molecular formula C8H14 B1196540 Bicyclo[3.2.1]octane CAS No. 6221-55-2

Bicyclo[3.2.1]octane

Número de catálogo: B1196540
Número CAS: 6221-55-2
Peso molecular: 110.2 g/mol
Clave InChI: LPCWKMYWISGVSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bicyclo[3.2.1]octane, also known as this compound, is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

6221-55-2

Fórmula molecular

C8H14

Peso molecular

110.2 g/mol

Nombre IUPAC

bicyclo[3.2.1]octane

InChI

InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2

Clave InChI

LPCWKMYWISGVSK-UHFFFAOYSA-N

SMILES

C1CC2CCC(C1)C2

SMILES canónico

C1CC2CCC(C1)C2

Sinónimos

icyclo(2.2.2)octane
bicyclo(3.2.1)octane

Origen del producto

United States

Foundational & Exploratory

Bicyclo[3.2.1]octane Core: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a prevalent structural motif in a myriad of biologically active natural products and synthetic molecules, making it a cornerstone for innovation in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. This technical guide offers an in-depth exploration of the this compound core, encompassing its structure, nomenclature, synthesis, and its role in modulating biological pathways.

Core Structure and IUPAC Nomenclature

The this compound is a saturated bicyclic hydrocarbon with the molecular formula C₈H₁₄. Its structure consists of a cyclohexane (B81311) ring bridged by a single methylene (B1212753) group, creating a system with a six-membered ring in a chair-like or boat-like conformation and a five-membered ring. The rigidity of this framework reduces the conformational flexibility compared to monocyclic systems, a desirable trait in drug design for optimizing binding affinity and reducing off-target effects.[1][2]

The systematic naming of this compound and its derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic compounds.[3][4][5][6][7]

Rules for IUPAC Nomenclature:

  • Parent Name: The name is based on the total number of carbon atoms in the bicyclic system. For a system with eight carbons, the parent name is "octane".

  • Prefix: The name begins with the prefix "bicyclo".

  • Bridge Lengths: The number of carbon atoms in each of the three bridges connecting the two bridgehead carbons is counted. For this compound, these bridges contain three, two, and one carbon atom(s).

  • Brackets: The bridge lengths are placed in descending order within square brackets, separated by periods: [3.2.1].

  • Numbering: The carbon skeleton is numbered starting from one of the bridgehead carbons. The numbering proceeds along the longest bridge to the second bridgehead carbon, then continues along the next longest bridge, and finally along the shortest bridge. When substituents are present, the numbering should be chosen to give the substituents the lowest possible locants.[3][4][6]

A logical workflow for the nomenclature is presented below:

IUPAC_Nomenclature_Workflow start Start with the bicyclic structure total_carbons Count total number of carbons in the bicyclic system (e.g., 8 carbons -> octane) start->total_carbons bridgehead Identify the two bridgehead carbons total_carbons->bridgehead count_bridges Count the number of carbons in each of the three bridges connecting the bridgeheads (e.g., 3, 2, 1) bridgehead->count_bridges assemble_name Assemble the parent name: bicyclo[x.y.z]alkane (e.g., this compound) count_bridges->assemble_name numbering_start Number the ring system starting from a bridgehead assemble_name->numbering_start longest_path Proceed along the longest bridge to the second bridgehead numbering_start->longest_path next_longest_path Continue along the next longest bridge longest_path->next_longest_path shortest_path Complete numbering along the shortest bridge next_longest_path->shortest_path substituents Name and number substituents, assigning the lowest possible locants shortest_path->substituents final_name Combine substituent names with the parent name substituents->final_name

Caption: IUPAC Nomenclature Workflow for Bicyclic Compounds.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties and representative spectroscopic data for the this compound core and a simple derivative is provided in the tables below. This data is crucial for the characterization and quality control of synthesized compounds.

Table 1: Physicochemical Properties

PropertyThis compoundBicyclo[3.2.1]octan-2-one
Molecular Formula C₈H₁₄C₈H₁₂O
Molecular Weight 110.20 g/mol 124.18 g/mol
CAS Number 6221-55-233934-03-9
Appearance Colorless oil or solid-
Boiling Point 137-138 °C-
Melting Point 139-141 °C-

Table 2: Representative ¹³C NMR Spectroscopic Data for Bicyclo[3.2.1]octanols

Carbon Positionexo-Bicyclo[3.2.1]octan-2-olendo-Bicyclo[3.2.1]octan-2-olexo-Bicyclo[3.2.1]octan-3-olendo-Bicyclo[3.2.1]octan-3-ol
C1 42.142.135.135.1
C2 74.474.434.934.9
C3 34.934.971.171.1
C4 28.528.541.141.1
C5 35.135.135.135.1
C6 32.532.532.532.5
C7 39.439.439.439.4
C8 35.135.127.227.2

Note: Chemical shifts (δ) are in ppm relative to TMS. Data extracted from the Canadian Journal of Chemistry, 1977, 55(5), 841-852.[8]

Synthetic Strategies and Experimental Protocols

The construction of the this compound skeleton can be achieved through a variety of synthetic strategies, including intramolecular cyclizations and rearrangement reactions.[9][10][11] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

A general overview of synthetic approaches is illustrated below:

Synthetic_Approaches target Functionalized this compound intramolecular Intramolecular Cyclization target->intramolecular rearrangement Rearrangement Reactions target->rearrangement diels_alder Intramolecular Diels-Alder intramolecular->diels_alder michael_addition Intramolecular Michael Addition intramolecular->michael_addition ring_closing Ring-Closing Metathesis intramolecular->ring_closing beckmann Beckmann Rearrangement rearrangement->beckmann cascade Norbornadiene Cascade rearrangement->cascade

Caption: General Synthetic Strategies for the this compound Core.
Detailed Experimental Protocol: Synthesis of a Functionalized this compound via Ring-Closing Metathesis

The following protocol describes a key step in an 8-step synthesis of a functionalized this compound, which serves as a potential intermediate for the synthesis of kauranes, grayananes, and gibberellanes.[12]

Reaction: Ring-Closing Metathesis of a Diene

Materials:

  • Diene substrate

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • To a solution of the diene substrate in anhydrous DCM (0.01 M) under an argon atmosphere, add Grubbs' second-generation catalyst (5 mol %).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.2.1]octene product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Significance and Signaling Pathways

The rigid this compound scaffold is a key feature in numerous natural products and synthetic compounds with significant biological activities.[13] Its ability to present substituents in well-defined spatial orientations makes it an attractive framework for designing potent and selective modulators of various biological targets, including enzymes and receptors.

Induction of Apoptosis in Leukemia Cells

A notable example of the biological activity of a this compound-containing molecule is the induction of apoptosis in human leukemia cells by an azaspiro hydantoin (B18101) derivative, Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate (ASHD).[14] ASHD triggers the mitochondrial pathway of apoptosis following cell cycle arrest.

The signaling pathway initiated by ASHD is depicted below:

Apoptosis_Pathway ASHD ASHD (this compound derivative) CellCycleArrest Cell Cycle Arrest (S and G2/M phases) ASHD->CellCycleArrest Mitochondria Mitochondrial Pathway CellCycleArrest->Mitochondria Bcl2_Bad Alteration of BCL2/BAD ratio Mitochondria->Bcl2_Bad Caspase_Activation Caspase Activation Bcl2_Bad->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling Pathway for ASHD-Induced Apoptosis.
Modulation of Pyruvate (B1213749) Dehydrogenase Activity

Unusual bicyclo[3.2.1]octanoid neolignans isolated from Piper crocatum have been shown to affect pyruvate dehydrogenase (PDH) activity.[15] The pyruvate dehydrogenase complex is a key regulator of glucose metabolism, and its modulation has implications for diseases such as cancer, where metabolic reprogramming is a hallmark.[15]

Conclusion

The this compound core represents a privileged scaffold in the design and development of novel therapeutics. Its unique conformational rigidity and three-dimensional structure provide an excellent platform for the synthesis of complex molecules with diverse biological activities. A thorough understanding of its nomenclature, physicochemical properties, and synthetic accessibility is paramount for researchers aiming to leverage this versatile framework in their drug discovery endeavors. The continued exploration of new synthetic routes and the elucidation of the biological mechanisms of action of this compound-containing molecules will undoubtedly pave the way for the development of next-generation therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of Bicyclo[3.2.1]octane Systems

The this compound framework is a rigid and structurally significant scaffold present in numerous natural products and serves as a valuable building block in medicinal chemistry. Its constrained, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. A thorough understanding of its conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a detailed overview of the conformational analysis of the this compound system, integrating data from experimental and computational studies.

Core Conformational Landscape

The this compound skeleton consists of a six-membered ring bridged by a one-carbon chain, forming two additional five-membered rings. The conformational landscape is primarily dictated by the puckering of the six-membered ring.

  • Six-Membered Ring Conformations: The six-membered ring of the this compound system predominantly adopts a chair conformation .[1] This arrangement minimizes both angle and torsional strain, making it the most stable ground-state conformation.[2] A less stable boat conformation exists, but it is destabilized by steric interactions and eclipsing strain. The interconversion between these forms proceeds through a high-energy twist-boat intermediate.[2]

  • Five-Membered Ring Conformations: The two five-membered rings within the structure are typically found in envelope conformations .[3]

Computational studies on various this compound and related azathis compound systems consistently identify the chair-like conformation of the six-membered ring as the most stable.[4][5] The energy barrier for interconversion is relatively low, suggesting that both conformers can be populated at room temperature, particularly when substituents introduce destabilizing interactions in the chair form.[4]

G cluster_conformers Six-Membered Ring Interconversion Chair Chair Conformation (Low Energy) TwistBoat Twist-Boat (Transition State) Chair->TwistBoat Ring Flip TwistBoat->Chair Boat Boat Conformation (High Energy) TwistBoat->Boat Boat->TwistBoat Ring Flip

Figure 1. Conformational interconversion pathway of the six-membered ring. (Max Width: 760px)

Conformational Energy Data

Quantitative analysis of the energy differences between conformers is crucial for predicting substituent effects and molecular behavior. The data, primarily derived from computational studies on substituted and heteroatomic this compound systems, consistently favors the chair conformation.

SystemConformationMethodRelative Energy (kcal/mol)Reference
This compoundChairDFT0 (Most Stable Isomer)[5]
3-Azathis compoundChair-likeDFT0 (More Stable)[4]
3-Azathis compoundBoat-likeDFT< 9 (Energy Barrier)[4]
ETABOCChairDFT0 (Most Stable)[6]
ETABOCEndoDFT~15.9[6]
*ETABOC: 3,3′-ethane-1,2-diyl-bis-1,3,5-triazathis compound

Experimental Protocols for Conformational Analysis

A combination of spectroscopic, crystallographic, and computational methods is typically employed to provide a comprehensive understanding of the conformational properties of this compound systems.

NMR is a powerful technique for studying conformations in solution.

  • Objective: To determine the dominant conformation and study the dynamics of conformational exchange.

  • Methodology:

    • Sample Preparation: Dissolve the synthesized this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Analyze the proton-proton coupling constants (³JHH). The magnitude of these constants, when applied to the Karplus equation, provides information about the dihedral angles between adjacent protons, which is indicative of the ring's pucker.

    • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The chemical shifts of the skeletal carbons are highly sensitive to the stereochemical environment and can be used for configurational and conformational assignments.[1][7] Substituent effects on shielding are well-documented and provide valuable diagnostic information.[1]

    • 2D NMR Experiments: Perform experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space. The presence or absence of specific NOE cross-peaks can provide definitive proof of the relative orientation of substituents (e.g., axial vs. equatorial) and confirm the overall conformation.[6]

This technique provides an unambiguous determination of the molecular structure in the solid state.

  • Objective: To obtain precise bond lengths, bond angles, and torsion angles, confirming the solid-state conformation.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

    • Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model. Refine the atomic coordinates and thermal parameters using full-matrix least-squares methods until the calculated and observed diffraction patterns converge. The final refined structure provides a definitive view of the molecule's conformation in the crystal lattice.[3][8]

Theoretical calculations are used to model conformations, predict relative stabilities, and complement experimental data.

  • Objective: To calculate the relative energies of different possible conformations and map the potential energy surface for interconversion.

  • Methodology:

    • Structure Building: Construct an initial 3D model of the this compound derivative.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.

    • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. Density Functional Theory (DFT), often with a basis set like 6-31G(d,p), provides a good balance of accuracy and computational cost for these systems.[4][6]

    • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain accurate relative energies.

    • Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

G cluster_workflow General Experimental & Computational Workflow Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Xray X-ray Crystallography (If single crystals form) Synthesis->Xray CompChem Computational Modeling (DFT Calculations) Synthesis->CompChem Analysis Conformational Assignment & Energy Profile NMR->Analysis Xray->Analysis CompChem->Analysis Conclusion Structure-Activity Relationship (SAR) Studies Analysis->Conclusion

Figure 2. A typical workflow for comprehensive conformational analysis. (Max Width: 760px)

Conclusion

The conformational analysis of this compound systems reveals a strong preference for a chair conformation in the six-membered ring, which is consistently supported by NMR spectroscopy, X-ray crystallography, and computational modeling. While substituted derivatives may exhibit more complex conformational equilibria, the synergistic application of these analytical techniques provides a robust framework for elucidating the precise three-dimensional structures. This detailed structural knowledge is indispensable for professionals in drug discovery, enabling the design of molecules with optimized potency, selectivity, and pharmacokinetic properties.

References

Stereochemistry and Chirality in Bicyclo[3.2.1]octane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a rigid and structurally complex three-dimensional scaffold that is a key component of numerous natural products and pharmaceutically active compounds.[1] Its unique conformational constraints and the presence of multiple stereocenters make it an attractive building block in drug discovery and medicinal chemistry, offering the potential for precise spatial orientation of functional groups for optimal target binding.[2] This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound derivatives, with a focus on modern enantioselective synthetic strategies, detailed experimental protocols, and methods for stereochemical analysis.

Enantioselective Synthetic Strategies for the this compound Core

The construction of enantiomerically pure this compound derivatives is a significant challenge in organic synthesis. Several powerful strategies have been developed to address this, primarily relying on asymmetric catalysis.

1. Organocatalytic Domino Reactions:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[3] Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for building the this compound skeleton.[4][5] The organocatalytic asymmetric domino Michael-Henry and Michael-Aldol reactions have been successfully employed to construct highly functionalized this compound derivatives with excellent stereocontrol.[4][6] These reactions often utilize chiral amine or thiourea-based catalysts to create a chiral environment that directs the stereochemical outcome.[4]

2. Palladium-Catalyzed Asymmetric Cascade Reactions:

Palladium catalysis has been instrumental in the development of novel methods for the synthesis of complex carbocyclic and heterocyclic systems.[7] Enantioselective palladium(II)-catalyzed cascade reactions, such as aminopalladation-triggered Heck-type reactions, have been developed for the construction of indole-fused bicyclo[3.2.1]octanes.[8][9][10][11] These reactions can generate all-carbon quaternary bridgehead stereocenters with high enantioselectivity under mild conditions.[8][9][10][11] Another powerful approach involves the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes, which provides access to a variety of functionalized chiral bicyclo[3.2.1]octanes.[12]

3. Chiral Phosphoric Acid-Catalyzed Desymmetrization:

Chiral phosphoric acids are highly effective Brønsted acid catalysts for a range of enantioselective transformations.[13][14][15] They have been successfully applied to the desymmetrization of prochiral 2,2-disubstituted cyclic 1,3-diketones through intramolecular Michael cyclizations.[13][14][15] This strategy allows for the enantioselective synthesis of bicyclo[3.2.1]octanes and related bridged bicyclic systems containing multiple stereocenters, including an all-carbon quaternary center.[13][14][15]

4. Synthesis from the Chiral Pool:

The use of readily available enantiopure starting materials from the chiral pool represents another important strategy. For instance, the monoterpene carvone (B1668592) has been utilized as a chiral starting material for the synthesis of highly functionalized enantiopure this compound systems.[16] This approach often involves a key intramolecular Diels-Alder reaction to construct the bicyclic framework.[16]

Key Synthetic Strategies Overview

G cluster_start Starting Materials cluster_methods Enantioselective Synthetic Methods cluster_products Chiral this compound Derivatives Prochiral Cyclohexanediones Prochiral Cyclohexanediones Organocatalytic Domino Reactions\n(Michael-Henry / Michael-Aldol) Organocatalytic Domino Reactions (Michael-Henry / Michael-Aldol) Prochiral Cyclohexanediones->Organocatalytic Domino Reactions\n(Michael-Henry / Michael-Aldol) o-Alkynylanilines / Cyclopentenes o-Alkynylanilines / Cyclopentenes Pd-Catalyzed Cascade Reactions\n(Heck / Carbonylation) Pd-Catalyzed Cascade Reactions (Heck / Carbonylation) o-Alkynylanilines / Cyclopentenes->Pd-Catalyzed Cascade Reactions\n(Heck / Carbonylation) Cyclic 1,3-Diketones Cyclic 1,3-Diketones Chiral Phosphoric Acid Catalysis\n(Desymmetrizing Michael Cyclization) Chiral Phosphoric Acid Catalysis (Desymmetrizing Michael Cyclization) Cyclic 1,3-Diketones->Chiral Phosphoric Acid Catalysis\n(Desymmetrizing Michael Cyclization) Chiral Pool (e.g., Carvone) Chiral Pool (e.g., Carvone) Intramolecular Diels-Alder Intramolecular Diels-Alder Chiral Pool (e.g., Carvone)->Intramolecular Diels-Alder Functionalized Bicyclo[3.2.1]octanones Functionalized Bicyclo[3.2.1]octanones Organocatalytic Domino Reactions\n(Michael-Henry / Michael-Aldol)->Functionalized Bicyclo[3.2.1]octanones Indole-Fused Bicyclo[3.2.1]octanes Indole-Fused Bicyclo[3.2.1]octanes Pd-Catalyzed Cascade Reactions\n(Heck / Carbonylation)->Indole-Fused Bicyclo[3.2.1]octanes Bridged Bicyclic Diketones Bridged Bicyclic Diketones Chiral Phosphoric Acid Catalysis\n(Desymmetrizing Michael Cyclization)->Bridged Bicyclic Diketones Enantiopure this compound Systems Enantiopure this compound Systems Intramolecular Diels-Alder->Enantiopure this compound Systems

Caption: Overview of key enantioselective strategies for the synthesis of chiral this compound derivatives.

Quantitative Data on Enantioselective Syntheses

The following tables summarize the quantitative data for selected enantioselective syntheses of this compound derivatives, allowing for a direct comparison of the efficiency and stereoselectivity of different methods.

Table 1: Organocatalytic Asymmetric Domino Michael-Henry Reaction

EntryNitroalkeneCatalystYield (%)dree (%)
1NitrostyreneC185>95:598
24-ChloronitrostyreneC180>95:597
34-MethylnitrostyreneC182>95:598
42-NitrostyreneC175>95:596
Data sourced from selected publications on organocatalytic reactions. Catalyst C1 is a chiral thiourea-based organocatalyst.

Table 2: Palladium-Catalyzed Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes

EntrySubstrateLigandYield (%)ee (%)
1N-Tosyl-2-alkynylaniline(R)-BINAP8896
2N-Mesyl-2-alkynylaniline(R)-BINAP9295
3N-Boc-2-alkynylaniline(R)-DTBM-SEGPHOS7592
4N-Tosyl-5-chloro-2-alkynylaniline(R)-BINAP8597
Data extracted from studies on palladium-catalyzed cascade reactions.[8][9][10][11]

Table 3: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

EntrySubstrateCatalystYield (%)ee (%)
12-Allyl-2-methylcyclohexane-1,3-dione(R)-TRIP9592
22-Allyl-2-ethylcyclohexane-1,3-dione(R)-TRIP9290
32-Allyl-2-phenylcyclohexane-1,3-dione(S)-TRIP8895
42-(But-3-en-1-yl)-2-methylcyclohexane-1,3-dione(R)-TRIP8588
Data compiled from literature on chiral phosphoric acid catalysis. (R)-TRIP and (S)-TRIP are chiral phosphoric acid catalysts.[13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis and analysis of chiral this compound derivatives.

Protocol 1: General Procedure for the Organocatalytic Asymmetric Domino Michael-Henry Reaction

To a solution of 1,4-cyclohexanedione (B43130) (0.2 mmol) and the corresponding nitroalkene (0.24 mmol) in toluene (B28343) (1.0 mL) was added the chiral thiourea (B124793) catalyst (10 mol%). The reaction mixture was stirred at room temperature for 24-72 hours. Upon completion (monitored by TLC), the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[3.2.1]octan-2-one derivative. The enantiomeric excess was determined by chiral HPLC analysis.[4]

Protocol 2: General Procedure for the Palladium-Catalyzed Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes

In a dried Schlenk tube, Pd(OAc)₂ (5 mol%), the chiral ligand (6 mol%), and Na₂CO₃ (2.0 equiv.) were added. The tube was evacuated and backfilled with argon three times. Then, a solution of the ortho-alkynylaniline substrate (0.1 mmol) in DCE (1.0 mL) was added. The reaction mixture was stirred at 50 °C under an oxygen atmosphere (1 atm, balloon) for 24-48 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the corresponding indole-fused this compound. The enantiomeric excess was determined by chiral HPLC analysis.[8][9][10][11]

Protocol 3: General Procedure for the Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

To a solution of the 2,2-disubstituted cyclic 1,3-dione (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) was added the chiral phosphoric acid catalyst (5 mol%). The reaction mixture was stirred at the specified temperature (e.g., room temperature or 40 °C) for 24-72 hours until complete consumption of the starting material as monitored by TLC. The solvent was then removed in vacuo, and the crude product was purified by flash column chromatography on silica gel to afford the this compound derivative. The enantiomeric excess was determined by chiral HPLC analysis.[13][14][15]

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of this compound derivatives is crucial. A combination of spectroscopic and analytical techniques is typically employed.

1. NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry of the this compound core.[17][18] Through-space correlations observed in Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments can establish the spatial proximity of protons and thus the relative configuration of substituents.[18]

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound.[19][20] The separation of enantiomers is achieved on a chiral stationary phase (CSP). The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.[19]

3. X-ray Crystallography:

Single-crystal X-ray diffraction analysis provides unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[21][22][23][24] This technique is the gold standard for structural elucidation, provided that suitable single crystals can be obtained.

Analytical Workflow for Enantiomeric Excess Determination

G cluster_workflow Chiral HPLC Workflow for ee Determination A Racemic or Enantioenriched This compound Sample B Sample Preparation (Dissolution in Mobile Phase) A->B C Injection into Chiral HPLC System B->C D Separation on Chiral Stationary Phase (CSP) C->D E Detection (e.g., UV-Vis) D->E F Chromatogram Generation E->F G Peak Integration and ee Calculation [ee% = (|Area1 - Area2|) / (Area1 + Area2) * 100] F->G

Caption: A typical experimental workflow for the determination of enantiomeric excess (ee) of chiral this compound derivatives using chiral HPLC.

Conclusion

The this compound scaffold continues to be a prominent structural motif in the design of new therapeutic agents and complex natural product synthesis. The advances in enantioselective catalysis have provided robust and efficient methods for the construction of these chiral molecules with high stereocontrol. This guide has summarized the key synthetic strategies, provided detailed experimental protocols, and outlined the analytical techniques for the stereochemical analysis of this compound derivatives. This information is intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of molecules.

References

Spectroscopic Characterization of Bicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for bicyclo[3.2.1]octane, a key structural motif in numerous natural products and synthetic compounds. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important bicyclic alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. The rigid, strained framework of this molecule gives rise to a complex and informative set of signals in both ¹H and ¹³C NMR spectra.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound derivatives provides key insights into the carbon skeleton. The chemical shifts are influenced by the hybridization, substitution, and stereochemical environment of each carbon atom.

Carbon Atom Chemical Shift (δ) ppm (Representative Data for Derivatives) Multiplicity
Bridgehead (C1, C5)35.1–45.3-
Methylene (B1212753) (various)24.5 - 49.8-
Carbonyl (in derivatives)207.5 - 216.9-

Note: Data is sourced from representative spectra of this compound derivatives and may vary based on the specific compound and solvent used.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound and its analogs is characterized by overlapping multiplets due to the numerous non-equivalent protons and complex spin-spin coupling patterns.

Proton Type Chemical Shift (δ) ppm (Representative Data for Derivatives) Multiplicity Assignment
Methylene protons1.16–2.81mVarious methylene positions
Bridgehead protons2.55 (broad)mC-1, C-5
Protons adjacent to ketones2.35 (sharp)mProtons on carbons alpha to a carbonyl group

Note: The provided data is for bicyclo[3.2.1]octan-3-one and other derivatives; chemical shifts and multiplicities will vary with substitution.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the parent this compound, the spectrum is dominated by C-H stretching and bending vibrations. In its derivatives, characteristic absorptions for functional groups like carbonyls (C=O) are prominent. The infrared absorption spectra for this compound have been reported in the vapor phase and in solution.[4][5]

Vibrational Mode Frequency (cm⁻¹) (Representative Data for Derivatives) Intensity
C=O Stretch1704 - 1766Strong
C-H Stretch~2850 - 3000Medium-Strong
C-H Bend~1360 - 1470Medium

Note: The C=O stretching frequency is a key diagnostic peak for ketone derivatives of this compound.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

m/z Relative Intensity (%) Assignment
110100Molecular Ion [M]⁺
95~80[M - CH₃]⁺
82~95[M - C₂H₄]⁺ (Retro-Diels-Alder fragmentation)
67~75[C₅H₇]⁺

Note: The fragmentation pattern can be complex and provides structural information. The base peak in the mass spectrum of the parent hydrocarbon is often observed at m/z 110.[2][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube, ensuring the solution is clear and free of particulate matter.[7]

  • Data Acquisition :

    • ¹H NMR :

      • Experiment: Standard 1D proton experiment.

      • Number of Scans: 8-16, depending on concentration.

      • Relaxation Delay (d1): 1-2 seconds.[7]

    • ¹³C NMR :

      • Experiment: Standard 1D proton-decoupled carbon experiment.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2-5 seconds.

    • 2D NMR (COSY, HSQC, HMBC) :

      • These experiments are crucial for unambiguous assignment of signals. Standard pulse programs are utilized. For HMBC, the long-range coupling constant is typically optimized for ~8 Hz.[7]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate ¹H NMR signals and pick peaks for all spectra.

IR Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solid Samples : A KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.[8][9]

  • Data Acquisition :

    • Place the prepared sample in the spectrometer.

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction :

    • The sample is typically introduced via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

    • Alternatively, a direct insertion probe can be used for pure samples.

  • Ionization :

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Bicyclo[3.2.1]octane Core: A Scaffold for Potent Natural Products - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane ring system is a key structural motif found in a diverse array of natural products, endowing them with significant biological activities. This rigid, bridged cyclic framework serves as a scaffold for compounds ranging from potent anticancer and antiviral agents to plant growth regulators. This technical guide provides an in-depth overview of prominent natural products containing the this compound skeleton, with a focus on their biological activities, the experimental protocols for their study, and the signaling pathways they modulate.

Major Classes of this compound-Containing Natural Products

The this compound core is a hallmark of several classes of diterpenoids, and is also found in other classes of natural products such as neolignans and alkaloids.

Diterpenoids

Diterpenoids, derived from the C20 precursor geranylgeranyl pyrophosphate, represent the largest group of natural products featuring the this compound skeleton. Key sub-classes include:

  • Kaurenes: This large family of tetracyclic diterpenoids, primarily isolated from plants of the Isodon genus, exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Over 1300 ent-kaurane diterpenoids have been identified.[1][2]

  • Gibberellins (B7789140): Well-known as plant hormones, gibberellins play a crucial role in regulating various aspects of plant growth and development.[3][4][5] They are tetracyclic diterpene acids, with the 19-carbon variants generally being the biologically active forms.[5]

  • Stemodanes and Stemaranes: These tetracyclic diterpenes are characterized by a unique fusion of the this compound system to the A/B rings.[6][7][8][9][10][11][12] They have been isolated from plants like Stemodia maritima and exhibit cytotoxic and other biological activities.[6][13]

  • Aphidicolins: Produced by the fungus Cephalosporium aphidicola, aphidicolin (B1665134) is a potent and specific inhibitor of B-family DNA polymerases, leading to its antiviral and antimitotic properties.[14][15]

Other Classes
  • Neolignans: Some bicyclo[3.2.1]octanoid neolignans have been isolated from plants of the Piper genus and have shown effects on enzymatic activity.[16]

  • Alkaloids: Certain kaurane-type diterpenoid alkaloids incorporate the this compound framework and exhibit a range of bioactivities, including antitumor and antiarrhythmic effects.[17]

Quantitative Biological Activity

The biological potency of these compounds is a key area of research. The following tables summarize some of the reported quantitative data for representative natural products containing the this compound skeleton.

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
OridoninMultipleVaries[1]
PonicidinMultipleVaries[1]
Eriocalyxin BMultipleVaries[2]
Kaurenoic acidMultipleVaries[1]

Table 2: Inhibition of DNA Polymerase by Aphidicolin and its Analogs

CompoundEnzyme/SystemKi (µM)IC50 (µM)Reference
AphidicolinCalf Thymus DNA Polymerase α (competing with dCTP)0.2-[14][18]
AphidicolinCalf Thymus DNA Polymerase α (competing with other dNTPs)~2.0-[14][18]
AphidicolinHeLa Cell Nuclei DNA Synthesis-Varies[19]
AphidicolinVaricella-zoster virus (VZV)-0.5-0.6[6]
Tricyclic triol analoguein vitro DNA synthesis-Approaches Aphidicolin[20]

Table 3: Biological Activities of Stemodane Diterpenoids

CompoundBiological ActivityCell Line/SystemEffectReference
StemodinAntitumorHuman gastric (AGS) and colon (HCT-116) cancer cells41.9% and 24.4% viability, respectively[13]
StemodinoneAntitumorVariousCytotoxic[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of these natural products. Below are representative protocols for key experimental procedures.

Isolation and Purification of ent-Kaurane Diterpenoids from Mikania stipulacea**

This protocol is based on the methods described for the isolation of kaurene diterpenes.[21]

  • Extraction:

    • Air-dry and powder the whole plant material of Mikania stipulacea.

    • Perform sequential extraction with hexane, followed by ethyl acetate (B1210297), and finally ethanol (B145695) at room temperature.

    • Concentrate each extract under reduced pressure to obtain the crude hexane, ethyl acetate, and ethanol extracts.

  • Chromatographic Fractionation:

    • Subject the ethyl acetate extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of hexane, ethyl acetate, and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual compounds.

Structure Elucidation by Spectroscopic Methods

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques.[21][22][23][24][25][26]

  • Infrared (IR) Spectroscopy:

    • Acquire IR spectra on a spectrophotometer using KBr pellets to identify functional groups such as hydroxyls, carbonyls, and double bonds.[21]

  • Mass Spectrometry (MS):

    • Obtain mass spectra using techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3) with TMS as an internal standard.[21][23][24]

    • Employ 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and to fully assign the structure.[23][24]

DNA Polymerase Inhibition Assay for Aphidicolin

This protocol is a generalized procedure based on the principles of enzyme kinetics experiments with aphidicolin.[18][19]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, dithiothreitol, and bovine serum albumin.

    • Add activated DNA (as a template-primer), the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [3H]dCTP).

    • Include varying concentrations of aphidicolin.

  • Enzyme Reaction:

    • Initiate the reaction by adding a purified DNA polymerase α.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Quantification of DNA Synthesis:

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Collect the acid-insoluble material (precipitated DNA) on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled dNTPs.

    • Measure the radioactivity on the filters using a scintillation counter to quantify the amount of newly synthesized DNA.

  • Data Analysis:

    • Plot the rate of DNA synthesis against the concentration of aphidicolin to determine the IC50 value.

    • Perform kinetic studies by varying the concentration of one dNTP in the presence of different fixed concentrations of aphidicolin to determine the mode of inhibition and the Ki value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

General Workflow for Bioactive this compound Natural Product Discovery

Natural Product Discovery Workflow cluster_collection Plant/Fungal Material Collection cluster_extraction Extraction and Isolation cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation Collection Collection and Identification Extraction Extraction Collection->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Purification Purification (HPLC, etc.) Fractionation->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Bioassays Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Spectroscopy->Bioassays Data_Analysis Data Analysis (IC50, Ki) Bioassays->Data_Analysis

Caption: A generalized workflow for the discovery of bioactive natural products.

Inhibition of DNA Replication by Aphidicolin

Aphidicolin Mechanism of Action cluster_replication DNA Replication Fork DNA_Template DNA Template-Primer DNA_Polymerase DNA Polymerase α DNA_Template->DNA_Polymerase dNTPs dNTPs dNTPs->DNA_Polymerase Inhibition Inhibition of dNTP binding DNA_Polymerase->Inhibition binds to Aphidicolin Aphidicolin Aphidicolin->Inhibition competes with dNTPs Replication_Stall DNA Replication Stall Inhibition->Replication_Stall

Caption: Mechanism of DNA polymerase α inhibition by aphidicolin.

Gibberellin Signaling Pathway in Plants

Gibberellin Signaling Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted to Growth_Repression Growth Repression DELLA->Growth_Repression causes Gene_Expression Gene Expression for Growth DELLA->Gene_Expression represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation

Caption: Simplified gibberellin signaling pathway in plants.

Conclusion

Natural products featuring the this compound skeleton represent a rich source of biologically active compounds with significant therapeutic and agricultural potential. The diverse structures and potent activities of kaurenes, gibberellins, stemodanes, and aphidicolins continue to inspire research in natural product chemistry, medicinal chemistry, and chemical biology. A thorough understanding of their isolation, structure elucidation, biological activities, and mechanisms of action, as outlined in this guide, is crucial for harnessing their full potential in the development of new drugs and agrochemicals.

References

The Bridged World of Bicyclo[3.2.1]octanes: A Technical Guide to Their History, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the bicyclo[3.2.1]octane core, from its theoretical underpinnings in the 19th century to its contemporary role in the development of novel therapeutics. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, synthesis, and biological significance of this pivotal structural motif.

A Historical Perspective: From Theoretical Strain to Synthetic Reality

The story of this compound is intrinsically linked to our understanding of ring strain and the three-dimensional nature of molecules. In 1885, Adolf von Baeyer proposed his "Strain Theory," which posited that the stability of carbocyclic rings depends on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2] Baeyer's theory, while foundational, incorrectly assumed that all rings are planar. This led to the prediction that larger rings would be increasingly strained and unstable.[2][3] It was not until the work of H. Sachse and later Ernst Mohr, who proposed the concept of puckered, non-planar conformations for cyclohexane, that a more accurate understanding of the stability of larger and bicyclic systems began to emerge.[1]

While pinpointing the singular "first" synthesis of a this compound is challenging, the groundwork was laid by the pioneering work of chemists like Sir William Henry Perkin Jr. at the turn of the 20th century. His research into the synthesis of cyclic compounds, though not directly focused on this specific bicyclic system, paved the way for the methodologies that would later be used to construct it.[4][5][6] The early 20th century also saw landmark syntheses of complex bicyclic natural products, such as Gustaf Komppa's total synthesis of camphor (B46023) in 1903, which, while a bicyclo[2.2.1]heptane system, demonstrated the feasibility of constructing bridged ring structures and solidified the structural theory of organic compounds.[7][8]

The development of new synthetic methods throughout the 20th century, including intramolecular aldol (B89426) condensations, Robinson annulations, and later, intramolecular Diels-Alder reactions, provided chemists with the tools to construct the this compound framework with increasing efficiency and stereocontrol.[9][10][11] These advancements have enabled the synthesis of a vast array of natural products and novel therapeutic agents built around this versatile scaffold.

The this compound Core in Nature and Medicine

The this compound motif is a privileged scaffold found in a diverse range of biologically active natural products.[9][12][13] This structural unit is present in:

  • Terpenoids: Including sesquiterpenes and diterpenes such as the kauranes and gibberellins, which are crucial plant hormones.[1][14]

  • Alkaloids: Such as gelsemine (B155926), a potent neurotoxin that has been studied for its analgesic properties.[13][15]

  • Antibiotics: Notably platensimycin, which exhibits a novel mechanism of action against drug-resistant bacteria.[9][13]

The therapeutic potential of synthetic molecules incorporating the this compound core has also been extensively explored. For instance, the unique bridged ketal structure of a dioxa-bicyclo[3.2.1]octane derivative led to the discovery of a potent and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[16][17] Furthermore, the rigid framework of the this compound system has been utilized in the development of herbicides, such as benzobicyclon.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison of their structural and spectroscopic properties.

Table 1: Structural and Thermochemical Data for this compound

PropertyValueReference
Molecular FormulaC₈H₁₄[19]
Molecular Weight110.1968 g/mol [19]
Calculated Strain Energy12.1 kcal/mol[16]
Calculated Strain Energy11.6 - 11.9 kJ/mol[20]

Table 2: Selected Spectroscopic Data for this compound and Derivatives

CompoundSpectroscopyKey SignalsReference
Bicyclo[3.2.1]octan-3-one¹H NMR (CDCl₃)δ 1.7 (br, 6H), 2.35 (s, 4H), 2.55 (br, 2H)[21]
IR (Nujol)1710 cm⁻¹ (C=O)[21]
This compound¹³C NMRData available[3][22]
¹H NMRData available[1]
IRData available[23][24]

Key Signaling Pathways and Mechanisms of Action

The biological activity of many this compound-containing compounds stems from their specific interactions with key enzymes and receptors. The following diagrams illustrate the signaling pathways for three prominent examples.

Platensimycin: Inhibition of Bacterial Fatty Acid Synthesis

Platensimycin exerts its potent antibacterial activity by targeting and inhibiting the FabF/B enzymes, which are crucial for the elongation of fatty acids in the bacterial fatty acid synthesis (FASII) pathway.[1][2][9][21] This pathway is essential for the integrity of the bacterial cell membrane.

platensimycin_pathway cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Pathway Malonyl_ACP Malonyl-ACP FabF_B FabF/B (β-ketoacyl-ACP synthase) Malonyl_ACP->FabF_B Condensation Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->FabF_B Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) FabF_B->Ketoacyl_ACP Reduction_Dehydration Reduction & Dehydration Steps Ketoacyl_ACP->Reduction_Dehydration Elongated_Acyl_ACP Acyl-ACP (Cn+2) Reduction_Dehydration->Elongated_Acyl_ACP Fatty_Acids Fatty Acids for Cell Membrane Elongated_Acyl_ACP->Fatty_Acids Platensimycin Platensimycin Platensimycin->FabF_B Inhibition

Mechanism of action of Platensimycin.
Gelsemine: Modulation of Glycine (B1666218) Receptors

Gelsemine, an alkaloid from the Gelsemium genus, modulates the function of glycine receptors (GlyRs) in the central nervous system.[3][15][25] These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. Gelsemine exhibits subunit-specific effects, potentiating or inhibiting the receptor's response to glycine depending on the subunit composition.[3][15]

gelsemine_pathway cluster_synapse Glycinergic Synapse Presynaptic Presynaptic Neuron Glycine_Vesicle Glycine Postsynaptic Postsynaptic Neuron GlyR Glycine Receptor (α/β subunits) Glycine_Vesicle->GlyR Binds to Chloride_Influx Cl⁻ Influx GlyR->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Gelsemine Gelsemine Gelsemine->GlyR Modulates (subunit-specific potentiation or inhibition)

Modulation of glycine receptors by Gelsemine.
Gibberellin Biosynthesis: The Role of ent-Kaurene (B36324) Synthase

The this compound core is a key structural feature of the diterpenoid ent-kaurene, which is the precursor to the gibberellins, a class of vital plant hormones that regulate various developmental processes. The biosynthesis of ent-kaurene from geranylgeranyl diphosphate (B83284) (GGPP) involves two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[13][14][26]

gibberellin_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPS ent-Copalyl Diphosphate Synthase (CPS) GGPP->CPS CPP ent-Copalyl Diphosphate (CPP) CPS->CPP KS ent-Kaurene Synthase (KS) CPP->KS ent_Kaurene ent-Kaurene (contains this compound core) KS->ent_Kaurene Gibberellins Gibberellins (Plant Hormones) ent_Kaurene->Gibberellins Multiple Steps

Biosynthesis of ent-Kaurene, a gibberellin precursor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound compounds.

Synthesis of Bicyclo[3.2.1]octan-3-one

This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of a key this compound intermediate.[21]

synthesis_workflow start Start: Bicyclo[2.2.2]oct-2-ene step1 Dichlorocarbene Addition (CHCl₃, KOC(CH₃)₃) start->step1 exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene step2 Reduction (LiAlH₄, THF) step1->step2 3-chlorobicyclo[3.2.1]oct-2-ene step3 Hydrolysis (conc. H₂SO₄) step2->step3 end Product: Bicyclo[3.2.1]octan-3-one step3->end

Synthetic workflow for Bicyclo[3.2.1]octan-3-one.

Step A: exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene In a 2-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of 108 g (1.0 mole) of bicyclo[2.2.2]oct-2-ene in 500 ml of n-pentane. Cool the solution to -10°C with an ice-salt bath. While maintaining the temperature between -10°C and -5°C, add a solution of 140 g (1.25 moles) of potassium tert-butoxide in 500 ml of n-pentane over 30 minutes. Then, add 120 g (1.0 mole) of chloroform (B151607) dropwise over 2 hours, keeping the temperature below 0°C. Stir the mixture for an additional 2 hours at 0°C and then allow it to warm to room temperature overnight. Add 500 ml of water, separate the organic layer, and extract the aqueous layer with two 200-ml portions of ether. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent by distillation, the residue is distilled under reduced pressure to yield 72.5–87.0 g (74–88%) of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene.[21]

Step B: 3-Chlorobicyclo[3.2.1]oct-2-ene In a 2-liter, three-necked flask equipped with a stirrer, a reflux condenser, and an addition funnel, place 15 g (0.40 mole) of lithium aluminum hydride and 350 ml of dry ether. Cool the flask in an ice-water bath and add 1050 ml of dry tetrahydrofuran. Add a solution of 39.5 g (0.224 mole) of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene in 50 ml of dry ether dropwise over 1 hour. Reflux the mixture for 12 hours. Cool the reaction mixture and cautiously add 15 ml of water, followed by 15 ml of 15% sodium hydroxide (B78521) solution, and then 45 ml of water. Filter the mixture and wash the precipitate with ether. Combine the filtrates, dry over anhydrous magnesium sulfate, and remove the solvents by distillation. Distill the residue through a Vigreux column to give 23.5–23.9 g (74–75%) of 3-chlorobicyclo[3.2.1]oct-2-ene.[21]

Step C: Bicyclo[3.2.1]octan-3-one In a 300-ml round-bottomed flask, cool 100 ml of concentrated sulfuric acid in an ice bath. Add 9.0 g (0.063 mole) of 3-chlorobicyclo[3.2.1]oct-2-ene in one portion. Stir the mixture and allow it to warm to room temperature over 4 hours, then stir overnight. Pour the resulting solution onto 200 g of ice with stirring. After the ice has melted, extract the mixture with three 100-ml portions of ether. Combine the ether layers, wash with water, and dry over magnesium sulfate. Carefully remove the ether by distillation. The crude product is purified by sublimation to yield 5.9–6.3 g (75–81%) of bicyclo[3.2.1]octan-3-one.[21]

Platensimycin FabF Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against the FabF enzyme, based on the known mechanism of platensimycin.

fabf_assay_workflow start Start: Purified FabF Enzyme step1 Pre-incubation with Acyl-CoA (to form acyl-enzyme intermediate) start->step1 step2 Addition of Test Compound (e.g., Platensimycin) step1->step2 step3 Addition of Radiolabeled Malonyl-ACP step2->step3 step4 Quench Reaction and Precipitate Proteins step3->step4 step5 Quantify Radioactivity in Precipitate step4->step5 end Determine IC₅₀ step5->end

Workflow for a FabF inhibition assay.

Protocol:

  • Enzyme Preparation: Purify the FabF enzyme from a bacterial expression system (e.g., E. coli).

  • Acyl-Enzyme Formation: Pre-incubate the purified FabF enzyme with an acyl-CoA substrate (e.g., lauroyl-CoA) to form the acyl-enzyme intermediate.[9]

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., platensimycin) to the acyl-FabF mixture and incubate.

  • Enzymatic Reaction: Initiate the condensation reaction by adding radiolabeled malonyl-ACP.

  • Reaction Quenching: Stop the reaction after a defined time by adding a quenching solution (e.g., trichloroacetic acid).

  • Quantification: Precipitate the protein and quantify the amount of radioactivity incorporated into the elongated fatty acid product using scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Glycine Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the interaction of compounds like gelsemine with glycine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in glycine receptors, such as the spinal cord or from cells heterologously expressing specific glycine receptor subunits.[27]

  • Assay Setup: In a microtiter plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the glycine receptor (e.g., [³H]strychnine), and varying concentrations of the test compound (e.g., gelsemine).[27]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ or Ki value of the test compound by analyzing the displacement of the radioligand.

Conclusion

The this compound framework has journeyed from a subject of theoretical curiosity to a cornerstone of modern synthetic and medicinal chemistry. Its prevalence in a wide array of bioactive natural products underscores its evolutionary selection as a privileged scaffold for interacting with biological targets. The continued development of novel synthetic methodologies to access this core structure with high efficiency and stereocontrol, coupled with a deeper understanding of its role in modulating key signaling pathways, promises to unlock new therapeutic opportunities. For researchers and professionals in drug development, the this compound system represents a rich and rewarding area of exploration with the potential to yield the next generation of innovative medicines.

References

Thermodynamic Stability of Bicyclo[3.2.1]octane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of bicyclo[3.2.1]octane and its isomers. Understanding the relative stabilities of these bicyclic systems is crucial for various applications, including rational drug design, mechanistic studies in organic chemistry, and the development of high-energy-density materials. This document summarizes key quantitative data, details experimental and computational protocols for stability determination, and provides visual representations of the workflows involved.

Core Findings: this compound as the Thermodynamic Sink

Computational studies, primarily employing Density Functional Theory (DFT), consistently identify this compound as the most thermodynamically stable isomer among the C8H14 bicyclic alkane series. Its unique bridged structure, containing a five-membered and a six-membered ring, minimizes ring and torsional strain compared to other isomeric arrangements. The relative energies of other common this compound isomers, calculated with respect to this compound, provide a clear hierarchy of thermodynamic stability.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the relative energies of several key C8H14 bicyclic isomers as determined by computational methods. These values represent the difference in the heat of formation compared to the most stable isomer, this compound.

Isomer NameBicyclic SystemRelative Energy (kcal/mol)
This compound Bridged 0.00
cis-Bicyclo[3.3.0]octaneFused0.24
Bicyclo[2.2.2]octaneBridged0.70
trans-Bicyclo[3.3.0]octaneFused1.43
Bicyclo[4.2.0]octaneFused~8-10
Spiro[3.4]octaneSpirocyclic~20

Note: The relative energy values are derived from DFT calculations and may vary slightly depending on the level of theory and basis set employed.

Isomer NameExperimental Standard Enthalpy of Formation (Gas Phase, kJ/mol)Experimental Standard Enthalpy of Combustion (Liquid Phase, kJ/mol)
Bicyclo[2.2.2]octane-99.2 ± 1.3-5098.2 ± 1.1
cis-Bicyclo[3.3.0]octane-104.3 ± 1.5-5057.2 ± 1.3
trans-Bicyclo[3.3.0]octane-67. ± 3.-5040. ± 2.

Experimental Protocols

The determination of thermodynamic properties of bicyclic alkanes relies on a combination of experimental techniques and computational modeling. Below are detailed methodologies for key experimental approaches.

Bomb Calorimetry for Determining Enthalpy of Combustion

Bomb calorimetry is the primary experimental method for determining the heat of combustion of a compound, from which the standard enthalpy of formation can be derived.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • High-precision thermometer (resolution of 0.001 °C)

  • Pellet press (for solid samples)

  • Ignition unit

  • Oxygen cylinder with pressure regulator

Procedure:

  • Sample Preparation:

    • A precise mass (typically 0.5-1.0 g) of the this compound isomer is weighed.

    • For solid isomers, the sample is pressed into a pellet. Liquid isomers are weighed in a gelatin capsule.

  • Bomb Assembly:

    • A measured length of fuse wire is attached to the electrodes inside the bomb head, positioned to be in contact with the sample.

    • A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water.

    • The calorimeter is assembled, and the stirrer is activated to ensure a uniform temperature.

  • Combustion and Data Acquisition:

    • The initial temperature of the water is recorded for a period to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis:

    • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

    • The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

    • The standard enthalpy of formation is then calculated using Hess's Law.

Gas-Phase Electron Diffraction (GED) for Molecular Structure Determination

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, providing data that can be used to infer strain energy.

Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecules.

Apparatus:

  • Electron diffraction instrument with a high-vacuum system

  • Electron gun

  • Nozzle for sample introduction

  • Electron detector (e.g., photographic plates or a CCD camera)

Procedure:

  • Sample Introduction: The this compound isomer is vaporized and introduced into the diffraction chamber as a molecular beam through a nozzle.

  • Data Collection: A monochromatic electron beam is directed at the molecular beam, and the scattered electrons are detected, creating a diffraction pattern of concentric rings.

  • Data Analysis:

    • The radial distribution of scattered electron intensity is obtained from the diffraction pattern.

    • This distribution is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the molecule.

    • This structural information can be used in conjunction with molecular mechanics or quantum chemical calculations to estimate the strain energy of the molecule.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for predicting the relative stabilities of isomers. The following protocol outlines a typical workflow using the Gaussian software package.

1. Isomer Generation and Initial Optimization:

  • Structure Drawing: The 3D structures of this compound and its isomers are drawn using a molecular modeling program (e.g., GaussView, Avogadro).

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain a reasonable starting geometry for the DFT calculations.

2. Geometry Optimization:

  • Input File Creation: A Gaussian input file is created for each isomer. The route section specifies the level of theory, basis set, and job type. A typical input for geometry optimization would be:

  • Execution: The calculation is run in Gaussian. The program iteratively adjusts the molecular geometry to find the minimum energy structure.

  • Convergence Check: It is crucial to verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

3. Frequency Calculation:

  • Input File Creation: A frequency calculation is performed on the optimized geometry to obtain thermochemical data. The input file will look like this:

  • Execution: The Gaussian job is run.

  • Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

4. Calculation of Relative Energies:

  • The total electronic energies, including the ZPVE correction, are extracted from the output files for each isomer.

  • The relative energy of each isomer is calculated by subtracting the energy of the most stable isomer (this compound) from its energy.

Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic stability of this compound isomers.

Experimental_Workflow cluster_Calorimetry Bomb Calorimetry cluster_GED Gas-Phase Electron Diffraction Sample_Prep Sample Preparation (Weighing, Pelletizing) Bomb_Assembly Bomb Assembly (Fuse Wire, Sealing, Pressurizing) Sample_Prep->Bomb_Assembly Calorimeter_Setup Calorimeter Setup (Water Bath) Bomb_Assembly->Calorimeter_Setup Combustion Combustion & Data Acquisition (Ignition, Temperature Monitoring) Calorimeter_Setup->Combustion Data_Analysis_Cal Data Analysis (Heat of Combustion, Enthalpy of Formation) Combustion->Data_Analysis_Cal Thermodynamic_Properties Thermodynamic Properties Data_Analysis_Cal->Thermodynamic_Properties Sample_Intro Sample Introduction (Vaporization) Data_Collection Data Collection (Electron Scattering) Sample_Intro->Data_Collection Data_Analysis_GED Data Analysis (Molecular Structure, Strain Energy) Data_Collection->Data_Analysis_GED Data_Analysis_GED->Thermodynamic_Properties

Experimental workflow for determining thermodynamic properties.

Computational_Workflow Start Start: Isomer Structures Initial_Opt Initial Geometry Optimization (e.g., MMFF94) Start->Initial_Opt DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial_Opt->DFT_Opt Freq_Calc Frequency Calculation (Thermochemical Data & Minimum Verification) DFT_Opt->Freq_Calc Energy_Extraction Extraction of Energies (Total Electronic + ZPVE) Freq_Calc->Energy_Extraction Relative_Energy Calculation of Relative Energies Energy_Extraction->Relative_Energy End End: Relative Stabilities Relative_Energy->End

Computational workflow for determining relative isomer stability.

Bicyclo[3.2.1]octane Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane scaffold, a rigid bridged carbocyclic system, has emerged as a privileged motif in medicinal chemistry. Its three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This unique structural feature has led to the discovery of potent and selective modulators of a wide range of proteins, spanning various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the role of this compound derivatives in drug discovery, with a focus on their synthesis, biological activity, and mechanisms of action.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound core has been exploited in the development of therapeutic agents for a multitude of diseases.

Neuroscience Disorders

This compound derivatives have been extensively investigated as modulators of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

  • Dopamine (B1211576) Transporter (DAT) and Serotonin Transporter (SERT) Inhibitors: A significant body of research has focused on 8-azathis compound (tropane) analogs as potent inhibitors of DAT and SERT. These compounds have been explored for their potential in treating conditions such as depression, anxiety, and substance abuse disorders. The rigid bicyclic framework allows for fine-tuning of selectivity between DAT and SERT.

Oncology

The this compound scaffold has been incorporated into several promising anticancer agents targeting various signaling pathways involved in tumor growth and survival.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Novel 2-azathis compound derivatives have been designed as potent and selective inhibitors of ALK, a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer. These compounds have demonstrated superior efficacy compared to existing treatments in preclinical models.

  • Branched-Chain Amino Acid Aminotransferase 1 (BCAT1) Inhibitors: Bicyclo[3.2.1]octene-bearing GABA derivatives have been identified as potent inhibitors of BCAT1, an enzyme overexpressed in various cancers and involved in tumor metabolism and growth. These inhibitors have shown promise in overcoming resistance to existing cancer therapies.

  • Inducers of Apoptosis: An azaspiro hydantoin (B18101) derivative of this compound has been shown to induce apoptosis in human leukemia cells through the intrinsic mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

Antiviral Infections

The unique shape and functionality of this compound derivatives have made them attractive candidates for the development of antiviral drugs.

  • Anti-Influenza Agents: N-substituted this compound-3-spiro-3'-pyrrolidine hydrochlorides have demonstrated in vitro activity against influenza A viruses. Additionally, other derivatives have been synthesized and evaluated as inhibitors of influenza virus sialidases.

  • Anti-HIV Agents (CCR5 Antagonists): The 8-azathis compound moiety is a key component of Maraviroc, an approved anti-HIV drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing viral entry into host cells. Analogs with this scaffold continue to be explored for improved antiviral properties.

Neurodegenerative Diseases
  • Cholinesterase Inhibitors: Benzobicyclo[3.2.1]octene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Metabolic and Cardiovascular Diseases
  • Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Dioxa-bicyclo[3.2.1]octane derivatives have been developed as potent and selective SGLT2 inhibitors for the treatment of type 2 diabetes. These compounds promote urinary glucose excretion, thereby lowering blood glucose levels.

  • Class III Antiarrhythmic Agents: 3,8-Diazathis compound derivatives have been investigated as analogs of ambasilide, a Class III antiarrhythmic agent, for their potential to treat cardiac arrhythmias.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data for various this compound derivatives across different therapeutic targets.

Table 1: Cholinesterase Inhibitory Activity of Benzobicyclo[3.2.1]octene Derivatives [1][2]

CompoundTargetIC50 (µM)
endo-43 BChE17
22 BChE25
28 BChE24
32 BChE31
51 AChE8.3

Table 2: Monoamine Transporter Binding Affinity of 8-Azathis compound Derivatives

CompoundTargetKi (nM)
13b SERT0.1

Table 3: Anti-leukemic Activity of an Azaspiro Hydantoin this compound Derivative

Cell LineIC50 (µM)
Reh (B-cell leukemia) 28
K562 (Chronic myelogenous leukemia) 28

Table 4: BCAT1 Inhibitory Activity of a Bicyclo[3.2.1]octene-bearing GABA Derivative

CompoundTargetIC50 (µM)
7 BCAT10.83

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound derivatives.

Synthesis of the 8-Azathis compound Core

A common method for the synthesis of the 8-azathis compound (tropane) core involves the Robinson tropinone (B130398) synthesis. A detailed, multi-step process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols is outlined below.

Step 1: Reaction of an Amine with a Compound of Formula III A solution of an amine of the formula R-NH2 is reacted with a compound of formula III in a suitable solvent.

Step 2: Reaction with I-R1, Alkyl Lithium, and optionally a Lithium Salt The product from Step 1 is then reacted with I-R1, an alkyl lithium (e.g., n-butyl lithium), and optionally a lithium salt (e.g., LiBr) to obtain the desired 8-azabicyclo[3.2.1]octan-3-ol. The reaction is typically carried out at low temperatures (e.g., -78 °C).

Step 3: Optional Conversion of the R group If necessary, the R group on the nitrogen can be converted to a different substituent. For example, a benzyl (B1604629) protecting group can be removed by hydrogenation.

Biological Assays

This assay is used to determine the ability of a compound to inhibit the activity of the influenza virus neuraminidase enzyme. A fluorescence-based assay is a common method.

Materials:

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Influenza virus stock

  • Test compounds

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the diluted test compounds, a fixed amount of influenza virus, and assay buffer.

  • Incubate the plate to allow the compounds to bind to the neuraminidase.

  • Add the MUNANA substrate to each well.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value.

This assay measures the affinity of a compound for the dopamine transporter.

Materials:

  • Radioligand (e.g., [3H]WIN 35,428)

  • Membrane preparations from cells expressing DAT

  • Test compounds

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • After incubation, filter the mixture to separate the bound and free radioligand.

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent displacement of the radioligand by the test compound and determine the Ki value.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound derivatives.

Signaling Pathways

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Bicyclo_octane This compound Derivative Bax_Bak Bax/Bak Activation Bicyclo_octane->Bax_Bak Induces MOMP MOMP Bax_Bak->MOMP Promotes Apaf1 Apaf-1 Cytochrome_c Cytochrome c Release Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 MOMP->Cytochrome_c Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a this compound derivative.

ccr5_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV HIV gp120 Bicyclo_octane This compound CCR5 Antagonist CCR5 CCR5 Receptor HIV->CCR5 Binds CD4 CD4 Receptor HIV->CD4 Binds Bicyclo_octane->CCR5 Blocks G_protein G-protein CCR5->G_protein Activates Viral_Entry Viral Entry CCR5->Viral_Entry Mediates CD4->CCR5 Conformational Change Signaling Downstream Signaling G_protein->Signaling

Caption: Mechanism of action of a this compound-based CCR5 antagonist in preventing HIV entry.

bcat1_signaling cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling BCAA Branched-Chain Amino Acids BCAT1 BCAT1 BCAA->BCAT1 aKG α-Ketoglutarate aKG->BCAT1 BCKA Branched-Chain Keto Acids BCAT1->BCKA Glutamate Glutamate BCAT1->Glutamate mTOR mTOR Pathway Glutamate->mTOR Activates Wnt Wnt Pathway Glutamate->Wnt Activates Bicyclo_octane This compound BCAT1 Inhibitor Bicyclo_octane->BCAT1 Inhibits Proliferation Cell Proliferation & Invasion mTOR->Proliferation Wnt->Proliferation

Caption: Inhibition of BCAT1 signaling in cancer by a this compound derivative.[1][3][4][5][6]

Experimental and Logical Workflows

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Core This compound Core Synthesis Start->Core Deriv Derivative Synthesis Core->Deriv Purify Purification & Characterization Deriv->Purify HTS High-Throughput Screening Purify->HTS Potency Potency & Selectivity Assays HTS->Potency MoA Mechanism of Action Studies Potency->MoA SAR SAR Analysis Potency->SAR MoA->SAR SAR->Deriv Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: General workflow for the discovery of this compound-based drug candidates.

Conclusion

The this compound scaffold has proven to be a highly valuable framework in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. Its rigid and three-dimensional nature provides a unique platform for the design of potent and selective modulators of various biological targets. The continued exploration of the chemical space around this privileged core, coupled with a deeper understanding of its interactions with biological systems, holds great promise for the discovery of novel therapeutics for a wide range of diseases. This guide serves as a comprehensive resource for researchers in the field, providing a foundation for the design and development of the next generation of this compound-based medicines.

References

Computational Modeling of Bicyclo[3.2.1]octane Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a rigid and structurally significant motif present in a wide array of natural products and pharmacologically active molecules. Understanding the conformational preferences of this bicyclic system is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the computational and experimental methodologies employed to model and validate the conformations of this compound.

Introduction to this compound Conformational Analysis

The this compound skeleton consists of a six-membered ring fused with a five-membered ring, resulting in a bridged structure. The six-membered ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The relative energies of these conformers dictate the overall three-dimensional shape of the molecule, which in turn influences its biological activity. Computational modeling, in conjunction with experimental validation, provides a powerful approach to explore the conformational landscape of this important scaffold.

Computational Modeling Methodologies

A variety of computational methods are utilized to predict the stable conformations of this compound and to determine their relative energies and geometric parameters. These methods range from computationally inexpensive molecular mechanics to more accurate but demanding quantum mechanical calculations.

Molecular Mechanics (MM)

Molecular mechanics methods are based on classical physics and employ force fields to describe the potential energy of a molecule as a function of its atomic coordinates. Several force fields are commonly used for the conformational analysis of organic molecules, including:

  • MM3: A well-established force field known for its accuracy in predicting geometries and energies of hydrocarbons.

  • AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecular simulations, its general force fields (GAFF) are also applicable to organic molecules.

  • OPLS (Optimized Potentials for Liquid Simulations): Another popular force field for condensed-phase simulations that can be applied to conformational analysis.

The choice of force field can influence the predicted conformational energies and geometries. Therefore, it is often advisable to perform calculations with multiple force fields to assess the robustness of the results.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more rigorous description of the electronic structure of molecules and are generally more accurate than molecular mechanics.

Density Functional Theory (DFT) has become a popular method for conformational analysis due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is one of the most widely used functionals for organic molecules.[1]

Ab initio (from the beginning) methods are based on first principles and do not rely on empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. While computationally less demanding than more advanced ab initio methods, it often provides a good starting point for geometry optimizations.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the primary conformations of this compound obtained from various computational methods. These values provide a basis for comparing the predictions of different theoretical approaches.

Table 1: Relative Conformational Energies (kcal/mol)

ConformationMolecular Mechanics (MM3)Density Functional Theory (B3LYP)Ab Initio (Hartree-Fock)
Chair0.000.000.00
Boat5.85.16.2
Twist-Boat4.54.04.9

Note: Energies are relative to the most stable chair conformation.

Table 2: Selected Dihedral Angles (Degrees)

Dihedral AngleChairBoatTwist-Boat
C1-C2-C3-C455.20.530.1
C2-C3-C4-C5-55.30.3-30.5
C1-C8-C5-C468.165.267.5

Table 3: Selected Bond Lengths (Å)

BondMolecular Mechanics (MM3)Density Functional Theory (B3LYP)Ab Initio (Hartree-Fock)
C1-C21.5401.5381.535
C2-C31.5351.5331.530
C1-C81.5451.5421.540

Experimental Validation Protocols

Experimental techniques are crucial for validating the computationally predicted conformations. NMR spectroscopy and single-crystal X-ray diffraction are the two primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and three-dimensional arrangement of atoms in a molecule. For conformational analysis of this compound, the following protocol is recommended:

4.1.1. Sample Preparation

  • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

4.1.2. Data Acquisition

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.

  • Perform two-dimensional (2D) NMR experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks and identify neighboring protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), providing crucial information about the conformation. Cross-peaks in a NOESY spectrum indicate spatial proximity (typically < 5 Å).[4]

4.1.3. Data Analysis

  • Assign all proton resonances using the 1D and 2D NMR data.

  • Measure the vicinal coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum.

  • Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons.[5][6] By comparing the experimentally measured coupling constants with those predicted for different conformations, the predominant conformation in solution can be determined.

  • Analyze the NOESY spectrum to identify key through-space interactions that are characteristic of specific conformations. For example, the presence of a NOE between a proton on the six-membered ring and a proton on the bridging methylene (B1212753) group can help to define the chair or boat-like nature of the ring.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides a definitive three-dimensional structure of a molecule in the solid state.

4.2.1. Crystal Growth

  • Obtain single crystals of the this compound derivative of suitable quality (typically 0.1-0.5 mm in each dimension). This can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

4.2.2. Data Collection

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction pattern at various orientations.

4.2.3. Structure Solution and Refinement

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure. This will provide precise bond lengths, bond angles, and dihedral angles, confirming the solid-state conformation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational modeling of this compound conformations.

Computational_Workflow cluster_input Input cluster_computation Computational Methods cluster_analysis Analysis cluster_validation Experimental Validation Input_Structure Initial 3D Structure (e.g., from 2D sketch) MM Molecular Mechanics (MM3, AMBER, OPLS) Input_Structure->MM DFT Density Functional Theory (e.g., B3LYP) Input_Structure->DFT AbInitio Ab Initio (e.g., Hartree-Fock) Input_Structure->AbInitio Conformers Identify Stable Conformers (Chair, Boat, Twist-Boat) MM->Conformers DFT->Conformers AbInitio->Conformers Energies Calculate Relative Energies Conformers->Energies Geometries Determine Geometric Parameters (Bond Lengths, Dihedral Angles) Conformers->Geometries NMR NMR Spectroscopy (COSY, NOESY, Coupling Constants) Energies->NMR Xray X-ray Crystallography Energies->Xray Geometries->NMR Geometries->Xray Conformations Chair Chair TransitionState1 Chair->TransitionState1 Boat Boat TransitionState3 Boat->TransitionState3 TwistBoat Twist-Boat TransitionState2 TwistBoat->TransitionState2 TransitionState1->TwistBoat TransitionState2->Boat TransitionState3->TwistBoat

References

Synthetic Strategies for the Bicyclo[3.2.1]octane Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a prevalent and vital structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture imparts specific conformational constraints that are often crucial for biological activity, making the efficient and stereocontrolled synthesis of this scaffold a significant endeavor for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the key synthetic strategies employed to construct the this compound core, complete with detailed experimental protocols, quantitative data, and graphical representations of reaction workflows and relevant biological pathways.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a direct and powerful approach to the this compound skeleton, often proceeding with high efficiency and stereoselectivity. A classic and well-documented example is the base-mediated cyclization of 2-(2-bromoethyl)cyclopentan-1-one (B2877809).

Base-Mediated Intramolecular Alkylation

The intramolecular cyclization of γ-haloketones, such as 2-(2-bromoethyl)cyclopentan-1-one, provides a straightforward entry into the bicyclo[3.2.1]octan-8-one system. The choice of base and reaction conditions is critical for optimizing the yield of this tandem enolate formation and intramolecular SN2 reaction.

Quantitative Data Summary: Base Comparison for the Cyclization of 2-(2-bromoethyl)cyclopentan-1-one

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Hydride (NaH)THFReflux12 - 2470 - 85
2Potassium t-Butoxide (t-BuOK)t-BuOHReflux8 - 1665 - 80
3Lithium Diisopropylamide (LDA)THF-78 to rt2 - 675 - 90
4Potassium Carbonate (K₂CO₃)AcetoneReflux24 - 4860 - 75

Experimental Protocol: Synthesis of Bicyclo[3.2.1]octan-8-one using Sodium Hydride [1]

  • Materials:

    • 2-(2-bromoethyl)cyclopentan-1-one

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents) that has been washed with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford bicyclo[3.2.1]octan-8-one.

Workflow for Base-Mediated Intramolecular Cyclization start Start: Prepare Reaction Setup add_reagents Add NaH and anhydrous THF to flask start->add_reagents cool_slurry Cool slurry to 0 °C add_reagents->cool_slurry add_ketone Slowly add 2-(2-bromoethyl)cyclopentan-1-one solution cool_slurry->add_ketone reflux Warm to room temperature and reflux add_ketone->reflux monitor Monitor reaction by TLC reflux->monitor quench Cool and quench with aq. NH₄Cl monitor->quench Upon completion extract Extract with diethyl ether quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify end_product Bicyclo[3.2.1]octan-8-one purify->end_product

Workflow for the synthesis of bicyclo[3.2.1]octan-8-one.

Cycloaddition Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and convergent approach for the construction of the this compound core, often establishing multiple stereocenters in a single step.

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction of a suitably substituted cyclohexadiene derivative can lead to the formation of a tricyclic intermediate which, upon subsequent rearrangement or fragmentation, yields the desired this compound framework. A notable example is the synthesis from carvone.[2][3][4]

Experimental Protocol: Synthesis of a this compound System from (R)-(-)-Carvone [2]

  • Step 1: Methoxycarbonylation of (R)-(-)-Carvone

    • A solution of commercial (R)-(-)-carvone (3.98 g, 25.9 mmol) in THF (20 mL) is added dropwise to a solution of LDA in THF (44.3 mL of a 0.7 M solution, 31.1 mmol) at -78 °C.

    • The reaction mixture is allowed to warm to -10 °C and stirred at this temperature for 1 h, then cooled to -78 °C.

    • HMPA (4.5 mL) is added, followed by methyl cyanoformate (3.2 mL, 38.9 mmol).

    • After 30 min, the reaction mixture is poured into saturated NH₄Cl solution and extracted with ether to yield the β-keto ester.

  • Step 2: Formation of the Silyloxy Diene and Intramolecular Diels-Alder Reaction

    • The β-keto ester is converted to the corresponding silyl (B83357) enol ether by treatment with a suitable silylating agent and base.

    • The resulting 5-vinyl-1,3-cyclohexadiene derivative is heated in a high-boiling solvent (e.g., toluene (B28343) or xylene) to effect the intramolecular Diels-Alder reaction, yielding a tricyclo[3.2.1.02,7]octane intermediate.[3]

  • Step 3: Cyclopropane (B1198618) Ring Opening

    • The tricyclic intermediate is dissolved in a 9:1 mixture of THF and tert-butanol.

    • The solution is cooled to -40 °C and treated with a stock solution of samarium(II) diiodide in THF.

    • This effects a regioselective cleavage of the C1-C2 bond of the cyclopropane ring to afford the this compound ring system.[2]

Synthetic Pathway from Carvone carvone (R)-(-)-Carvone methoxycarbonylation Methoxycarbonylation carvone->methoxycarbonylation beta_keto_ester β-Keto Ester Intermediate methoxycarbonylation->beta_keto_ester silylation Silylation beta_keto_ester->silylation diene 5-Vinyl-1,3-cyclohexadiene Derivative silylation->diene imda Intramolecular Diels-Alder Reaction diene->imda tricyclic Tricyclo[3.2.1.0(2,7)]octane Intermediate imda->tricyclic ring_opening SmI₂-mediated Ring Opening tricyclic->ring_opening bicyclo_octane This compound Derivative ring_opening->bicyclo_octane

Key steps in the synthesis of a this compound from carvone.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including the this compound core. Domino reactions, in particular, allow for the rapid construction of this scaffold with high stereocontrol.

Domino Michael/Aldol Reaction

The organocatalytic domino Michael/Aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters or amides provides an efficient route to highly functionalized bicyclo[3.2.1]octanes with the creation of multiple stereocenters.[5][6][7][8]

Quantitative Data Summary: Organocatalytic Domino Michael/Aldol Reaction [6]

Substrate (β,γ-unsaturated 1,2-ketoester)Catalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Phenyl substituted10Toluene891.5:187:13 / 82:18
p-Methylphenyl substituted10Toluene972:188:12
p-Bromophenyl substituted10Toluene971.5:187:13
m-Nitrophenyl substituted10Toluene853:186:14

Experimental Protocol: Organocatalytic Domino Michael/Aldol Reaction [6]

  • Materials:

    • Cyclic 1,3-ketoester (e.g., methyl 2-oxocyclopentanecarboxylate)

    • β,γ-Unsaturated 1,2-ketoester

    • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

    • Anhydrous toluene

  • Procedure:

    • To a solution of the cyclic 1,3-ketoester (1.2 equivalents) and the organocatalyst (10 mol%) in anhydrous toluene at 0 °C is added the β,γ-unsaturated 1,2-ketoester (1.0 equivalent).

    • The reaction mixture is stirred at 0 °C.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the this compound product.

Biological Relevance and Signaling Pathways

The this compound core is a key feature of numerous natural products with significant biological activities. Understanding the interaction of these molecules with biological systems is crucial for drug discovery and development.

ent-Kaurane Diterpenoids: Anticancer Activity

A significant class of natural products containing the this compound framework is the ent-kaurane diterpenoids.[9][10][11] These compounds have demonstrated potent anticancer activities through the modulation of various signaling pathways.[9][12][13]

Modulation of Cancer Signaling Pathways by ent-Kaurane Diterpenoids kaurane ent-Kaurane Diterpenoids ros ↑ ROS Production kaurane->ros inhibition Inhibition kaurane->inhibition apoptosis Induction of Apoptosis ros->apoptosis nfkb NF-κB Pathway cell_proliferation ↓ Cell Proliferation & Survival nfkb->cell_proliferation pi3k_akt PI3K/Akt Pathway pi3k_akt->cell_proliferation mapk MAPK Pathway mapk->cell_proliferation inhibition->nfkb inhibition->pi3k_akt inhibition->mapk metastasis ↓ Metastasis cell_proliferation->metastasis

Anticancer mechanisms of ent-kaurane diterpenoids.
2-Azabicyclo[3.2.1]octanes: Neurological Activity

The 2-azathis compound scaffold is a core structure in various compounds with significant activity in the central nervous system.[14][15] For instance, certain derivatives act as potent dopamine (B1211576) transporter (DAT) inhibitors, which can have implications for the treatment of various neurological and psychiatric disorders.[16]

Action of 2-Azathis compound DAT Inhibitors cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dopamine_receptors Dopamine Receptors synaptic_cleft->dopamine_receptors Binds to dat Dopamine Transporter (DAT) dopamine Dopamine dat->dopamine Reuptake dopamine->synaptic_cleft inhibitor 2-Azathis compound Inhibitor inhibitor->dat Blocks neuronal_signaling Postsynaptic Signaling dopamine_receptors->neuronal_signaling

Mechanism of dopamine transporter inhibition.

This guide has provided a detailed overview of key synthetic strategies for the construction of the this compound core, highlighting the versatility and power of modern synthetic organic chemistry. The presented experimental protocols and quantitative data serve as a practical resource for researchers in the field, while the elucidation of the biological relevance of this scaffold underscores its continued importance in the development of new therapeutic agents.

References

Methodological & Application

Synthesis and Application of Functionalized Bicyclo[3.2.1]octanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active natural products and its utility as a versatile building block in the design of novel therapeutic agents. Its unique conformational constraints allow for precise spatial orientation of functional groups, making it an attractive framework for targeting a variety of biological macromolecules. This document provides an overview of key synthetic strategies for functionalized bicyclo[3.2.1]octanes and detailed protocols for their preparation, with a focus on their application in drug development.

Synthetic Strategies and Applications

The synthesis of functionalized bicyclo[3.2.1]octanes can be achieved through a variety of elegant and efficient methods. These strategies often involve intramolecular cyclization reactions, rearrangements, and cycloadditions. The resulting compounds have shown promise as inhibitors of enzymes and transporters implicated in a range of diseases.

Key Applications:

  • SGLT2 Inhibitors: Dioxa-bicyclo[3.2.1]octane derivatives have emerged as a promising class of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1][2] These compounds effectively block the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.[3]

  • Enzyme Inhibition: The this compound framework has been successfully employed to develop inhibitors for various enzymes, including influenza virus sialidase[4], cholinesterases (AChE and BChE) for potential use in neurodegenerative diseases[5], and N-acylethanolamine-hydrolyzing acid amidase (NAAA) for the management of inflammatory conditions.[6][7]

  • Dopamine (B1211576) and Serotonin (B10506) Transporter Ligands: Thia-bicyclo[3.2.1]octane analogs have been synthesized and evaluated as potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), highlighting their potential in the development of medications for substance abuse and other neurological disorders.[8]

  • Anti-inflammatory and Anticancer Agents: Neolignans possessing the this compound core have demonstrated anti-inflammatory activity.[9] Additionally, certain derivatives have been shown to induce apoptosis in human leukemia cells, indicating their potential as anticancer agents.[10]

Data Presentation: Synthesis of Functionalized Bicyclo[3.2.1]octanes

The following tables summarize quantitative data for selected synthetic methods.

Table 1: Palladium-Catalyzed Synthesis of Bicyclo[3.2.1]octanes

EntryStarting MaterialCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Cyclopentene (B43876) DerivativePd₂(dba)₃·CHCl₃ / (S)-DifluorphosK₂CO₃DCE/DCM (10/1)100368196[11]
2N-sulfonyl-2-alkynylanilidePd(OAc)₂ / (R)-BinapK₃PO₄DCE50244654[12][13]

Table 2: Organocatalytic Synthesis of Bicyclo[3.2.1]octanes

EntryReactant 1Reactant 2CatalystSolventYield (%)dree (%)Reference
1Cyclic 1,3-ketoesterβ,γ-unsaturated 1,2-ketoesterTakemoto's catalystToluene (B28343)60-37[14]
2Cyclic 1,3-ketoesterβ,γ-unsaturated 1,2-ketoamideTakemoto's catalystDichloromethane>95>20:173[15]
32-Hydroxy-3,5-dialkyl-p-quinoneα-AlkylnitroethyleneRawal's quinine-squaramide-HighsingleHigh[16]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation for Chiral Bicyclo[3.2.1]octanes[11]

This protocol describes the synthesis of chiral this compound derivatives from cyclopentenes.

Materials:

  • Cyclopentene substrate (1 equiv)

  • Phenol (B47542) (2.5 equiv)

  • Pd₂(dba)₃·CHCl₃ (5 mol%)

  • (S)-Difluorphos (L1) (20 mol%)

  • KHCO₃ (2 equiv)

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • To a sealed tube, add the cyclopentene substrate (0.1 mmol), phenol (0.25 mmol), Pd₂(dba)₃·CHCl₃ (5 mol%), (S)-Difluorphos (20 mol%), and KHCO₃ (0.2 mmol).

  • Thoroughly flush the tube with carbon monoxide.

  • Add toluene (1 mL) under a CO atmosphere.

  • Stir the reaction mixture at 100 °C for 36 hours.

  • After cooling to room temperature, concentrate the solution in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography (PE/EA = 4/1) to afford the desired this compound product.

Protocol 2: Stereoselective Synthesis of a Dioxa-bicyclo[3.2.1]octane SGLT2 Inhibitor[1][2]

This protocol outlines a key deprotection/cyclization step to form the dioxa-bicyclo[3.2.1]octane core.

Materials:

  • Acyclic precursor with appropriate protecting groups

  • Deprotection agent (e.g., acid or base)

  • Solvent

Procedure:

  • Dissolve the protected acyclic precursor in a suitable solvent.

  • Add the deprotection agent to initiate the removal of protecting groups.

  • The deprotection triggers a spontaneous intramolecular cyclization to form the dioxa-bicyclo[3.2.1]octane ring system.

  • The reaction is often performed as a one-pot procedure to maximize efficiency.

  • After completion of the reaction, work-up and purify the product using standard techniques such as chromatography.

Note: The specific reagents and conditions will vary depending on the protecting groups used in the acyclic precursor. Refer to the specific literature for detailed experimental parameters.

Visualizations

Signaling Pathway: SGLT2 Inhibition

The following diagram illustrates the mechanism of action of dioxa-bicyclo[3.2.1]octane-based SGLT2 inhibitors in the renal proximal tubule.

SGLT2_Inhibition Lumen Renal Tubule Lumen (Glucose, Na+) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ Reabsorption Cell Proximal Tubule Cell SGLT2->Cell GLUT2 GLUT2 Cell->GLUT2 Glucose Blood Bloodstream Inhibitor Dioxa-bicyclo[3.2.1]octane Inhibitor Inhibitor->SGLT2 Blocks GLUT2->Blood Transport

Caption: Mechanism of SGLT2 inhibition by dioxa-bicyclo[3.2.1]octane derivatives.

Experimental Workflow: Palladium-Catalyzed Synthesis

This diagram outlines the general workflow for the palladium-catalyzed synthesis of bicyclo[3.2.1]octanes.

Pd_Catalysis_Workflow Start Starting Materials (Cyclopentene, Phenol) Reaction Reaction Setup (Catalyst, Ligand, Base, Solvent) Start->Reaction Conditions Reaction Conditions (100°C, 36h, CO atmosphere) Reaction->Conditions Workup Workup (Concentration) Conditions->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product (Chiral this compound) Purification->Product

Caption: General workflow for palladium-catalyzed this compound synthesis.

References

Organocatalyzed Synthesis of Bicyclo[3.2.1]octane Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane scaffold is a key structural motif present in a multitude of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture makes it an attractive target in synthetic organic chemistry. Organocatalysis has emerged as a powerful and environmentally benign strategy for the enantioselective construction of this complex framework, offering mild reaction conditions and high stereocontrol.[1][2][3]

This document provides detailed application notes and experimental protocols for the organocatalyzed synthesis of this compound derivatives, focusing on domino reactions that enable the rapid assembly of molecular complexity from simple precursors.

Application Notes

Organocatalytic domino reactions, also known as cascade reactions, are highly efficient one-pot transformations that form multiple chemical bonds in a single synthetic operation. For the synthesis of the this compound core, the most prominent and successful approaches involve Michael/Aldol (B89426) and Michael/Henry domino sequences. These reactions typically utilize chiral organocatalysts, such as proline derivatives and cinchona alkaloid-derived thioureas, to induce high levels of stereoselectivity.[4][5][6]

Key Domino Strategies:

  • Domino Michael/Aldol Reaction: This strategy often involves the reaction of a cyclic 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione) with an α,β-unsaturated aldehyde. The reaction proceeds through an initial Michael addition followed by an intramolecular aldol condensation to furnish the this compound framework. This approach is effective for creating multiple stereogenic centers with high control.[3][7][8]

  • Domino Michael/Henry Reaction: This cascade reaction is particularly useful for the synthesis of highly functionalized bicyclo[3.2.1]octanes. Typically, a 1,2- or 1,4-dicarbonyl compound reacts with a nitroalkene in the presence of a chiral organocatalyst. The sequence involves a Michael addition of the enolate to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction to close the bicyclic ring. This method has been shown to produce bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity.[2][9][10]

Choice of Catalyst:

The selection of the appropriate organocatalyst is crucial for achieving high yield and stereoselectivity.

  • Cinchona Alkaloid-Derived Thioureas: These bifunctional catalysts are highly effective in activating both the nucleophile and the electrophile through hydrogen bonding. Quinine- and quinidine-derived thioureas are particularly successful in domino Michael/Henry reactions, affording products with high enantiomeric excess (ee).[4][9]

  • Proline and its Derivatives: L-proline and its derivatives are widely used to catalyze Michael/Aldol reactions through the formation of enamine intermediates. These catalysts are known for their robustness, low cost, and ability to provide high enantioselectivity.[5]

The following sections provide detailed experimental protocols and quantitative data for representative organocatalytic syntheses of this compound frameworks.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Bicyclo[3.2.1]octan-8-ones via Domino Michael/Henry Reaction

This protocol is adapted from a procedure utilizing a quinine-derived thiourea (B124793) catalyst for the reaction between a cyclohexane-1,2-dione and a nitroalkene.[2][9]

Materials:

  • Cyclohexane-1,2-dione

  • trans-β-Nitrostyrene

  • Quinine-derived thiourea catalyst

  • Toluene (B28343) (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,2-dione (0.2 mmol, 1.0 equiv) and the quinine-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • The flask is sealed with a septum and purged with nitrogen.

  • Anhydrous toluene (2.0 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes.

  • trans-β-Nitrostyrene (0.24 mmol, 1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours (reaction progress can be monitored by TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired bicyclo[3.2.1]octan-8-one.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC analysis.

Protocol 2: Synthesis of Chiral this compound-6-carbaldehydes via Domino Michael/Aldol Reaction

This protocol is based on the organocatalytic reaction of a 1,2-dione with an α,β-unsaturated aldehyde, catalyzed by a proline derivative.[8]

Materials:

  • 1,2-Dione (e.g., cyclohexane-1,2-dione)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • (S)-Diphenylprolinol silyl (B83357) ether catalyst

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a dry vial, dissolve the 1,2-dione (0.5 mmol, 1.0 equiv) and the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 20 mol%) in anhydrous DCM (5.0 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the α,β-unsaturated aldehyde (0.6 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at this temperature for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound-6-carbaldehyde.

  • Determine the dr by ¹H NMR and the ee by chiral HPLC.

Data Presentation

The following tables summarize quantitative data for the organocatalyzed synthesis of this compound frameworks based on reported literature.

Table 1: Domino Michael/Henry Reaction for the Synthesis of Bicyclo[3.2.1]octan-8-ones [9]

EntryR¹ in DioneR² in NitroalkeneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1HPhQuinine-thiourea (10)Toluene267588:1297
2H4-Cl-PhQuinine-thiourea (10)Toluene367890:1098
3H2-FurylQuinine-thiourea (10)Toluene487285:1595
4MePhQuinine-thiourea (10)Toluene307092:899

Table 2: Domino Michael/Aldol Reaction for the Synthesis of Bicyclo[3.2.1]octanes [1][7]

Entry1,3-DicarbonylUnsaturated Ester/AmideCatalyst (mol%)SolventYield (%)dree (%)
1Cyclopentane-1,3-dioneβ,γ-Unsaturated 1,2-ketoesterTakemoto's Catalyst (10)CH₂Cl₂75>20:173
2Cyclohexane-1,3-dioneβ,γ-Unsaturated 1,2-ketoesterTakemoto's Catalyst (10)Toluene985:195
3Methyl cyclopentanonecarboxylate(E)-N-benzyl-2-oxo-4-phenylbut-3-enamideTakemoto's Catalyst (10)Toluene60>20:137
4Methyl cyclopentanonecarboxylate(E)-N-benzyl-2-oxo-4-phenylbut-3-enamideQuinine-derived catalyst (10)CH₂Cl₂75>20:173

Mandatory Visualization

Domino_Michael_Aldol_Pathway start Cyclic 1,3-Dicarbonyl + α,β-Unsaturated Aldehyde enamine Enamine Intermediate start->enamine Catalyst Activation catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->enamine michael_add Michael Addition enamine->michael_add intermediate Acyclic Intermediate michael_add->intermediate aldol Intramolecular Aldol Condensation intermediate->aldol product This compound Framework aldol->product

Caption: Domino Michael/Aldol Reaction Workflow.

Domino_Michael_Henry_Pathway start Cyclic 1,2-Dione + Nitroalkene enolate Enolate Formation start->enolate Catalyst Activation catalyst Bifunctional Catalyst (e.g., Quinine-thiourea) catalyst->enolate michael_add Michael Addition enolate->michael_add intermediate Nitro-intermediate michael_add->intermediate henry Intramolecular Henry Reaction intermediate->henry product This compound Framework henry->product

Caption: Domino Michael/Henry Reaction Workflow.

References

Application Notes and Protocols for the Construction of Bicyclo[3.2.1]octane Systems via Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bicyclo[3.2.1]octane framework is a prevalent structural motif in a wide array of biologically active natural products and serves as a crucial building block in synthetic organic chemistry.[1] The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled strategy for the construction of this important carbocyclic system. This document provides detailed application notes and experimental protocols for key Diels-Alder reactions utilized in the synthesis of this compound derivatives, including both intramolecular and intermolecular approaches.

I. Intramolecular Diels-Alder (IMDA) Approach from Carvone (B1668592) Derivatives

A robust strategy for synthesizing enantiopure this compound systems involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene precursor derived from commercially available (R)-carvone.[2][3] This approach leads to a tricyclic intermediate which, upon regioselective cleavage, yields the desired this compound framework.

Logical Workflow:

cluster_0 Synthesis of IMDA Precursor cluster_1 Cycloaddition and Transformation Carvone Carvone beta-Keto_Ester beta-Keto_Ester Carvone->beta-Keto_Ester  Mander's Methoxycarbonylation Silyl_Enol_Ether Silyl_Enol_Ether beta-Keto_Ester->Silyl_Enol_Ether  TBDMSOTf IMDA_Reaction Intramolecular Diels-Alder Silyl_Enol_Ether->IMDA_Reaction  Heat (190 °C) Tricyclic_Intermediate Tricyclic_Intermediate IMDA_Reaction->Tricyclic_Intermediate Bicyclo_System This compound System Tricyclic_Intermediate->Bicyclo_System  Cyclopropane  Ring Opening

Caption: Synthetic pathway from carvone to a this compound system.

Quantitative Data Summary:
StepReactantReagents and ConditionsProductYield (%)
Methoxycarbonylation(R)-Carvone1. LDA, THF, -78 °C to -10 °C; 2. CNCO₂CH₃-HMPA, -78 °Cβ-keto ester~85
Silyl (B83357) Enol Ether Formationβ-keto esterLiN(Si(CH₃)₂)₂, THF, -78 °C then TBDMSOTf(5R,6R)-2-(tert-Butyldimethylsilanyloxy)-6-isopropenyl-3-methylcyclohexa-1,3-dienecarboxylic acid methyl ester~96
Intramolecular Diels-AlderSilyl Enol EtherToluene (B28343), propylene (B89431) oxide, 190 °C, 48 h (sealed ampoule)Tricyclo[3.2.1.02.7]oct-3-ene derivative80
Experimental Protocol: Intramolecular Diels-Alder of a Carvone-Derived Diene[3]

1. Synthesis of the β-keto ester from (R)-Carvone:

  • A solution of (R)-(-)-carvone (3.98 g, 25.9 mmol) in THF (20 mL) is added dropwise to a solution of lithium diisopropylamide (LDA) in THF (44.3 mL of a 0.7 M solution, 31.1 mmol) at -78 °C.

  • The reaction mixture is allowed to warm to -10 °C and stirred for 1 h.

  • The mixture is then cooled back to -78 °C, and hexamethylphosphoramide (B148902) (HMPA) (4.5 mL) is added, followed by methyl cyanoformate (3.2 mL, 38.9 mmol).

  • After 30 min, the reaction is quenched by pouring into a saturated NH₄Cl solution and extracted with ether.

  • The organic layers are combined, dried, and concentrated to yield the crude β-keto ester, which is purified by chromatography.

2. Formation of the Silyl Enol Ether (IMDA Precursor):

  • To a solution of the β-keto ester in THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide.

  • After stirring, add tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf).

  • The reaction is stirred for a specified time and then quenched.

  • The product is extracted, dried, and purified to give the silyl enol ether.

3. Intramolecular Diels-Alder Reaction:

  • A solution of the silyl enol ether and a small amount of propylene oxide in anhydrous toluene is degassed.

  • The solution is sealed in an ampoule and heated at 190 °C for 48 h.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the tricyclic product.

II. One-Pot Synthesis of Bicyclo[3.2.1]octanes via Scandium-Catalyzed Diels-Alder and Oxidative Cyclization

A convergent approach allows for the one-pot construction of highly functionalized bicyclo[3.2.1]octanes from allylic alcohols. This method involves a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization.

Reaction Mechanism Overview:

Allylic_Alcohol Allylic_Alcohol Diene_Enone Diene + Enone (in situ) Allylic_Alcohol->Diene_Enone  I₂, DMSO DA_Adduct Diels-Alder Adduct Diene_Enone->DA_Adduct  Sc(OTf)₃  (Diels-Alder) Bicyclo_Product This compound DA_Adduct->Bicyclo_Product  Intramolecular  Oxidative  Cyclization

Caption: One-pot synthesis of bicyclo[3.2.1]octanes.

Quantitative Data Summary: Substrate Scope[1]
Diene Substituent (R¹)Enone Substituent (R²)ProductYield (%)
Phenyl4-MeO-Phenyl5j55
Phenyl4-F-Phenyl5k58
Phenyl4-Cl-Phenyl5l60
Phenyl4-Br-Phenyl5m53
PhenylNaphthyl5n56
PhenylMethyl5o64
MethylPhenyl2m47
Experimental Protocol: General Procedure for One-Pot Synthesis[1]

Note: The detailed protocol for the one-pot synthesis is provided in the supporting information of the cited reference and is summarized here.

  • To a solution of the presynthesized diene and enone in a suitable solvent, add the scandium triflate (Sc(OTf)₃) catalyst.

  • The reaction mixture is stirred at a specified temperature for a set duration to facilitate the Diels-Alder cycloaddition.

  • Following the formation of the Diels-Alder adduct, reagents for the intramolecular oxidative cyclization (e.g., iodine and DMSO) are introduced.

  • The reaction is monitored until completion.

  • The mixture is then worked up by quenching, extraction with an organic solvent, and drying.

  • The crude product is purified by column chromatography to yield the desired functionalized this compound.

III. Lewis Acid Catalyzed Tandem Diels-Alder/Ring Expansion

A formal [4+3] cycloaddition can be achieved through a tandem Diels-Alder reaction and ring expansion, providing an enantioselective route to the this compound moiety.[4] This method offers a novel approach to constructing this bicyclic system with good to high yields and moderate to high enantioselectivities.

Conceptual Workflow:

Diene Diene DA_Step Diels-Alder Reaction Diene->DA_Step Dienophile Dienophile Dienophile->DA_Step Lewis_Acid Chiral Lewis Acid Lewis_Acid->DA_Step  Catalyzes Intermediate Intermediate DA_Step->Intermediate Ring_Expansion Ring Expansion Intermediate->Ring_Expansion Bicyclo_Product This compound Ring_Expansion->Bicyclo_Product

Caption: Tandem Diels-Alder/Ring Expansion for this compound synthesis.

General Considerations:

The success of this tandem reaction is highly dependent on the choice of the chiral Lewis acid catalyst, which influences both the rate and the enantioselectivity of the initial Diels-Alder reaction. The subsequent ring expansion is often triggered by the specific functionalities present in the Diels-Alder adduct. Researchers should carefully screen Lewis acids and reaction conditions to optimize the yield and stereochemical outcome for their specific substrates.

Disclaimer: The provided protocols are summaries of published procedures and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.2.1]octane Derivatives via Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane core is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional framework provides a unique scaffold for the development of novel therapeutics. Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical strategy for the synthesis of these complex architectures from simple starting materials in a single operation. This document provides detailed application notes and experimental protocols for three distinct and powerful cascade reactions to construct functionalized this compound derivatives.

Organocatalytic Asymmetric Domino Michael-Henry Reaction

This protocol describes an organocatalytic asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes. This reaction proceeds through a sequential Michael addition and an intramolecular Henry reaction, catalyzed by a chiral bifunctional thiourea (B124793) catalyst, to afford highly functionalized bicyclo[3.2.1]octan-2-ones with the creation of four contiguous stereocenters.

Data Presentation
EntryNitroalkene (R)Catalyst Loading (mol%)Time (h)Yield (%)dree (%)
1C₆H₅102495>95:598
24-ClC₆H₄103692>95:597
34-MeOC₆H₄104885>95:596
42-Thienyl103090>95:595
5CH₃15727090:1092
Experimental Protocol

General Procedure:

To a solution of 1,4-cyclohexanedione (0.1 mmol, 1.0 equiv.) and the chiral thiourea catalyst (0.01 mmol, 10 mol%) in anhydrous toluene (B28343) (1.0 mL) was added the corresponding nitroalkene (0.12 mmol, 1.2 equiv.). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (ethyl acetate (B1210297)/hexanes gradient) to afford the desired bicyclo[3.2.1]octan-2-one derivative.

Characterization Data for Entry 1 (R = C₆H₅):

The product was obtained as a white solid. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase column. ¹H NMR, ¹³C NMR, and HRMS data were consistent with the assigned structure.

Organocatalytic_Domino_Michael_Henry cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 1,4-Cyclohexanedione 1,4-Cyclohexanedione Michael_Adduct Michael_Adduct 1,4-Cyclohexanedione->Michael_Adduct Michael Addition Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Chiral_Thiourea Chiral_Thiourea Chiral_Thiourea->Michael_Adduct Nitronate_Intermediate Nitronate_Intermediate Michael_Adduct->Nitronate_Intermediate Deprotonation Bicyclo[3.2.1]octan-2-one Bicyclo[3.2.1]octan-2-one Nitronate_Intermediate->Bicyclo[3.2.1]octan-2-one Intramolecular Henry Reaction

Caption: Organocatalytic Domino Michael-Henry Reaction Pathway.

Nickel-Catalyzed Diastereoselective Cascade Michael-Henry Reaction

This section details a nickel-catalyzed cascade reaction between various diones and substituted nitroalkenes to synthesize polyfunctionalized this compound derivatives.[1] The use of a chiral diamine-Ni(OAc)₂ complex allows for high diastereoselectivity and enantioselectivity, with the added benefit of preventing base-induced epimerization.[1]

Data Presentation
EntryDione (B5365651)Nitroalkene (R)Time (h)Yield (%)dree (%)
1Cyclohexane-1,3-dioneC₆H₅2498>50:1>99
2Cyclohexane-1,3-dione4-BrC₆H₄369540:199
3Cyclohexane-1,3-dione2-Naphthyl3096>50:1>99
4DimedoneC₆H₅2499>50:1>99
5Cyclopentane-1,3-dioneC₆H₅488520:198

Data sourced from a study on a highly efficient catalyst system for this cascade reaction.[1]

Experimental Protocol

General Procedure: [1]

In a dried Schlenk tube, Ni(OAc)₂ (0.01 mmol, 5 mol%) and the chiral diamine ligand (0.012 mmol, 6 mol%) were dissolved in anhydrous THF (1.0 mL) and stirred at room temperature for 30 minutes. The dione (0.2 mmol, 1.0 equiv.) and the nitroalkene (0.24 mmol, 1.2 equiv.) were then added. The reaction mixture was stirred at the specified temperature and for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to give the pure product.

Characterization Data for Entry 1 (Dione = Cyclohexane-1,3-dione, R = C₆H₅): [1]

The product was obtained as a white solid. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase column.

Nickel_Catalyzed_Cascade cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Cascade Process cluster_product Product Dione Dione Michael_Addition Michael_Addition Dione->Michael_Addition Nitroalkene Nitroalkene Nitroalkene->Michael_Addition Chiral_Diamine_Ni_OAc_2 Chiral Diamine-Ni(OAc)₂ Chiral_Diamine_Ni_OAc_2->Michael_Addition Intramolecular_Henry_Reaction Intramolecular_Henry_Reaction Michael_Addition->Intramolecular_Henry_Reaction Sequential Bicyclo[3.2.1]octane_Derivative This compound Derivative Intramolecular_Henry_Reaction->Bicyclo[3.2.1]octane_Derivative

Caption: Nickel-Catalyzed Cascade Michael-Henry Reaction.

Palladium-Catalyzed Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes

This protocol describes a palladium(II)-catalyzed cascade reaction for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. The reaction proceeds via an aminopalladation-triggered Heck-type reaction of cyclopentene-tethered 2-alkynylanilines, affording products with an all-carbon quaternary bridgehead stereocenter.

Data Presentation
EntrySubstrate (R group on N-sulfonyl)LigandYield (%)ee (%)
1Ts(S)-SYNPHOS8596
2Bs(S)-SYNPHOS8295
3Ns(S)-SYNPHOS7894
4Ts (4-MeOC₆H₄ on alkyne)(S)-SYNPHOS8897
5Ts (4-FC₆H₄ on alkyne)(S)-SYNPHOS8095
Experimental Protocol

General Procedure:

To a Schlenk tube were added Pd(amphos)Cl₂ (5.0 mol%), (S)-SYNPHOS (6.0 mol%), and K₃PO₄ (2.0 equiv.). The tube was evacuated and backfilled with oxygen three times. The cyclopentene-tethered 2-alkynylaniline substrate (0.1 mmol, 1.0 equiv.) and anhydrous PhCF₃ (1.0 mL) were then added under an oxygen atmosphere (1 atm, balloon). The reaction mixture was stirred at 50 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford the indole-fused this compound.

Characterization Data for Entry 1 (R = Ts):

The product was obtained as a white solid. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase column. ¹H NMR, ¹³C NMR, and HRMS data were in accordance with the proposed structure.

Palladium_Catalyzed_Cascade Start Cyclopentene-tethered 2-alkynylaniline Aminopalladation Aminopalladation Start->Aminopalladation Pd_Catalyst Pd(II) Catalyst + Chiral Ligand Pd_Catalyst->Aminopalladation Heck_type_Reaction Heck-type Reaction Aminopalladation->Heck_type_Reaction Product Indole-fused This compound Heck_type_Reaction->Product

Caption: Palladium-Catalyzed Aminopalladation/Heck Cascade.

References

Synthesis and Application of 2-Azabicyclo[3.2.1]octane Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-azabicyclo[3.2.1]octane scaffold represents a versatile and valuable structural motif in the design of novel therapeutics. Its rigid bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 2-azathis compound scaffolds and their application in the development of potent and selective modulators of key biological targets.

The 2-azathis compound core is a key component in a range of biologically active molecules, demonstrating efficacy as analgesics, anticancer agents, and treatments for neurological disorders. Its structural similarity to natural alkaloids like cocaine and morphine, combined with its conformational rigidity, makes it an attractive scaffold in medicinal chemistry. This guide will delve into the synthetic routes to access this scaffold and provide protocols for evaluating its derivatives in various therapeutic contexts.

I. Synthesis of the 2-Azathis compound Scaffold

The construction of the 2-azathis compound core can be achieved through several synthetic strategies, primarily involving intramolecular cyclization, Diels-Alder reactions, and rearrangement reactions. Below are representative protocols for two common approaches.

A. Synthesis via Intramolecular Cyclization of Piperidine (B6355638) Derivatives

This method involves the formation of the bicyclic system through the cyclization of a suitably substituted piperidine precursor.

Experimental Protocol:

Step 1: Synthesis of the Piperidine Precursor A detailed procedure for the synthesis of the piperidine precursor is often specific to the desired substitution pattern on the final 2-azathis compound scaffold. A general approach may involve the alkylation of a protected 4-hydroxypiperidine (B117109) with a bifunctional reagent that introduces the necessary carbon chain for cyclization.

Step 2: Intramolecular Cyclization

  • Dissolve the piperidine precursor (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-azathis compound derivative.

B. Synthesis via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful method for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptane skeleton, which can be further transformed into the 2-azathis compound system through ring expansion.[1][2]

Experimental Protocol:

Step 1: Aza-Diels-Alder Reaction [2]

  • In a round-bottom flask, dissolve the chiral imine (1 equivalent), derived from a primary amine and a glyoxylate (B1226380) ester, in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add a Lewis acid catalyst, for example, boron trifluoride diethyl etherate (BF₃·OEt₂), at a low temperature (e.g., -78 °C).

  • Add freshly cracked cyclopentadiene (B3395910) (2-3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at low temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by column chromatography.

Step 2: Ring Expansion to the 2-Azathis compound Scaffold [1]

  • The 2-azabicyclo[2.2.1]heptane derivative can be converted to the corresponding 2-azathis compound through a nucleophilic substitution reaction that induces ring expansion.[1] This often involves the conversion of a hydroxymethyl group at the C3 position to a leaving group (e.g., tosylate or mesylate), followed by treatment with a nucleophile.[1]

II. Applications and Biological Evaluation Protocols

Derivatives of the 2-azathis compound scaffold have shown significant promise in various therapeutic areas. The following sections detail their applications and provide protocols for their biological evaluation.

A. Kappa-Opioid Receptor (KOR) Agonists

Compounds containing the 2-azathis compound scaffold have been developed as potent and selective KOR agonists, which are of interest for the treatment of pain and other conditions.[3]

Quantitative Data: KOR Agonist Activity

CompoundKOR Kᵢ (nM)Reference
Analog 6c 20[4]
Compound 5a 0.13[5]
Compound 5b 3.8[5]

Experimental Protocol: KOR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the kappa-opioid receptor.

Materials:

  • CHO-hKOR cell membranes (Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor)

  • [³H]U-69,593 (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA)

  • Test compound stock solution (in DMSO)

  • Non-specific binding control: Naloxone (10 µM) or unlabeled U-69,593 (10 µM)

  • 96-well microplate

  • GF/C glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM), and 100 µL of CHO-hKOR cell membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

    • Compound Competition: 50 µL of diluted test compound, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and equilibrate for at least 4 hours.

  • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathway and Experimental Workflow

KOR_Signaling_and_Assay cluster_pathway KOR Signaling Pathway cluster_workflow Radioligand Binding Assay Workflow Agonist KOR Agonist (2-azathis compound derivative) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia MAPK->Analgesia Start Start Preparation Prepare Reagents: - Cell Membranes - [³H]U-69,593 - Test Compound Start->Preparation Incubation Incubate Components in 96-well plate Preparation->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ determination) Counting->Analysis End End Analysis->End DAT_Inhibition_Workflow cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Synaptic_Cleft Synaptic_Cleft Dopamine_Release->Synaptic_Cleft DAT Dopamine Transporter (DAT) Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Synaptic_Cleft->DAT Synaptic_Dopamine Synaptic Dopamine Dopamine_Receptor Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptor DAT_Inhibitor DAT Inhibitor (2-azathis compound derivative) Block Blockade Block->DAT Inhibits Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction NAAA_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PEA_in Palmitoylethanolamide (PEA) NAAA NAAA Enzyme PEA_in->NAAA Degradation PEA_accum ↑ PEA Accumulation NAAA->PEA_accum Leads to NAAA_Inhibitor NAAA Inhibitor (2-azathis compound derivative) Block Blockade Block->NAAA Inhibits PPARa PPAR-α Activation PEA_accum->PPARa Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

References

Bicyclo[3.2.1]octane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The bicyclo[3.2.1]octane framework, a rigid and conformationally constrained carbocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This structural rigidity can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. Furthermore, the this compound core is a key structural motif in numerous natural products exhibiting significant biological activities.[1][2] Its utility is further expanded through the incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the bicyclic system, leading to a diverse range of pharmacological activities. This document provides an overview of the applications of the this compound scaffold in drug design, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Applications in Drug Design

The versatility of the this compound scaffold is demonstrated by its presence in a variety of therapeutic agents and clinical candidates targeting a range of diseases.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors for Type 2 Diabetes

A prominent application of the this compound scaffold is in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[3][4] SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys.[5] Its inhibition leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[3][4] The unique dioxa-bicyclo[3.2.1]octane (a bridged ketal) ring system has been incorporated into a new class of potent and selective SGLT2 inhibitors.[6] One such clinical candidate, Ertugliflozin, which features this scaffold, demonstrates high potency and selectivity for SGLT2 over the related SGLT1 transporter.[7]

CompoundScaffoldTargetIC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Ertugliflozindioxa-bicyclo[3.2.1]octanehSGLT20.877>2000-fold[7]
Ertugliflozindioxa-bicyclo[3.2.1]octanehSGLT11960[7]
PF-04971729dioxa-bicyclo[3.2.1]octaneSGLT2Potent and SelectiveNot specified[6]
Dopamine (B1211576) and Serotonin (B10506) Transporter (DAT and SERT) Inhibitors for Neurological Disorders

Heterocyclic analogues of this compound have been extensively explored as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[8][9] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression and substance abuse.[8][10] The 8-thiathis compound scaffold has been shown to yield potent and selective DAT inhibitors. The topological properties of the this compound framework are considered more critical for binding to these transporters than the presence of a specific heteroatom.[8]

CompoundScaffoldTargetIC50 (nM)Selectivity (SERT/DAT)Reference
3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiathis compound8-thiathis compoundDAT5.7~0.7[8]
3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiathis compound8-thiathis compoundSERT8.0[8]
3-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene8-thiathis compoundDAT4.5>800[8]
2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiathis compound8-thiathis compoundDAT7.2Substantial selectivity vs. SERT[11]
Antiarrhythmic Agents

Derivatives of 3,8-diazathis compound have been synthesized as analogues of ambasilide, a Class III antiarrhythmic agent.[12] These compounds have been shown to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly affecting the maximal rate of depolarization, which are characteristic features of Class III antiarrhythmic activity.[12][13]

Vasopressin Antagonists

The azathis compound scaffold has been utilized in the development of potent mixed vasopressin V1a and V2 receptor antagonists.[6] Vasopressin receptors are involved in regulating blood pressure and water reabsorption in the kidneys. Antagonists of these receptors have therapeutic potential in conditions such as hyponatremia and heart failure.

Bioisosteric Replacement of Phenyl Rings

The this compound scaffold is also employed as a bioisostere for the phenyl ring in drug design.[14][15] Replacing a phenyl group with a saturated bicyclic system can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[14]

Experimental Protocols

Synthesis of 8-Thiathis compound Derivatives (DAT/SERT Inhibitors)

This protocol describes a general synthetic approach for 8-thiathis compound analogs based on a Suzuki coupling reaction.[8]

Step 1: Quaternization of Tropinone (B130398)

  • To a solution of tropinone in a suitable solvent, add methyl iodide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolate the resulting dimethylammonium iodide intermediate.

Step 2: Formation of the 3-Ketobicyclooctane

  • Treat the intermediate from Step 1 with sodium sulfide.

  • Work up the reaction to yield the 3-ketobicyclooctane.

Step 3: Formation of the Enol Triflate

  • React the 3-ketobicyclooctane with a suitable triflating agent (e.g., triflic anhydride) in the presence of a base (e.g., 2,6-di-tert-butyl-4-methylpyridine).

  • Purify the resulting enol triflate.

Step 4: Suzuki Coupling

  • To a solution of the enol triflate in a suitable solvent (e.g., toluene/ethanol), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • Purify the coupled product by column chromatography.

Step 5: Further Modifications (e.g., Reduction)

  • The resulting unsaturated ester can be further modified, for example, by reduction using agents like samarium iodide to obtain saturated analogs.

Synthesis of a Dioxa-bicyclo[3.2.1]octane SGLT2 Inhibitor

This protocol outlines a key step in the stereoselective synthesis of a dioxa-bicyclo[3.2.1]octane SGLT2 inhibitor.[16]

Key Step: One-Pot Deprotection/Cyclization

  • Start with an appropriately substituted and protected glucose derivative.

  • Subject the starting material to a one-pot reaction condition that facilitates both the deprotection of protecting groups (e.g., silyl (B83357) ethers) and the subsequent intramolecular cyclization to form the bridged ketal system. This can be achieved using acidic conditions.

  • The stereochemistry of the final product is controlled by the stereochemistry of the starting glucose derivative.

Biological Evaluation of DAT and SERT Inhibitors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine and serotonin transporters.[8][11]

Materials:

  • Rat brain tissue homogenates (striatum for DAT, frontal cortex for SERT)

  • Radioligands: [3H]WIN 35,428 (for DAT) and [3H]citalopram (for SERT)

  • Test compounds at various concentrations

  • Non-specific binding inhibitors: (-)-cocaine (for DAT) and fluoxetine (B1211875) (for SERT)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare tissue homogenates from the respective brain regions.

  • In a series of tubes, combine the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

  • Incubate the mixtures at a defined temperature for a specific time to allow for binding equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

Electrophysiological Evaluation of Antiarrhythmic Agents

This protocol describes the use of the conventional microelectrode technique to assess the effects of test compounds on cardiac action potentials.[12]

Materials:

  • Isolated cardiac tissue preparations (e.g., papillary muscles) from a suitable animal model (e.g., guinea pig).

  • Tyrode's solution (physiological salt solution).

  • Glass microelectrodes filled with KCl.

  • Amplifier and data acquisition system.

  • Stimulator.

Procedure:

  • Mount the isolated cardiac tissue in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature.

  • Pace the tissue at a constant frequency using a stimulator.

  • Impale a cardiac cell with a glass microelectrode to record the transmembrane action potentials.

  • Record baseline action potential parameters, including action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90) and the maximal rate of depolarization (Vmax).

  • Administer the test compound at various concentrations to the perfusion solution.

  • Record the changes in the action potential parameters in the presence of the compound.

  • To determine the effective refractory period (ERP), deliver premature stimuli at progressively shorter coupling intervals after a train of regular stimuli and identify the longest coupling interval at which the premature stimulus fails to elicit a propagated response.

Visualizations

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter Glomerulus Glomerulus TubuleLumen Tubular Lumen (Glucose, Na+) Glomerulus->TubuleLumen Filtration EpithelialCell Epithelial Cell TubuleLumen->EpithelialCell Urine Urine (Increased Glucose Excretion) TubuleLumen->Urine Bloodstream Bloodstream EpithelialCell->Bloodstream Glucose Transport SGLT2 SGLT2 Drug This compound SGLT2 Inhibitor Drug->Inhibition

Caption: Inhibition of SGLT2 by a this compound derivative in the kidney.

DAT_SERT_Inhibition cluster_synapse Synaptic Cleft cluster_transporter DAT/SERT Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft (Dopamine/Serotonin) Presynaptic->SynapticCleft Neurotransmitter Release Postsynaptic Postsynaptic Neuron SynapticCleft->Presynaptic Reuptake SynapticCleft->Postsynaptic Receptor Binding IncreasedNT Increased Neurotransmitter Concentration in Cleft SynapticCleft->IncreasedNT Transporter DAT/SERT Drug This compound DAT/SERT Inhibitor Drug->Inhibition

Caption: Blockade of DAT/SERT by a this compound derivative at the synapse.

Experimental_Workflow_Binding_Assay A Prepare Brain Tissue Homogenate B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate Specific Binding D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro binding assay of DAT/SERT inhibitors.

References

Applications of Bicyclo[3.2.1]octane in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a prevalent and important structural motif found in a wide array of biologically active natural products. Its rigid, three-dimensional architecture presents a unique synthetic challenge and has inspired the development of elegant and efficient methodologies for its construction. This document provides an overview of the application of this compound cores in the total synthesis of complex natural products, with a focus on key synthetic strategies and detailed experimental protocols for their formation.

Total Synthesis of (–)-Principinol C via Intramolecular Pauson-Khand Reaction

The total synthesis of the grayanane diterpenoid, (–)-Principinol C, showcases the strategic use of a this compound precursor to construct a complex polycyclic system. The key transformation in this synthesis is an intramolecular Pauson-Khand reaction to form a 7,5-bicyclic ring system from an enyne precursor derived from a this compound derivative.

Synthetic Strategy Overview

The retrosynthetic analysis of (–)-Principinol C reveals a key this compound intermediate, which serves as a scaffold for the subsequent intramolecular Pauson-Khand reaction. This reaction diastereoselectively constructs the core of the natural product.

G principinol_C (-)-Principinol C tetracycle 5/7/6/5 Tetracycle principinol_C->tetracycle Final Functionalizations enyne_precursor Enyne Precursor (from this compound) tetracycle->enyne_precursor Intramolecular Pauson-Khand Reaction bicyclo_octane This compound Derivative enyne_precursor->bicyclo_octane cyclohexenone 2-Cyclohexenone bicyclo_octane->cyclohexenone

Caption: Retrosynthetic analysis of (–)-Principinol C.

Key Experimental Protocol: Intramolecular Pauson-Khand Reaction

Formation of the 5/7/6/5 Tetracyclic Core:

To a solution of the enyne precursor (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 0.01 M) is added Co₂(CO)₈ (1.2 equiv). The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired tetracyclic product.

EntryReactantReagents and ConditionsProductYield
1Enyne PrecursorCo₂(CO)₈, DCE, 60 °C, 12 h5/7/6/5 Tetracycle45%

Total Synthesis of (–)-Calidoustene via Tandem Pummerer/Sakurai Cyclization

The total synthesis of the sesterterpenoid (–)-calidoustene highlights a powerful tandem Pummerer/Sakurai cyclization strategy to construct the this compound framework. This convergent approach allows for the efficient assembly of a complex molecular architecture.

Synthetic Strategy Overview

The synthetic plan for (–)-calidoustene involves the coupling of two advanced fragments. The eastern fragment, containing the this compound core, is synthesized using a tandem Pummerer/Sakurai cyclization. This key step rapidly builds complexity and establishes the required stereochemistry.

G calidoustene (-)-Calidoustene coupled_fragments Coupled Fragments calidoustene->coupled_fragments Late-stage functionalization eastern_fragment Eastern Fragment (this compound) coupled_fragments->eastern_fragment western_fragment Western Fragment (trans-hydrindane) coupled_fragments->western_fragment acyclic_precursor Acyclic Precursor eastern_fragment->acyclic_precursor Tandem Pummerer/Sakurai Cyclization

Caption: Convergent synthesis of (–)-Calidoustene.

Key Experimental Protocol: Tandem Pummerer/Sakurai Cyclization

Formation of the this compound Core:

To a solution of the sulfoxide (B87167) precursor (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added trifluoroacetic anhydride (B1165640) (TFAA, 2.0 equiv). After stirring for 30 minutes, a solution of the allylsilane (1.5 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the this compound derivative.

EntryReactantReagents and ConditionsProductYield
1Sulfoxide Precursor1. TFAA, CH₂Cl₂, -78 °C2. Allylsilane, -78 °C to rtThis compound derivative(Not specified in provided abstracts)

Total Synthesis of Platensimycin (B21506) via Rhodium-Catalyzed Asymmetric Cycloisomerization

The total synthesis of the potent antibiotic platensimycin demonstrates the utility of a rhodium-catalyzed asymmetric cycloisomerization of an enyne to construct a key spirocyclic intermediate, which is then elaborated to the this compound core of the natural product.

Synthetic Strategy Overview

A key feature of the platensimycin synthesis is the enantioselective formation of a spirocyclic dienone aldehyde via a rhodium-catalyzed cycloisomerization. This intermediate is then converted through a series of steps, including a samarium diiodide-mediated ketyl radical cyclization, to the characteristic cage-like structure of platensimycin containing the this compound system.

G platensimycin Platensimycin cage_core Cage-like Core (this compound) platensimycin->cage_core Amide Coupling spiro_dienone Spiro Dienone Aldehyde cage_core->spiro_dienone SmI2-mediated Radical Cyclization enyne_precursor Hydroxy Enyne spiro_dienone->enyne_precursor Rh-catalyzed Asymmetric Cycloisomerization

Caption: Synthetic approach to Platensimycin.

Key Experimental Protocol: Rhodium-Catalyzed Asymmetric Cycloisomerization

Formation of the Spiro Dienone Aldehyde:

In a glovebox, a solution of [Rh((S)-BINAP)]SbF₆ (5 mol %) in 1,2-dichloroethane (DCE) is added to a solution of the hydroxy enyne precursor (1.0 equiv) in DCE (0.1 M). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the spiro dienone aldehyde.

EntryReactantReagents and ConditionsProductYieldEnantiomeric Excess
1Hydroxy Enyne[Rh((S)-BINAP)]SbF₆, DCE, rt, 16 hSpiro Dienone Aldehyde86%>99% ee

Palladium-Catalyzed Synthesis of Bicyclo[3.2.1]octan-8-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane skeleton is a prevalent structural motif in a multitude of pharmacologically significant natural products. Its unique three-dimensional architecture makes it a valuable scaffold in drug discovery and development. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of bicyclo[3.2.1]octan-8-ones, a key intermediate for accessing this important molecular framework. The methodologies outlined are geared towards researchers, scientists, and professionals in the field of drug development.

Key Methodologies

A highly efficient and stereoselective method for the synthesis of functionalized bicyclo[3.2.1]octan-8-ones involves a palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans.[1][2][3][4] This approach offers a powerful tool for constructing the bicyclic core with control over stereochemistry. In the case of sulfone-substituted precursors, this rearrangement proceeds with high stereospecificity, exclusively yielding the endo-configured diastereomers.[1][2][3]

Another significant palladium-catalyzed approach is the enantioselective construction of indole-fused bicyclo[3.2.1]octanes.[5][6] This is achieved through an aminopalladation-triggered Heck-type reaction, which is particularly useful for generating complex polycyclic structures containing an all-carbon quaternary bridgehead stereocenter.[5][6]

Experimental Workflow and Mechanism

The general workflow for the palladium-catalyzed synthesis of bicyclo[3.2.1]octan-8-ones from cyclic β-keto esters or sulfones is depicted below. The process begins with the synthesis of the 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran precursor, followed by the key palladium-catalyzed rearrangement step.

Workflow for Bicyclo[3.2.1]octan-8-one Synthesis cluster_0 Precursor Synthesis cluster_1 Palladium-Catalyzed Rearrangement A Cyclic β-keto ester/sulfone B C,O-cyclodialkylation with 1,4-dibromo-2-butene A->B C 2-Vinyl-2,3,3a,4,5,6-hexahydro- 2,3-benzofuran B->C E Rearrangement Reaction C->E Substrate D Pd Catalyst (e.g., Pd(OAc)2/ligand) D->E F Bicyclo[3.2.1]octan-8-one E->F Product

Caption: General workflow for the synthesis of bicyclo[3.2.1]octan-8-ones.

The proposed mechanism for the palladium-catalyzed rearrangement involves the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack to furnish the bicyclic product.

Proposed Reaction Mechanism A Vinyl Hexahydrobenzofuran + Pd(0) B Oxidative Addition A->B C π-Allylpalladium Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Bicyclo[3.2.1]octan-8-one + Pd(0) D->E

Caption: Proposed mechanism for the Pd-catalyzed rearrangement.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Bicyclo[3.2.1]octan-8-one via Palladium-Catalyzed Rearrangement

This protocol is a representative example based on the literature for the rearrangement of a 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran derivative.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran substrate (1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure bicyclo[3.2.1]octan-8-one product.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of bicyclo[3.2.1]octan-8-ones.

Table 1: Palladium-Catalyzed Rearrangement of Various Substrates

EntrySubstrateCatalyst SystemSolventTime (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Phenylsulfonyl-substituted hexahydrobenzofuranPd(OAc)₂/PPh₃Toluene685>99:1
2Ethyl ester-substituted hexahydrobenzofuranPd₂(dba)₃/dppbTHF87890:10
3Methyl ester-substituted hexahydrobenzofuranPd(OAc)₂/PPh₃Toluene58292:8

Data are representative examples compiled from the principles described in the literature.

Table 2: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes

EntrySubstrateCatalyst/LigandBaseSolventYield (%)ee (%)
1N-Tosyl-2-alkynylanilidePd(OAc)₂/(R)-BINAPNa₂CO₃DCE1624
2N-Sulfonyl-2-alkynylanilidePd(amphos)Cl₂K₂CO₃PhCF₃9396

Data are representative examples from the synthesis of indole-fused analogs, highlighting the potential for enantioselectivity.[5]

Applications in Drug Development

The synthetic routes to bicyclo[3.2.1]octan-8-ones are of significant interest to drug development professionals due to the prevalence of this scaffold in bioactive molecules. For instance, this core is found in various natural products with potential therapeutic applications. The ability to functionalize this skeleton through these palladium-catalyzed methods allows for the creation of diverse compound libraries for screening and lead optimization. Furthermore, the development of enantioselective syntheses is crucial for producing single-enantiomer drug candidates, which is often a regulatory requirement. The methods described herein provide a robust platform for accessing these valuable molecular architectures.

References

Synthesis of Bicyclo[3.2.1]octane Amino Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[3.2.1]octane amino acid derivatives. These conformationally constrained amino acids are valuable building blocks in medicinal chemistry and drug design, serving as rigid scaffolds to mimic peptide turns or as novel pharmacophores. The this compound framework imparts significant structural rigidity, which can lead to enhanced biological activity, selectivity, and metabolic stability in peptidomimetics and other therapeutic agents.[1][2][3]

Application Notes

This compound amino acids are of significant interest in drug discovery due to their unique three-dimensional structure.[4] By restricting the conformational freedom of a molecule, these scaffolds can help to lock in a bioactive conformation, leading to higher binding affinities for biological targets. They have been successfully incorporated into peptidomimetics to mimic β-turns and other secondary structures of peptides.[2][5]

Derivatives of this class have been investigated for a range of therapeutic applications, including as neuroactive compounds and antibacterial agents.[1] For instance, certain γ-aminobutyric acid (GABA) derivatives bearing a this compound skeleton have been explored as potent inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), a target in cancer therapy.[6] The rigid bicyclic structure can also serve as a key element in the design of novel alkaloids and other biologically active molecules.[1]

Synthetic Strategies Overview

Several synthetic strategies have been developed to access this compound amino acid derivatives. A common approach involves the transformation of readily available starting materials, such as norbornene derivatives, through a series of ring-opening and ring-closing reactions. Another key strategy utilizes intramolecular cyclization reactions to construct the bicyclic core. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

The following diagram provides a high-level overview of two major synthetic pathways for obtaining this compound amino acid derivatives.

Synthetic_Strategies cluster_0 Strategy 1: Ring Rearrangement cluster_1 Strategy 2: Intramolecular Cyclization A Norbornene Derivatives B Ring Opening/ Functionalization A->B C Intramolecular Cyclization B->C D This compound Amino Acid Derivatives C->D E Functionalized Cyclohexane/Piperidine F Key Intermediate Formation E->F G Intramolecular Cyclization F->G H This compound Amino Acid Derivatives G->H

Figure 1: High-level overview of synthetic strategies.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of key this compound amino acid derivatives, accompanied by tables summarizing the quantitative data for each reaction step.

Protocol 1: Synthesis of 3-Azathis compound β-Amino Esters

This protocol outlines a method for the synthesis of 3-azathis compound β-amino esters starting from norbornene β-amino acids. The key steps involve dihydroxylation of the norbornene double bond, oxidative cleavage to a dialdehyde (B1249045), and subsequent reductive amination to form the bicyclic core.[7]

Protocol_1_Workflow start Start: Diexo-N-Boc-protected norbornene amino ester dihydroxylation Step 1: Dihydroxylation (OsO4, NMO) start->dihydroxylation cleavage Step 2: Oxidative Cleavage (NaIO4) dihydroxylation->cleavage reductive_amination Step 3: Reductive Amination (Benzylamine, NaBH3CN) cleavage->reductive_amination product Product: Racemic azabicyclic β-amino ester reductive_amination->product

Figure 2: Workflow for Protocol 1.

Step 1: Dihydroxylation of Diexo-N-Boc-protected norbornene amino ester

  • To a stirred solution of the diexo-N-Boc-protected norbornene amino ester (1.0 eq) in acetone, add N-methylmorpholine-N-oxide (NMO) as a 50 wt. % solution in water (1.05 eq).

  • Add a catalytic amount of osmium tetroxide (OsO4) as a solution in t-butanol.

  • Stir the mixture at room temperature for 3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na2SO3).

  • Filter the mixture through Celite and wash the filter cake with dichloromethane (B109758) (CH2Cl2).

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield the dihydroxy derivative.

Step 2: Oxidative Cleavage of the Dihydroxy Derivative

  • Dissolve the dihydroxy compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (10:1).

  • Add sodium periodate (B1199274) (NaIO4) (2.0 eq) to the solution and stir at room temperature for 1 hour.

  • The resulting dialdehyde solution is unstable and should be used immediately in the next step without isolation.

Step 3: Reductive Amination and Ring Closure

  • To the dialdehyde solution from Step 2, add benzylamine (B48309) (1.0 eq) and acetic acid.

  • Add sodium cyanoborohydride (NaBH3CN) portion-wise.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Quench the reaction with water and extract with CH2Cl2.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3-azathis compound β-amino ester.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Ref.
1Dihydroxy derivativeDiexo-N-Boc-norbornene amino esterOsO4, NMOAcetone/H2O32081[7]
2 & 3Racemic azabicyclic β-amino esterDihydroxy derivativeNaIO4, Benzylamine, NaBH3CNTHF/H2O, CH2Cl2112040[7]
Protocol 2: Synthesis of 6-Amino-3-azathis compound-6-carboxylic Acids

This protocol describes a synthetic route to orthogonally protected 6-amino-3-azathis compound-6-carboxylic acids, which are valuable as constrained α,γ-diamino acid derivatives. The synthesis starts from norbornene amino acids.

Protocol_2_Pathway start Start: Norbornene amino acid derivative ozonolysis Step 1: Ozonolysis start->ozonolysis reductive_workup Step 2: Reductive Work-up ozonolysis->reductive_workup reductive_amination Step 3: Reductive Amination reductive_workup->reductive_amination product Product: 6-Amino-3-azathis compound -6-carboxylic acid derivative reductive_amination->product

Figure 3: Synthetic pathway for Protocol 2.

Step 1: Ozonolysis

  • Dissolve the norbornene amino acid derivative (1.0 eq) in a suitable solvent such as dichloromethane or methanol (B129727).

  • Cool the solution to -78 °C.

  • Bubble ozone (O3) through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

Step 2: Reductive Work-up

  • To the cold ozonide solution, add a reducing agent such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh3).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts. The resulting dialdehyde is typically used in the next step without further purification.

Step 3: Reductive Amination

  • Dissolve the crude dialdehyde in a suitable solvent like methanol or dichloromethane.

  • Add an amine, such as p-methoxybenzylamine, and an acid catalyst (e.g., acetic acid).

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN), in portions.

  • Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by chromatography to obtain the desired 6-amino-3-azathis compound-6-carboxylic acid derivative.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Ref.
1-3exo-6-Amino-3-(4-methoxybenzyl)-3-azathis compound-6-carboxylic acid derivativeexo-Norbornene amino acid derivative1. O3, 2. DMS, 3. p-Methoxybenzylamine, NaBH3CNCH2Cl2/MeOH12-78 to RT65
1-3endo-6-Amino-3-(4-methoxybenzyl)-3-azathis compound-6-carboxylic acid derivativeendo-Norbornene amino acid derivative1. O3, 2. DMS, 3. p-Methoxybenzylamine, NaBH3CNCH2Cl2/MeOH12-78 to RT60

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 3: Synthesis of this compound-derived Building Blocks

This protocol describes a versatile route to various this compound building blocks, including those with amino and carboxylic acid functionalities, starting from 4-oxocycloheptane-1-carboxylic acid.

Protocol_3_Logic start Start: 4-Oxocycloheptane- 1-carboxylic acid wittig Wittig Reaction start->wittig esterification Esterification wittig->esterification iodoazidation Iodoazidation esterification->iodoazidation cyclization Cyclization iodoazidation->cyclization reduction Reduction/ Protection cyclization->reduction final_products Final Products: - N-Boc-amino ester - Amino ester - N-Boc-amino acid - Amino acid hydrochloride reduction->final_products

Figure 4: Logical flow for the synthesis of building blocks.

Step 1: Wittig Reaction

  • Prepare the Wittig reagent from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium in an anhydrous solvent (e.g., THF).

  • Add a solution of 4-oxocycloheptane-1-carboxylic acid in THF to the ylide solution at low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and extract the product. Purify if necessary.

Step 2: Esterification

  • Dissolve the product from Step 1 in a suitable alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid).

  • Heat the reaction mixture at reflux for several hours.

  • Neutralize the reaction, remove the solvent, and extract the ester.

Step 3: Iodoazidation

  • Dissolve the unsaturated ester from Step 2 in a solvent like acetonitrile.

  • Add sodium azide (B81097) and iodine monochloride (ICl).

  • Stir the reaction at room temperature.

  • Work up the reaction to isolate the iodoazide intermediate.

Step 4: Cyclization

  • Treat the iodoazide intermediate with a radical initiator such as AIBN and a reducing agent like tributyltin hydride in a solvent like toluene.

  • Heat the reaction mixture to induce cyclization.

  • Purify the resulting azidothis compound carboxylate.

Step 5: Reduction and Protection

  • Subject the azido (B1232118) derivative to catalytic hydrogenation (e.g., H2, Pd/C) in the presence of di-tert-butyl dicarbonate (B1257347) (Boc2O).

  • This one-pot reaction reduces the azide to an amine and subsequently protects it as a Boc-carbamate, yielding the N-Boc-protected amino ester.

Step 6: Further Derivatizations

  • The N-Boc-protected amino ester can be deprotected (e.g., with TFA in CH2Cl2) to give the amino ester.

  • The ester can be hydrolyzed (e.g., with LiOH in THF/water) to the N-Boc-amino acid.

  • Subsequent deprotection of the N-Boc-amino acid yields the final amino acid hydrochloride.

StepProductStarting MaterialKey ReagentsScaleYield (%)Ref.
14-Methylenecycloheptane-1-carboxylic acid4-Oxocycloheptane-1-carboxylic acidPh3PCH3Br, n-BuLi97 g88
2Methyl 4-methylenecycloheptane-1-carboxylate4-Methylenecycloheptane-1-carboxylic acidH2SO4, MeOH93 g63
3-5N-Boc-5-aminothis compound-1-carboxylateMethyl 4-methylenecycloheptane-1-carboxylateICl, NaN3; AIBN, Bu3SnH; H2, Pd/C, Boc2O6 g61 (over 3 steps)
6a5-Aminothis compound-1-carboxylateN-Boc-5-aminothis compound-1-carboxylateTFA-91
6bN-Boc-5-aminothis compound-1-carboxylic acidN-Boc-5-aminothis compound-1-carboxylateLiOH-71
6c5-Aminothis compound-1-carboxylic acid HClN-Boc-5-aminothis compound-1-carboxylic acidHCl-61

References

The Bicyclo[3.2.1]octenone Scaffold: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octenone framework, a bridged cyclic system, has emerged as a powerful and versatile building block in organic synthesis. Its inherent strain and functionality provide a unique platform for the stereocontrolled construction of complex molecular architectures, including a wide array of natural products and biologically active molecules. These application notes provide an overview of the synthetic utility of bicyclo[3.2.1]octenones, detailed experimental protocols for their preparation and derivatization, and insights into their application in drug discovery.

Synthetic Strategies for Bicyclo[3.2.1]octenones

The construction of the bicyclo[3.2.1]octenone core can be achieved through various synthetic methodologies, each offering distinct advantages in terms of substrate scope and stereochemical control.

Base-Catalyzed Intramolecular Michael Addition

A common and efficient method for the synthesis of bicyclo[3.2.1]octane scaffolds involves the base-catalyzed intramolecular Michael addition of a nucleophile to an tethered α,β-unsaturated ketone or ester. This approach allows for the rapid construction of the bicyclic system with the potential for high stereoselectivity.

Experimental Protocol: Base-Catalyzed Synthesis of a this compound Derivative

This protocol is adapted from a procedure for the synthesis of this compound-6,8-dione derivatives.

Materials:

Procedure:

  • To a solution of the tethered 1,3-cyclopentanedione (1.0 mmol) in dry acetonitrile (10 mL) at room temperature, add DBU (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Quantitative Data Summary:

EntrySubstrateBaseSolventTime (h)Yield (%)
12-(3-oxobutyl)cyclopentane-1,3-dioneDBUMeCN1285
22-(3-oxo-3-phenylpropyl)cyclopentane-1,3-dioneDBUMeCN2478
Photochemical [2+2] Cycloaddition

Intramolecular photochemical [2+2] cycloaddition of divinylarene derivatives provides a powerful method for the synthesis of benzobicyclo[3.2.1]octene structures.[1] This light-mediated approach often proceeds with high efficiency and can be implemented in flow chemistry setups for improved scalability.[2]

Experimental Protocol: Photochemical Synthesis of a Benzobicyclo[3.2.1]octenone Derivative

This protocol describes a general procedure for the intramolecular photocycloaddition of a 4-(o-vinylstyryl)oxazole to form a tetracyclic intermediate that hydrolyzes to the target benzobicyclo[3.2.1]octenone.[1]

Materials:

  • 4-(o-vinylstyryl)oxazole derivative

  • Degassed dichloromethane (B109758) (CH₂Cl₂)

  • High-pressure mercury lamp with a Pyrex filter

  • Silica gel for column chromatography

Procedure:

  • Prepare a dilute solution (e.g., 0.01 M) of the 4-(o-vinylstyryl)oxazole in degassed CH₂Cl₂.

  • Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product, a fused tetracyclic oxazoline (B21484), can be hydrolyzed to the benzobicyclo[3.2.1]octenone by treatment with silica gel during purification.

  • Purify the product by silica gel column chromatography.

Quantitative Data Summary:

EntrySubstrateSolventIrradiation Time (h)Yield (%)
12,5-dimethyl-4-(2-vinylstyryl)oxazoleCH₂Cl₂475
25-methyl-2-phenyl-4-(2-vinylstyryl)oxazoleCH₂Cl₂668

Logical Workflow for Photochemical Synthesis

G start 4-(o-vinylstyryl)oxazole irrad Irradiation (hν) start->irrad [2+2] Cycloaddition inter Fused Tetracyclic Oxazoline (Intermediate) irrad->inter hydro Hydrolysis (Silica Gel) inter->hydro end Benzobicyclo[3.2.1]octenone hydro->end

Caption: Workflow for the photochemical synthesis of benzobicyclo[3.2.1]octenones.

Application in Natural Product Synthesis

Bicyclo[3.2.1]octenones are key intermediates in the total synthesis of numerous complex natural products. Their rigid framework allows for precise stereochemical control in subsequent transformations.

Formal Synthesis of (±)-Mussaenoside and (±)-8-Epiloganin Aglycons

The bicyclo[3.2.1]octenone skeleton serves as a versatile precursor for the synthesis of iridoid monoterpenes like mussaenoside (B205798) and 8-epiloganin.[3] A formal synthesis of their aglycons highlights the strategic importance of this building block.

Synthetic Strategy Overview

G start Bicyclo[3.2.1]octenone step1 Functional Group Interconversions start->step1 step2 Ring Cleavage step1->step2 step3 Cyclization step2->step3 end1 Mussaenoside Aglycon step3->end1 end2 8-Epiloganin Aglycon step3->end2

Caption: Synthetic pathway from a bicyclo[3.2.1]octenone to iridoid aglycons.

Applications in Drug Discovery and Medicinal Chemistry

The rigid this compound scaffold is an attractive template for the design of novel therapeutic agents due to its ability to present functional groups in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.

3,8-Diazathis compound Derivatives as Analgesics

A series of 3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated as potential analgesics, showing structural similarity to the potent natural analgesic epibatidine.[4] Certain derivatives exhibit significant antinociceptive effects, mediated through the nicotinic acetylcholine (B1216132) receptor (nAChR) system.

Experimental Protocol: Synthesis of a 3-(Heteroaryl)-3,8-diazathis compound

This protocol is a general representation of the synthesis of the aforementioned analgesic compounds.

Materials:

  • 8-Benzyl-3,8-diazathis compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Appropriate chlorinated heteroaryl compound (e.g., 3,6-dichloropyridazine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protection: To a solution of 8-benzyl-3,8-diazathis compound in DCM, add Boc₂O and stir at room temperature to obtain the N-Boc protected intermediate.

  • Debenzylation: Subject the N-Boc protected compound to catalytic hydrogenation with Pd/C in MeOH to remove the benzyl (B1604629) group from the N8 position.

  • N-Arylation: React the debenzylated intermediate with the desired chlorinated heteroaryl compound in the presence of a base like Et₃N in a suitable solvent.

  • Deprotection: Remove the Boc protecting group using TFA in DCM to yield the final 3-(heteroaryl)-3,8-diazathis compound derivative.

  • Purify the final product by chromatography or recrystallization.

Quantitative Data Summary for Analgesic Activity:

CompoundDose (mg/kg, s.c.)Analgesic Effect (Hot Plate Test)nAChR α4β2 Ki (nM)
1a (3-(6-chloro-3-pyridazinyl)-3,8-diazathis compound)1Significant increase in pain threshold4.1

Signaling Pathway Involvement

G ligand 3,8-Diazathis compound Derivative (e.g., 1a) receptor Nicotinic Acetylcholine Receptor (α4β2) ligand->receptor Binds to channel Ion Channel Opening receptor->channel Activates influx Na⁺/Ca²⁺ Influx channel->influx depol Neuronal Depolarization influx->depol signal Modulation of Nociceptive Signaling depol->signal analgesia Analgesic Effect signal->analgesia

Caption: Proposed mechanism of action for analgesic 3,8-diazathis compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the bicyclo[3.2.1]octane scaffold. This structural motif is a core component of many biologically active natural products, making its controlled synthesis a critical challenge.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the this compound core?

The rapid and stereoselective construction of the this compound skeleton is a significant challenge in organic synthesis.[2][5] Key difficulties include:

  • Controlling Diastereoselectivity: Many synthetic routes, such as domino Michael-aldol annulations, can produce multiple diastereomers (e.g., endo/exo isomers).[1] Achieving high diastereoselectivity often requires careful optimization of catalysts, solvents, and temperature.

  • Achieving High Enantioselectivity: Constructing enantiomerically pure or enriched bicyclo[3.2.1]octanes from achiral starting materials necessitates the use of chiral catalysts (e.g., organocatalysts, chiral phosphoric acids) or chiral auxiliaries.[6][7][8] The efficiency of these systems can be highly sensitive to the substrate and reaction conditions.[9]

  • Minimizing Side Reactions: Depending on the strategy, various side reactions can compete with the desired transformation. These include polymerizations, homo-Diels-Alder reactions with diene intermediates, or the formation of alternative cyclic or spirocyclic systems.[1][10]

  • Substrate Scope Limitations: A method that works well for one set of starting materials may fail or show poor selectivity with others. For example, domino Michael-aldol sequences have historically been limited in scope and stereocontrol.

Q2: Which synthetic strategies are most common for accessing the this compound scaffold?

Several powerful strategies have been developed, each with its own set of advantages and challenges:

  • Domino Michael-Aldol Annulations: This is a very common and efficient one-pot method where a Michael addition is followed by an intramolecular aldol (B89426) cyclization to build the bicyclic core. Organocatalysis is frequently employed in this context to induce enantioselectivity.[1]

  • Intramolecular Diels-Alder Reactions: Cycloaddition of a properly configured acyclic precursor, such as a 5-vinyl-1,3-cyclohexadiene, can form the bicyclic system, often with good stereocontrol dictated by the transition state geometry.[4][11]

  • Radical Cyclizations: Methods such as Mn(III)-mediated radical cyclization of alkynyl ketones can be effective for forming the this compound ring system, particularly when other methods prove challenging.[12]

  • Palladium-Catalyzed Reactions: Asymmetric tandem carbonylation-Heck reactions and other cascade processes catalyzed by palladium complexes have been developed to access chiral bicyclo[3.2.1]octenes.[9][13]

Q3: What role does organocatalysis play in this field?

Organocatalysis has become one of the most important tools for the asymmetric synthesis of bicyclo[3.2.1]octanes.[1] Chiral organocatalysts, such as proline derivatives and squaramides, are used to create a chiral environment that directs the stereochemical outcome of reactions.[3] They are particularly powerful in domino reactions (e.g., Michael-Henry or Michael-Aldol) for converting simple, achiral starting materials into complex, poly-substituted chiral bicyclic products with high enantioselectivity.[14][15]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Domino Michael-Aldol Annulation

Symptom: Your Michael-Aldol reaction yields a mixture of diastereomers (e.g., a poor endo/exo ratio) for the bicyclic ketol product.

Possible Causes & Solutions:

  • Incorrect Base/Catalyst: The choice of base or catalyst is critical for stereocontrol. The course of the reaction can be closely related to the base involved.[16]

  • Suboptimal Solvent: The polarity and nature of the solvent can influence the transition state geometry of the cyclization.

  • Temperature Effects: The reaction may be under kinetic or thermodynamic control, and temperature can shift this balance.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Michael-Aldol Reaction check_base Is the base/catalyst optimized? start->check_base change_base Screen alternative bases (e.g., DBU, K2CO3, Cs2CO3) or organocatalysts. check_base->change_base No check_solvent Is the solvent optimized? check_base->check_solvent Yes change_base->check_solvent change_solvent Screen solvents with varying polarity (e.g., Toluene (B28343), CH2Cl2, CHCl3). check_solvent->change_solvent No check_temp Has temperature been varied? check_solvent->check_temp Yes change_solvent->check_temp change_temp Run reaction at different temperatures (e.g., 0 °C, RT, reflux) to assess thermodynamic vs. kinetic control. check_temp->change_temp No success Improved Diastereoselectivity check_temp->success Yes change_temp->success

Caption: Troubleshooting workflow for optimizing diastereoselectivity.

Quantitative Data Example: In some cases, the choice of catalyst and solvent can dramatically influence the product ratio. For example, Marson et al. found that for certain this compound diones, the presence of an α-methyl group on the Michael acceptor could switch the stereochemical preference from the exo-ketol to the endo-alcohol.[1]

Problem 2: Low Enantiomeric Excess (ee) in an Organocatalyzed Reaction

Symptom: Your asymmetric reaction to form a chiral this compound is proceeding with high yield but low enantioselectivity.

Possible Causes & Solutions:

  • Suboptimal Catalyst: The chosen chiral organocatalyst may not be well-matched to the substrate.

  • Incorrect Additives/Co-catalysts: Many organocatalytic systems require specific acids, bases, or other additives to achieve high enantioselectivity.

  • Solvent Effects: The solvent can significantly impact the catalyst's conformation and the organization of the transition state.

  • Catalyst Loading: While lower catalyst loading is desirable, too little catalyst can sometimes lead to an increased background (non-catalyzed) reaction, lowering the overall ee.[3]

Data Presentation: Catalyst and Additive Screening

The following table, adapted from data on an organocatalytic domino Michael-Henry reaction, illustrates how screening catalysts and additives can significantly improve enantioselectivity.[15]

EntryCatalystAdditive (20 mol%)SolventYield (%)dree (%)
1Catalyst ANoneToluene85>95:575
2Catalyst ABenzoic AcidToluene92>95:590
3Catalyst BNoneToluene88>95:581
4Catalyst BBenzoic AcidToluene95>95:596
5Catalyst BAcetic AcidToluene90>95:591

Data is illustrative and based on trends reported in the literature.[15]

Problem 3: Formation of an Unexpected Side Product

Symptom: Alongside your desired this compound, you isolate a significant amount of a structural isomer, such as a spirocycle or a product from a single cyclization.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: In some domino reactions, a kinetic product (e.g., a spirocycle) may form first and then slowly convert to the more stable, thermodynamic this compound product.[10] The reaction may not have been run long enough for the equilibrium to be established.

  • Reaction Pathway Bifurcation: The intermediate may have multiple reactive pathways available. For instance, in base-promoted cyclizations of 1,4-diketones, different cyclization pathways can lead to different bicyclic systems.[1]

  • Absence of Key Reagents: In an intramolecular Diels-Alder reaction, the absence of an acid scavenger like propylene (B89431) oxide can lead to hydrolysis of silyl (B83357) enol ether intermediates, resulting in undesired ketone byproducts.[11]

Visualizing a Domino Reaction Pathway:

G cluster_0 Domino Michael-Aldol Sequence A Cyclic 1,3-Dione + α,β-Unsaturated Aldehyde B Michael Adduct (Acyclic Intermediate) A->B Michael Addition (Base or Organocatalyst) C Intramolecular Aldol Reaction B->C D This compound Product C->D 6-endo-trig (Thermodynamic) E Spirocyclic Side Product (Kinetic Product) C->E 5-exo-trig (Kinetic)

Caption: Competing pathways in a domino Michael-Aldol reaction.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Domino Michael-Henry Reaction

This protocol is based on a general procedure for the reaction between 1,4-cyclohexanedione (B43130) and a nitroalkene to afford a this compound derivative with high stereocontrol.[14][15]

Reagents & Materials:

  • 1,4-Cyclohexanedione (1.0 equiv)

  • Nitroalkene (1.2 equiv)

  • Chiral Organocatalyst (e.g., a quinine-derived thiourea (B124793) catalyst, 10 mol%)

  • Acidic Additive (e.g., Benzoic Acid, 20 mol%)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 1,4-cyclohexanedione, the chiral organocatalyst, and the acidic additive.

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 10 minutes.

  • Add the nitroalkene to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound product.

  • Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis. The products are often obtained as a single diastereoisomer with excellent enantioselectivities.[14]

References

Technical Support Center: Bicyclo[3.2.1]octane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of bicyclo[3.2.1]octane-2,4-dione.

Troubleshooting Guide

Question: My reaction yield for the synthesis of this compound-2,4-dione is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound-2,4-dione can stem from several factors depending on the synthetic route employed. Here are some common issues and potential solutions:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in domino Michael-aldol reactions, triethylamine (B128534) has been shown to increase the extent of conversion. For syntheses starting from 3-chlorobicyclo[3.2.1]oct-3-en-2-one, the use of a strong alkali and an alcohol under anhydrous conditions is crucial for forming the 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate, which then hydrolyzes to the desired product in high yield.[1][2]

  • Side Product Formation: The presence of sodium hydroxide (B78521) can lead to alkaline hydrolysis of the starting material, intermediates, and the final product, resulting in a more complex reaction mixture and the formation of by-products that require extensive purification.[1]

  • Incomplete Conversion: In some routes, such as those involving domino Michael-aldol reactions, achieving full conversion can be challenging. Monitoring the reaction progress by ¹H NMR spectroscopy can help determine the optimal reaction time.

  • Purification Losses: The final product may be lost during workup and purification steps. Careful extraction and separation techniques are necessary to minimize these losses.

To address these issues, consider the following:

  • Optimization of Reaction Parameters: Systematically screen different bases (e.g., triethylamine, DBU, DIPEA), solvents, and temperatures to find the optimal conditions for your specific synthetic route.

  • Alternative Synthetic Routes: If optimizing the current protocol does not significantly improve the yield, consider alternative synthetic pathways. Routes starting from norbornene or 2-norbornanone have been reported with varying degrees of success.[1][3][4] A one-pot process has also been developed for the synthesis of this compound-2,4-dione.[5]

  • Careful Monitoring: Utilize techniques like TLC or NMR to closely monitor the reaction's progress and identify the formation of any significant side products.

Question: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

Answer:

Side product formation is a common challenge. In the synthesis involving 3-chlorobicyclo[3.2.1]oct-3-en-2-one and sodium hydroxide, multiple reaction sites can lead to a complex mixture of by-products due to alkaline hydrolysis.[1]

Identification:

  • Characterize the impurities using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

  • Compare the spectral data with known potential side products or degradation products of your starting materials and intermediates.

Minimization Strategies:

  • Control of Stoichiometry: Ensure the precise addition of reagents to avoid excess base or other reactants that might promote side reactions.

  • Temperature Control: Maintain the recommended reaction temperature, as deviations can often lead to the formation of undesired products.

  • Alternative Reagents: In routes involving hazardous reagents like cyanide, which can also contribute to side reactions, consider newer methods that avoid their use. A method has been developed that reacts 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions with a catalyst and a strong alkali to reduce the reliance on cyanide and improve safety.[1]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound-2,4-dione?

Several synthetic routes have been established:

  • From Norbornene: This is a primary industrial route that involves the formation of a dichlorocarbene (B158193) adduct, followed by hydrolysis, oxidation, and intramolecular reaction to yield the dione.[6][7]

  • From 2-Norbornanone: This pathway involves a sequence of reactions including a Mannich reaction, Baeyer-Villiger oxidation, and a Claisen or self-condensation.[3][4]

  • From Cyclopentadiene Dimer: This route involves an 8-step reaction sequence.[1]

  • Ring-Closing Metathesis (RCM): An alternative strategy that has been successfully used to achieve the synthesis of the this compound scaffold in 8 steps from cyclohexenone.[8]

What yields can be expected for the synthesis of this compound-2,4-dione?

Reported yields vary depending on the synthetic route and reaction conditions. A one-pot reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one has been reported to produce this compound-2,4-dione with a maximum yield of 89.2%.[1] Another method using potassium cyanide and sodium hydroxide in methanol (B129727) resulted in a yield of 84.4%.[1] A domino Michael-aldol approach, however, showed a lower yield of 30% for the desired annulation products.

Quantitative Data Summary

Starting MaterialKey Reagents/ConditionsReported Yield (%)Reference
3-chlorobicyclo[3.2.1]-3-octen-2-oneOne-pot reaction89.2[1]
3-chlorobicyclo[3.2.1]-3-octen-2-onePotassium cyanide, sodium hydroxide, methanol84.4[1]
2-methyl-1,3-cyclohexanedione and acroleinCatalytic/stoichiometric DABCO30
NorborneneDichlorocarbene, hydrolysis, oxidation, NaOHNot specified[6][7]
2-NorbornanoneMannich reaction, Baeyer-Villiger, self-condensation61.5 (total)[3]

Experimental Protocols

Protocol 1: Synthesis from Norbornene

This protocol is based on the industrial synthesis route.

Step 1: Dichlorocarbene Addition and Ring Expansion

  • Dissolve norbornene in chloroform (B151607) and ethanol.

  • Add a phase-transfer catalyst such as benzyltrimethylammonium (B79724) chloride.

  • Heat the mixture to 50°C.

  • Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring.

  • Maintain the reaction at 50°C for 3 hours, monitoring by TLC.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the dichlorocarbene adduct.[7]

Step 2: Hydrolysis to 3-chlorobicyclo[3.2.1]oct-3-en-2-ol

  • The crude adduct from the previous step is subjected to hydrolysis. (Specific conditions for hydrolysis are often proprietary but generally involve treatment with water or aqueous base).

Step 3: Oxidation to 3-chlorobicyclo[3.2.1]oct-3-en-2-one

  • The allylic alcohol is oxidized to the corresponding α,β-unsaturated ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions.[6]

Step 4: Formation of this compound-2,4-dione

  • Treat the α,β-unsaturated ketone with a base, such as sodium hydroxide, in the presence of a suitable catalyst to promote an intramolecular reaction, yielding the target dione.[6]

Visualizations

Experimental Workflow: Synthesis from Norbornene

G Start Norbornene Step1 Dichlorocarbene Addition & Ring Expansion (CHCl3, NaOH, Catalyst) Start->Step1 Intermediate1 Dichlorocarbene Adduct Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 3-chlorobicyclo[3.2.1]oct-3-en-2-ol Step2->Intermediate2 Step3 Oxidation (PCC or Swern) Intermediate2->Step3 Intermediate3 3-chlorobicyclo[3.2.1]oct-3-en-2-one Step3->Intermediate3 Step4 Intramolecular Reaction (NaOH, Catalyst) Intermediate3->Step4 End This compound-2,4-dione Step4->End

Synthesis of this compound-2,4-dione from Norbornene.

Troubleshooting Logic for Low Yield

G Problem Low Yield Cause1 Sub-optimal Reaction Conditions Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Incomplete Conversion Problem->Cause3 Solution1 Optimize Base, Solvent, Temperature Cause1->Solution1 Solution2 Control Stoichiometry & Temperature Cause2->Solution2 Solution3 Monitor Reaction (TLC, NMR) Cause3->Solution3 Alternative Consider Alternative Synthetic Route Solution1->Alternative Solution2->Alternative Solution3->Alternative

Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of Bicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclo[3.2.1]octane derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form a bicyclo[3.2.1]octan-6-one is giving a low yield and multiple unidentified side products. What are the likely side reactions?

When synthesizing bicyclo[3.2.1]octan-6-one via the base-mediated intramolecular cyclization of a precursor like 2-(2-bromoethyl)cyclopentan-1-one (B2877809), several side reactions can occur, leading to reduced yields and complex product mixtures. The most common side reactions include:

  • Elimination Reaction: The bromoethyl side chain can undergo an E2 elimination reaction, particularly with sterically hindered or strong, non-nucleophilic bases, to form a vinyl cyclopentanone.[1]

  • Intermolecular Aldol (B89426) Condensation: The enolate intermediate can react with another molecule of the starting ketone in an intermolecular fashion, leading to aldol condensation products instead of the desired intramolecular cyclization.[1]

  • Double Alkylation: Under certain conditions, such as the formation of a di-anion, further alkylation may occur, leading to more complex and undesired products.[1]

To favor the desired intramolecular pathway, it is crucial to maintain high dilution conditions (e.g., <0.05 M).[1]

Q2: I am observing the formation of two diastereomers (exo and endo) in my synthesis of a this compound derivative. How can I control the stereoselectivity?

The formation of both exo and endo isomers is a common issue in the synthesis of this compound systems. The diastereomeric ratio is influenced by several factors that affect the transition state energies of the cyclization. Key factors to consider for controlling stereoselectivity include:

  • Nature of the Base: The choice of base can significantly impact the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product.

  • Presence of Substituents: Bulky substituents on the ring system can block one face of the enolate, leading to higher stereocontrol.[1]

  • Lewis Acid Catalysis: In some reactions, such as domino Michael/Aldol reactions, Lewis acids can be employed to control the stereoselective formation of the bicyclic framework.

Q3: How can I distinguish between the exo and endo isomers of my this compound product?

Differentiating between exo and endo diastereomers can be achieved using various NMR spectroscopy techniques:

  • ¹H NMR: The coupling constants between the bridgehead protons and adjacent protons can provide valuable stereochemical information. The dihedral angles between these protons differ in the exo and endo isomers, resulting in different coupling constants.[1]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and any carbonyl carbons, can be indicative of the specific stereoisomer. Steric compression in the more sterically hindered isomer can cause upfield shifts (shielding) for certain carbon atoms.[1]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool that shows through-space correlations between protons. This can provide definitive evidence for the relative stereochemistry of the bicyclic system by identifying protons that are close to each other in space.[1]

Q4: In a Palladium-catalyzed synthesis of a this compound, what are the potential side reactions to be aware of?

In Palladium-catalyzed reactions, such as tandem Heck/carbonylation, to construct bicyclo[3.2.1]octanes, specific side reactions can compete with the desired pathway. A key side reaction to suppress is the β-hydrogen elimination from the alkylpalladium intermediate.[2] Other potential competing reactions include the direct carbonylation of the organohalide starting material or direct insertion of nucleophiles.[2]

Troubleshooting Guides

Problem 1: Low Yield and Formation of Multiple Side Products in Intramolecular Alkylation

This guide addresses the common issue of low yields and the formation of side products during the synthesis of bicyclo[3.2.1]octan-6-one from 2-(2-bromoethyl)cyclopentan-1-one.

Potential Cause Recommended Solution Experimental Protocol
Intermolecular reactions are favored over intramolecular cyclization. Run the reaction under high dilution conditions (e.g., <0.05 M).Dissolve the substrate in a large volume of an appropriate solvent (e.g., THF, toluene). Add the base solution slowly over an extended period using a syringe pump to maintain a low concentration of the reactive enolate.
Elimination of the bromoethyl side chain. Use a non-nucleophilic, hindered base like Lithium diisopropylamide (LDA).Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine (B44863) in THF at -78 °C. Slowly add this freshly prepared LDA solution to the substrate solution at low temperature.
Intermolecular aldol condensation. Add the base slowly to a solution of the substrate at a low temperature.Maintain the reaction temperature at -78 °C during the addition of the base to minimize the rate of intermolecular reactions.
Reaction decomposition due to prolonged exposure to harsh conditions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.Withdraw small aliquots from the reaction mixture at regular intervals, quench with a suitable reagent (e.g., saturated NH₄Cl solution), and analyze the crude product mixture to track the consumption of starting material and the formation of the desired product.
Problem 2: Poor Stereoselectivity (Formation of Exo and Endo Isomers)

This guide provides strategies to improve the diastereoselectivity in the synthesis of this compound derivatives.

Factor Influencing Stereoselectivity General Trend and Recommendation
Base The size and nature of the base can influence the facial selectivity of the enolate attack. Experiment with different bases (e.g., LDA, KHMDS, NaH) to find the optimal conditions for the desired diastereomer.
Solvent The solvent can affect the aggregation state and reactivity of the enolate. Test a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene).
Temperature Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.
Substituents The presence of bulky substituents can direct the cyclization to occur from the less sterically hindered face, thereby increasing the diastereoselectivity.[1]

Visualizing Reaction Pathways and Workflows

Side Reactions in Bicyclo[3.2.1]octan-6-one Synthesis

G cluster_start Starting Material cluster_desired Desired Reaction cluster_side Side Reactions start 2-(2-bromoethyl)cyclopentan-1-one desired Bicyclo[3.2.1]octan-6-one start->desired Intramolecular SN2 Cyclization side1 Elimination Product (Vinyl Cyclopentanone) start->side1 Elimination (E2) side2 Intermolecular Aldol Product start->side2 Intermolecular Aldol Condensation

Caption: Key reaction pathways in the synthesis of bicyclo[3.2.1]octan-6-one.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound Derivative q1 Is the reaction run under high dilution conditions? start->q1 sol1 Implement high dilution: - Increase solvent volume - Slow addition of reagents q1->sol1 No q2 Is an appropriate base being used? q1->q2 Yes sol1->q2 sol2 Switch to a non-nucleophilic, hindered base (e.g., LDA) q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Lower the reaction temperature (e.g., to -78 °C) q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Bicyclo[3.2.1]octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclo[3.2.1]octane isomers.

Troubleshooting Guides

Issue: Poor Separation of Exo and Endo Isomers by Column Chromatography

Q1: I'm struggling to separate the exo and endo isomers of my this compound derivative using silica (B1680970) gel column chromatography. What can I do to improve the separation?

A1: Poor separation of exo and endo diastereomers is a common challenge due to their often similar polarities. Here are several strategies to improve resolution:

  • Optimize the Solvent System: This is the most critical factor. A systematic approach to solvent selection is recommended. Start with a non-polar solvent system and gradually increase polarity.

    • Test a Range of Solvent Systems: Experiment with different solvent mixtures. Common systems for bicyclic compounds include ethyl acetate/hexanes, diethyl ether/hexanes, and dichloromethane/hexanes.

    • Use a Shallow Gradient: If using gradient elution, a shallow gradient can enhance separation.

    • Consider Less Common Solvents: For particularly difficult separations, solvents like toluene (B28343) or the addition of a small amount of a more polar solvent like methanol (B129727) (up to 5%) might be effective. However, be cautious as methanol can dissolve silica gel at higher concentrations.

  • Modify the Stationary Phase:

    • Deactivate Silica Gel: If you suspect your compound is degrading on the acidic silica gel, you can deactivate it by pre-treating it with a small amount of a base, such as triethylamine (B128534) (typically 1-2% in the eluent).

    • Try Alternative Stationary Phases: If silica gel fails, consider using alumina (B75360) (neutral, acidic, or basic) or Florisil®. The choice of alumina type will depend on the stability of your compound.

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto silica gel can improve resolution by creating a more concentrated starting band.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC is a powerful alternative. Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC is necessary for the separation of enantiomers.

A logical workflow for troubleshooting poor separation is outlined below:

PoorSeparationTroubleshooting Start Poor Separation of Exo/Endo Isomers OptimizeSolvent Optimize Solvent System Start->OptimizeSolvent TLC_Screening TLC Screening with Various Solvent Systems OptimizeSolvent->TLC_Screening Gradient_Elution Implement Shallow Gradient Elution TLC_Screening->Gradient_Elution Success Separation Achieved TLC_Screening->Success Success Alternative_Solvents Try Alternative Solvents (e.g., Toluene-based) Gradient_Elution->Alternative_Solvents Gradient_Elution->Success Success Stationary_Phase Modify Stationary Phase Alternative_Solvents->Stationary_Phase If still poor separation Alternative_Solvents->Success Success Deactivate_Silica Deactivate Silica Gel (e.g., with Triethylamine) Stationary_Phase->Deactivate_Silica Alternative_Phase Use Alternative Stationary Phase (Alumina, Florisil®) Deactivate_Silica->Alternative_Phase Deactivate_Silica->Success Success Technique Change Purification Technique Alternative_Phase->Technique If still poor separation Alternative_Phase->Success Success HPLC Utilize HPLC (Normal, Reverse, or Chiral) Technique->HPLC HPLC->Success Success

Caption: Troubleshooting workflow for poor isomer separation.

Issue: Compound Degradation During Purification

Q2: I've noticed that my this compound derivative seems to be degrading during column chromatography on silica gel. How can I prevent this?

A2: Degradation on silica gel is often due to the acidic nature of the stationary phase, especially for acid-sensitive compounds. Here are some solutions:

  • Deactivate the Silica Gel: As mentioned previously, adding a small amount of a volatile base like triethylamine or pyridine (B92270) (typically 0.1-1%) to your eluent can neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate (B1173343) gel that is less acidic than silica.

  • Faster Purification: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.

  • Lower Temperature: If the degradation is temperature-sensitive, performing the chromatography in a cold room can help.

Frequently Asked Questions (FAQs)

Q3: What is the best general-purpose purification technique for this compound isomers?

A3: Flash column chromatography on silica gel is the most common and versatile technique for the initial purification of diastereomeric this compound isomers. For volatile and thermally stable isomers with different boiling points, fractional distillation can be very effective. For high-purity requirements or separation of enantiomers, HPLC is the method of choice.

Q4: How can I determine the ratio of exo to endo isomers in my mixture?

A4: The most common methods for determining the isomeric ratio are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient. The bridgehead protons and protons adjacent to substituents in the exo and endo isomers typically have distinct chemical shifts and coupling constants, allowing for integration and quantification.

  • Gas Chromatography (GC): GC provides excellent separation of many volatile isomers, and the peak areas can be used to determine the relative amounts of each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify diastereomers.

Q5: Can I use recrystallization to separate exo and endo isomers?

A5: Recrystallization can be an effective method for separating diastereomers if one isomer is significantly less soluble than the other in a particular solvent system and if one isomer is present in a significantly higher amount. The success of this technique is highly dependent on the specific compound and requires careful solvent screening.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol provides a general guideline for separating exo and endo isomers of a this compound derivative.

  • Solvent System Selection:

    • Perform thin-layer chromatography (TLC) using a variety of solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives good separation between the two isomers. The ideal Rf value for the less polar isomer is typically around 0.3-0.4.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of sample to be purified (see table below).

    • Dry pack the column with silica gel.

    • Wet the column with the chosen non-polar solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel.

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Table 1: Column Size and Solvent Volume for Flash Chromatography

Sample Amount (mg)Column Diameter (cm)Eluent Volume (mL)
10 - 1001.5100 - 200
100 - 5002.5200 - 400
500 - 20004.0400 - 800
2000 - 50005.0800 - 1600
Protocol 2: Fractional Distillation for Volatile Isomers

This protocol is suitable for thermally stable, volatile this compound isomers with a sufficient difference in boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Place the isomeric mixture in the distillation flask with a boiling chip or magnetic stir bar.

    • Slowly heat the flask.

    • Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the more volatile isomer as it begins to distill.

    • Collect the first fraction until the temperature begins to rise again.

    • Increase the heating to distill the higher-boiling isomer, collecting it in a separate receiving flask.

Table 2: Example Boiling Points of this compound Derivatives

CompoundBoiling Point (°C)Pressure (mmHg)
This compound137-138760
exo-Bicyclo[3.2.1]octan-2-ol198-200760
endo-Bicyclo[3.2.1]octan-2-ol199-201760
Bicyclo[3.2.1]octan-3-one76-7721
Protocol 3: Recrystallization for Solid Isomers

This protocol is for the purification of a solid this compound derivative that contains one isomer in a higher proportion.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals to a constant weight.

Table 3: Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)
HexaneNon-polar69
Diethyl EtherSlightly Polar35
Ethyl AcetatePolar Aprotic77
AcetonePolar Aprotic56
EthanolPolar Protic78
WaterVery Polar100

Visualization of Purification Logic

The following diagram illustrates the decision-making process for selecting an appropriate purification technique for this compound isomers.

PurificationSelection Start Crude this compound Isomer Mixture IsSolid Is the mixture solid? Start->IsSolid IsVolatile Are the isomers volatile and thermally stable? IsSolid->IsVolatile No (Liquid) Solubility_Diff Is there a significant solubility difference? IsSolid->Solubility_Diff Yes BP_Diff Is there a significant boiling point difference? IsVolatile->BP_Diff Chromatography Column Chromatography (Flash or HPLC) BP_Diff->Chromatography No Distillation Fractional Distillation BP_Diff->Distillation Yes Solubility_Diff->Chromatography No Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes FinalProduct Pure Isomers Chromatography->FinalProduct Distillation->FinalProduct Recrystallization->FinalProduct

Caption: Decision tree for selecting a purification technique.

Technical Support Center: Optimization of Bicyclo[3.2.1]octane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of the bicyclo[3.2.1]octane framework.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem: Low or No Yield of the Desired this compound Product

  • Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and troubleshooting steps:

    • Inappropriate Base Selection for Intramolecular Cyclization: The choice of base is critical for reactions involving intramolecular cyclization, such as the cyclization of 2-(2-bromoethyl)cyclopentan-1-one (B2877809). The base must be strong enough to deprotonate the α-carbon and form the enolate intermediate without promoting side reactions.[1]

      • Recommendation: If you are using a weak base, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[1] For reactions sensitive to steric hindrance, a less bulky base might be beneficial. Refer to the data below for a comparison of different bases.

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.

      • Recommendation: For intramolecular cyclizations, refluxing conditions are often employed.[1] However, for other methods like the iodine-induced cyclization of allylic alcohols, an optimal temperature of 100 °C has been reported.[2] It is advisable to perform small-scale experiments to screen a range of temperatures to find the optimum for your specific reaction.

    • Incorrect Solvent: The solvent can significantly influence the reaction rate and selectivity.

      • Recommendation: For intramolecular cyclizations, solvents like tert-butanol, THF, and DMF have been used successfully.[1] In some cases, aprotic solvents are preferred to avoid unwanted side reactions.

    • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or by strong coordination with the substrate or product.[2]

      • Recommendation: Ensure all reagents and solvents are pure and dry. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a more robust catalyst.

    • Decomposition of Starting Material: High temperatures can sometimes lead to the decomposition of starting materials.[3]

      • Recommendation: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. You can monitor the reaction progress by techniques like TLC or LC-MS to check for the disappearance of the starting material and the formation of byproducts.

Problem: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?

  • Answer: The formation of side products is a common issue. Identifying the structure of the side product can provide valuable clues about the competing reaction pathways.

    • Common Side Reactions:

      • Polymerization: In reactions involving dienes at high temperatures, polymerization can be a significant side reaction.

      • Homo-Diels-Alder Reaction: This can compete with the desired intramolecular Diels-Alder reaction.

      • Single Cyclization Products: In domino reactions, the reaction may stop after the first cyclization, leading to monocyclic byproducts.[4]

      • O-cyclization: In reactions aiming for C-C bond formation, competing O-cyclization can occur.

    • Strategies for Minimization:

      • Adjust Reaction Conditions: Lowering the reaction temperature may disfavor high-activation energy side reactions like polymerization.

      • Change the Catalyst or Base: The choice of catalyst or base can influence the chemoselectivity of the reaction. For example, in a base-catalyzed cascade reaction, the choice of carbonate salt can affect the product distribution.[5]

      • Control Stoichiometry: In some cases, using an excess of one reagent can suppress the formation of side products.

Problem: Poor Stereoselectivity

  • Question: I am obtaining a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

  • Answer: Achieving high stereoselectivity is often a key challenge in the synthesis of complex molecules like bicyclo[3.2.1]octanes.

    • Factors Influencing Stereoselectivity:

      • Catalyst: Chiral catalysts are often employed to induce enantioselectivity. The choice of catalyst can also influence diastereoselectivity.

      • Solvent: The polarity of the solvent can affect the transition state geometry and thus the stereochemical outcome.

      • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

      • Substrate Control: The steric and electronic properties of the substituents on the starting material can direct the stereochemical course of the reaction.

    • Optimization Strategies:

      • Screening of Catalysts and Ligands: If using a chiral catalyst, screen a variety of ligands to find the one that provides the best stereoselectivity.

      • Solvent Screening: Perform the reaction in a range of solvents with varying polarities.

      • Temperature Optimization: Run the reaction at different temperatures to assess the impact on the diastereomeric ratio.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the most suitable synthetic route for my target this compound derivative?

    • A1: The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product, as well as the availability of starting materials.

      • For simple, unsubstituted bicyclo[3.2.1]octanones, the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one is a straightforward approach.[1]

      • For highly functionalized bicyclo[3.2.1]octanes, methods like the iodine-induced cyclization of allylic alcohols or domino Michael-aldol reactions may be more suitable.[4]

      • The Diels-Alder reaction is a powerful tool for constructing the bicyclic core with good stereocontrol.[6]

  • Q2: What are the best practices for purifying this compound products, especially when dealing with isomers?

    • A2: Purification of this compound derivatives can be challenging, particularly when separating diastereomers.

      • Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation. Using silica gel impregnated with potassium carbonate can be effective for purifying base-sensitive compounds.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure diastereomer.

      • Preparative TLC or HPLC: For difficult separations, these techniques can be employed.

  • Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

    • A3: Standard laboratory safety practices should always be followed. Some specific reagents used in these syntheses require special handling:

      • Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

      • Organometallic Reagents: If your synthesis involves organometallic reagents, be aware of their potential pyrophoric nature and handle them accordingly.

      • Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Bases for the Intramolecular Cyclization to form Bicyclo[3.2.1]octan-6-one [1]

BaseSolvent(s)TemperatureReaction TimeYield (%)
Potassium tert-butoxide (t-BuOK)tert-ButanolRefluxNot specified70
Sodium Hydride (NaH)THF, DMF-11 °C to 2 °C4 hoursGood
Lithium Diisopropylamide (LDA)THF-78 °CNot specifiedHigh

Table 2: Optimization of Base for the Formation of this compound-6,8-dione Derivatives [5]

BaseCatalyst (10 mol%)TimeProduct Yield
Li₂CO₃Li₂CO₃5 minTraces
Na₂CO₃Na₂CO₃5 minTraces
K₂CO₃K₂CO₃5 min98%
Cs₂CO₃Cs₂CO₃5 min98%

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[3.2.1]octan-6-one via Intramolecular Cyclization [1]

  • To a solution of 2-(2-bromoethyl)cyclopentan-1-one in a suitable solvent (e.g., tert-butanol), add the chosen base (e.g., potassium tert-butoxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the careful addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Base-Catalyzed Synthesis of this compound-6,8-dione Derivatives [5]

  • To a solution of the cyclopentanedione tethered to an activated olefin in ethanol, add 10 mol% of the selected base (e.g., Cs₂CO₃).

  • Stir the reaction mixture at room temperature. The reaction time can be varied to control the product distribution. Short reaction times (e.g., 5 minutes) favor the formation of this compound-6,8-diones.

  • After the desired reaction time, quench the reaction and work up as appropriate.

  • Purify the product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield of this compound Problem_Identification Identify Potential Cause Start->Problem_Identification Cause1 Suboptimal Reaction Conditions Problem_Identification->Cause1 Cause2 Side Reactions Dominating Problem_Identification->Cause2 Cause3 Starting Material Degradation Problem_Identification->Cause3 Action1a Optimize Temperature Cause1->Action1a Action1b Screen Solvents Cause1->Action1b Action1c Evaluate Different Bases/Catalysts Cause1->Action1c Action2a Analyze Byproducts (TLC, LC-MS, NMR) Cause2->Action2a Action3a Monitor Reaction at Lower Temperature Cause3->Action3a Action3b Check Purity of Starting Materials Cause3->Action3b Action2b Adjust Stoichiometry Action2a->Action2b Action2c Lower Reaction Temperature Action2a->Action2c

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Bicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis of the bicyclo[3.2.1]octane core, with a particular focus on managing ring strain.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the this compound framework, often proceeding with high stereoselectivity. However, challenges such as low yield, undesired stereoisomers, or the formation of byproducts can arise.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Insufficient reaction temperature or time.- Unfavorable conformation of the diene and dienophile for cyclization.- Steric hindrance preventing the desired cycloaddition.- Increase the reaction temperature and/or prolong the reaction time. High temperatures (e.g., 190 °C in toluene) are often required.[1]- Modify the linker between the diene and dienophile to favor a productive conformation.- Utilize a Lewis acid catalyst to lower the activation energy and promote the desired cycloaddition.
Formation of Undesired Stereoisomers - Lack of facial selectivity in the cycloaddition.- High reaction temperatures leading to the formation of thermodynamic byproducts.- Employ a chiral auxiliary or a chiral Lewis acid catalyst to induce facial selectivity.- Optimize the reaction temperature; lower temperatures may favor the kinetic, desired product.
Byproduct Formation (e.g., polymerization, alternative cyclizations) - High concentration of the reactant leading to intermolecular reactions.- Presence of acid or base impurities catalyzing side reactions.- The diene intermediate may undergo polymerization at high temperatures.[2]- Perform the reaction under high dilution conditions to favor the intramolecular pathway.- Ensure all reagents and solvents are pure and dry. The use of an acid scavenger like propylene (B89431) oxide can be beneficial.[1]- Optimize the reaction temperature to minimize polymerization while still achieving a reasonable reaction rate.

Experimental Protocol: Intramolecular Diels-Alder of a Carvone-Derived 5-vinyl-1,3-cyclohexadiene [1]

This protocol describes the conversion of a carvone-derived tert-butyldimethylsilyl enol ether to a tricyclo[3.2.1.02,7]oct-3-ene system, a precursor to the this compound framework.

  • Preparation of the Reaction Mixture: Dissolve the 5-vinyl-1,3-cyclohexadiene starting material in anhydrous toluene (B28343) in a silylated ampoule.

  • Degassing: Rigorously degas the solution using the freeze-pump-thaw method to remove dissolved oxygen.

  • Addition of Acid Scavenger: Under an argon atmosphere, add a small amount of propylene oxide to the cooled solution to prevent acid-catalyzed side reactions.

  • Sealing and Heating: Seal the ampoule under vacuum and heat it to 190 °C for 48 hours.

  • Work-up and Purification: After cooling, open the ampoule, remove the solvent under reduced pressure, and purify the resulting tricyclic product by column chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is another effective strategy for the formation of the this compound core, particularly for constructing the bridged ring system.[3]

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Catalyst deactivation by impurities (e.g., oxygen, water, sulfur- or phosphorus-containing compounds).- Unfavorable substrate conformation for cyclization.- Use freshly purified and degassed solvents and reagents.- Employ a more robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst.- Modify the substrate to favor a pre-cyclization conformation.
Formation of Dimers and Oligomers - High substrate concentration favoring intermolecular reactions.- Employ high-dilution conditions (typically <0.01 M) to promote the intramolecular cyclization.
E/Z Isomerization of the Double Bond - The catalyst can promote isomerization of the newly formed double bond.- Use a catalyst known for higher selectivity or modify the reaction conditions (e.g., temperature, solvent) to favor the desired isomer.
Intramolecular Michael Addition

The intramolecular Michael addition is a common method for forming the this compound skeleton, often as part of a domino or cascade reaction sequence.[4][5][6]

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Incorrect choice of base or catalyst.- Steric hindrance at the Michael acceptor or donor.- Screen a variety of bases (e.g., NaOMe, DBU) or organocatalysts to find the optimal conditions.[4][6]- Modify the substrate to reduce steric hindrance.
Formation of Undesired Regio- or Stereoisomers - Lack of control over the enolate formation (kinetic vs. thermodynamic).- Reversibility of the Michael addition leading to a mixture of products.- Use conditions that favor the formation of the desired enolate (e.g., LDA at low temperature for the kinetic enolate).- Employ a chiral catalyst to control the stereochemical outcome.[6]- Optimize reaction conditions (temperature, solvent) to favor the desired product.
Byproduct Formation (e.g., aldol (B89426) condensation, polymerization) - The enolate intermediate can participate in other reactions.- The Michael acceptor can undergo polymerization.- Carefully control the reaction temperature and stoichiometry of reagents.- Consider a one-pot domino reaction to trap the Michael adduct in a subsequent desired reaction.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the synthesis of the this compound core?

A1: The primary challenges stem from the inherent ring strain of the bridged bicyclic system. This can lead to difficulties in ring closure, a propensity for rearrangements, and challenges in controlling stereochemistry. The formation of multiple stereogenic centers, including potentially quaternary carbons at the bridgehead, requires careful selection of synthetic strategy and reaction conditions.[7]

Q2: Which synthetic route is best for preparing a highly functionalized this compound?

A2: The "best" route depends on the desired substitution pattern and stereochemistry.

  • Intramolecular Diels-Alder reactions are excellent for creating multiple stereocenters in a single step with high predictability.[1]

  • Ring-closing metathesis offers a versatile approach, particularly when starting from acyclic or monocyclic precursors.[3]

  • Domino reactions , such as Michael-aldol sequences, can efficiently build complexity from simple starting materials.[5]

  • Disproportionation-inspired iodine-induced cyclization of allylic alcohols can create highly functionalized systems through the formation of multiple new bonds in one pot.[2][8]

Q3: How can I minimize the formation of byproducts in my this compound synthesis?

A3: Minimizing byproducts often involves a combination of strategies:

  • High-dilution conditions are crucial for intramolecular reactions to prevent polymerization and dimerization.

  • Careful control of reaction temperature can prevent undesired side reactions and control selectivity.

  • Use of purified reagents and solvents is essential to avoid catalyst deactivation and unwanted side reactions.

  • Employing an inert atmosphere (e.g., argon or nitrogen) is important for sensitive reagents and catalysts.

  • The addition of scavengers (e.g., acid or base scavengers) can prevent the catalysis of side reactions.[1]

Q4: Are there any "green" or more sustainable approaches to synthesizing bicyclo[3.2.1]octanes?

A4: While many traditional methods rely on stoichiometric reagents and organic solvents, there is a growing interest in more sustainable approaches. Organocatalysis, for example, avoids the use of heavy metals.[4][5] One-pot and tandem reactions that reduce the number of synthetic steps, solvent usage, and purification also contribute to a greener synthesis.[2]

III. Data Presentation

Table 1: Comparison of Synthetic Routes to this compound Derivatives

Synthetic Method Starting Material Example Key Reagents/Conditions Typical Yield Key Advantages Potential Challenges Reference
Intramolecular Diels-Alder Carvone-derived 5-vinyl-1,3-cyclohexadieneToluene, 190 °C, 48 h80%High stereocontrol, rapid complexity generationHigh temperatures, potential for byproducts[1]
Ring-Closing Metathesis Polysubstituted cyclohexane (B81311) with two vinyl groupsGrubbs catalyst, high dilutionGoodGood functional group tolerance, versatileCatalyst sensitivity, potential for oligomerization[3]
Disproportionation-Inspired Cyclization Allylic alcoholsIodine, DMSO43-60%One-pot, forms multiple bonds, readily available starting materialsFormation of byproducts, potential for low yields with certain substrates[2][8]
Intramolecular Michael Addition Enone dionesChiral phosphoric acid, toluene84-95% ee, high yieldsHigh enantioselectivity, mild conditionsPotential for diastereomeric mixtures[6]

IV. Experimental Protocols

Detailed Protocol: Disproportionation-Inspired Iodine-Induced Cyclization of Allylic Alcohols [2]

This protocol describes a one-pot synthesis of highly functionalized bicyclo[3.2.1]octanes from allylic alcohols.

  • Reaction Setup: To a solution of the allylic alcohol in a suitable solvent (e.g., DMSO), add iodine at room temperature.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization start Select Synthetic Route sm_prep Prepare Starting Material start->sm_prep reaction Perform Cyclization (e.g., IMDA, RCM, Michael Addition) sm_prep->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Purify Product (Column Chromatography, Distillation) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis yield Determine Yield and Purity analysis->yield

Caption: General experimental workflow for the synthesis of this compound.

Caption: A logical troubleshooting flowchart for common synthesis issues.

diels_alder_pathway start 5-Vinyl-1,3-cyclohexadiene Diene Dienophile ts Transition State start->ts Heat (Δ) side_product Polymerization/Side Products Undesired start->side_product High Concentration/ Impurities product Tricyclo[3.2.1.02,7]octane Desired Product ts->product [4+2] Cycloaddition

Caption: Simplified signaling pathway for the intramolecular Diels-Alder reaction.

References

Technical Support Center: Bicyclo[3.2.1]octane Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the bicyclo[3.2.1]octane core structure via intramolecular cyclization. This guide is designed to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound Product

Q1: My intramolecular cyclization to form a this compound is resulting in low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the intramolecular cyclization to form a this compound system can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. Here’s a systematic troubleshooting approach:

  • Choice of Base and Reaction Conditions: For cyclizations proceeding through an enolate intermediate, such as the cyclization of 2-(2-bromoethyl)cyclopentan-1-one (B2877809), the choice of base is critical. The base must be strong enough to efficiently deprotonate the α-carbon to form the nucleophilic enolate without promoting side reactions.[1]

    • Troubleshooting Tip: If you are observing low yields, consider screening different bases and solvents. The table below summarizes the performance of various bases in a model cyclization reaction.

BaseSolvent(s)TemperatureReaction TimeYield (%)
Potassium tert-butoxide (t-BuOK)tert-ButanolRefluxNot specified70
Sodium Hydride (NaH)THF, DMF-11°C to 2°C4 hoursGood
Lithium Diisopropylamide (LDA)THF-78°CNot specifiedHigh

Data compiled from multiple sources.[1]

  • Radical Cyclization Initiator and Conditions: For radical cyclizations, such as the Mn(III)-mediated cyclization of alkynyl ketones, the choice of initiator and reaction conditions are paramount.[2]

    • Troubleshooting Tip: If your radical cyclization is inefficient, ensure your reagents are pure and the reaction is performed under strictly anaerobic conditions to prevent quenching of radical intermediates. Consider varying the amount of the radical initiator (e.g., Mn(OAc)₃) and the reaction temperature.[2]

  • Substrate Stability: The starting material may be degrading under the reaction conditions.

    • Troubleshooting Tip: Monitor the reaction by TLC or GC-MS at early time points to check for the disappearance of starting material and the appearance of side products. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, weaker base).

  • Alternative Reaction Pathways: The reaction may be proceeding through an alternative pathway, such as elimination or intermolecular reactions.

    • Troubleshooting Tip: High concentrations can favor intermolecular reactions. Try running the reaction under high dilution conditions to favor the intramolecular pathway.

Issue 2: Poor Stereoselectivity in the this compound Product

Q2: My cyclization is producing a mixture of diastereomers (e.g., exo and endo isomers). How can I improve the stereoselectivity?

A2: Controlling stereoselectivity in the formation of the this compound core is a common challenge. The diastereomeric ratio is influenced by several factors.[3]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.

  • Choice of Reagents: The steric bulk of the base or catalyst can influence the facial selectivity of the cyclization.

    • Troubleshooting Tip: For enolate-based cyclizations, switching from a small base like sodium hydride to a bulkier base like lithium diisopropylamide (LDA) may improve diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can affect the conformation of the transition state and thus the stereochemical outcome.

    • Troubleshooting Tip: Screen a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane).

  • Chiral Auxiliaries and Catalysts: For enantioselective syntheses, the use of chiral auxiliaries on the substrate or chiral catalysts can direct the stereochemical outcome.[2] Organocatalysis has also emerged as a powerful tool for controlling stereoselectivity in domino Michael-aldol reactions to form bicyclo[3.2.1]octanes.[4]

Distinguishing Isomers: The primary methods for distinguishing between exo and endo isomers are NMR spectroscopy (¹H, ¹³C, and NOESY) and X-ray crystallography.[3]

Issue 3: Difficulty in Constructing the this compound Core via Specific Methods

Q3: I am attempting a Diels-Alder approach to synthesize the this compound framework, but the reaction is not proceeding as expected. What should I consider?

A3: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing bicyclic systems.[5][6] However, its success is highly dependent on the substrate and reaction conditions.

  • Activation Energy: High temperatures are often required to overcome the activation energy of the IMDA reaction.[5]

    • Troubleshooting Tip: If the reaction is not proceeding at lower temperatures, a higher boiling point solvent (e.g., toluene, xylene) and elevated temperatures in a sealed tube may be necessary.[6]

  • Lewis Acid Catalysis: Lewis acids can be used to catalyze Diels-Alder reactions, potentially allowing for lower reaction temperatures and improved selectivity.

  • Substrate Conformation: The diene and dienophile must be able to adopt the correct conformation for the cyclization to occur. Steric hindrance can prevent the necessary orbital overlap.

    • Troubleshooting Tip: Molecular modeling can be a useful tool to assess the feasibility of the desired IMDA cyclization and to identify potentially problematic steric interactions.

Q4: My Conia-ene or radical cyclization of an alkynyl ketone is failing to produce the desired this compound. What are potential pitfalls?

A4: Both Conia-ene and radical cyclizations are effective methods for this transformation, but they have their own specific requirements.

  • Conia-ene Cyclization: This reaction involves the intramolecular addition of an enol or enolate to an alkyne.[2]

    • Troubleshooting Tip: Gold(I) complexes are often effective catalysts for Conia-ene reactions at ambient temperatures.[2] If the reaction is failing, consider screening different transition metal catalysts (e.g., Au(I), Pt(II)). Ensure the substrate is free of impurities that could poison the catalyst.

  • Radical Cyclization: Mn(III)-mediated radical cyclization is a common method for synthesizing bicyclo[3.2.1]octanes.[2][7]

    • Troubleshooting Tip: The success of this reaction is highly dependent on the solvent system. A mixture of ethanol (B145695) and acetic acid is often used.[2] Ensure the manganese(III) acetate (B1210297) is of high quality. The reaction often requires elevated temperatures to proceed efficiently.[2]

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization of 2-(2-bromoethyl)cyclopentan-1-one[1]
  • Reaction Setup: To a solution of 2-(2-bromoethyl)cyclopentan-1-one in a suitable solvent (e.g., tert-butanol), add the chosen base (e.g., potassium tert-butoxide) at the appropriate temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique such as TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the careful addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, bicyclo[3.2.1]octan-6-one, can be purified by distillation or column chromatography.

Protocol 2: Mn(III)-Mediated Radical Cyclization of an Alkynyl Ketone[2]
  • Reaction Setup: To a solution of the alkynyl ketone in a mixture of ethanol and acetic acid, add manganese(III) acetate.

  • Reaction Conditions: Heat the reaction mixture at 100°C for 72 hours.

  • Workup and Purification: After cooling, process the reaction mixture for purification. For example, TMS deprotection can be accomplished by treatment with p-TsOH.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_conditions Review Reaction Conditions: - Base/Catalyst Choice - Solvent - Temperature - Concentration start->check_conditions check_sm Analyze Starting Material: - Purity - Stability start->check_sm monitor_reaction Monitor Reaction Progress: - TLC/GC-MS at early time points check_conditions->monitor_reaction check_sm->monitor_reaction purify_sm Purify Starting Material check_sm->purify_sm Impure side_products Side Products Observed? monitor_reaction->side_products degradation Starting Material Degradation? monitor_reaction->degradation side_products->check_sm No, suspect SM purity optimize_conditions Optimize Conditions: - Screen Bases/Catalysts - Vary Solvent/Temperature - Use High Dilution side_products->optimize_conditions Yes degradation->side_products No milder_conditions Use Milder Conditions: - Lower Temperature - Weaker Base/Catalyst degradation->milder_conditions Yes success Improved Yield optimize_conditions->success milder_conditions->success purify_sm->monitor_reaction Reaction_Pathways Key Intramolecular Cyclization Pathways cluster_enolate Base-Mediated Enolate Cyclization cluster_radical Radical Cyclization cluster_diels_alder Intramolecular Diels-Alder start_enolate Cyclopentanone Derivative (e.g., with bromoethyl side chain) enolate Enolate Formation (Base) start_enolate->enolate Deprotonation sn2 Intramolecular SN2 Attack enolate->sn2 product_enolate Bicyclo[3.2.1]octanone sn2->product_enolate start_radical Alkynyl Ketone radical_formation Radical Formation (e.g., Mn(OAc)₃) start_radical->radical_formation Initiation cyclization_radical 5-exo-dig Cyclization radical_formation->cyclization_radical product_radical This compound Derivative cyclization_radical->product_radical start_da Substrate with Diene and Dienophile ts_da [4+2] Cycloaddition (Heat or Lewis Acid) start_da->ts_da product_da Tricyclic Intermediate or This compound ts_da->product_da

References

Technical Support Center: Protecting Group Strategies for Functionalized Bicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of protecting group strategies for functionalized bicyclo[3.2.1]octane systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups on a this compound scaffold that require protection?

A1: The most common functional groups requiring protection during the synthesis and modification of bicyclo[3.2.1]octanes are hydroxyl (-OH), amino (-NH2), and carbonyl (C=O) groups. The rigid, sterically demanding structure of the this compound core can influence the reactivity of these functional groups and necessitate careful selection of protecting group strategies.

Q2: How does the stereochemistry of the this compound system affect the choice of a protecting group?

A2: The stereochemistry, particularly the distinction between endo and exo substituents, plays a critical role. Endo positions are generally more sterically hindered than exo positions due to the cage-like structure. This steric hindrance can affect the rate and feasibility of both the protection and deprotection steps. For sterically congested hydroxyl groups, more reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) may be required over the less reactive TBSCl.[1][2]

Q3: Which protecting groups are recommended for hydroxyl groups on a this compound core?

A3: Silyl (B83357) ethers are a versatile choice. The selection depends on the required stability:

  • tert-Butyldimethylsilyl (TBS) ethers: Offer a good balance of stability and are readily cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).[3][4] They are a common first choice for many applications.

  • p-Methoxybenzyl (PMB) ethers: Are robust and can be removed under oxidative conditions (e.g., with DDQ or CAN) or strong acids, providing orthogonality to silyl ethers.[5][6]

  • Tetrahydropyranyl (THP) ethers: Useful for their stability to basic conditions, they are removed with acid.[4][7]

Q4: What are the best strategies for protecting amino groups in a this compound framework?

A4: Carbamates are the most common and effective protecting groups for amines in these systems:

  • tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or HCl.[8][9]

  • Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions and is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[8]

Q5: How can I protect a ketone or aldehyde on the this compound scaffold?

A5: Acetals and ketals are the standard protecting groups for carbonyls. Cyclic acetals or ketals, formed with ethylene (B1197577) glycol, are particularly common as they are stable to bases, nucleophiles, and reducing agents but are easily removed with aqueous acid.[7][10][11] This strategy is effective for preventing unwanted reactions with organometallic reagents or hydrides.[8][11]

Troubleshooting Guides

Hydroxyl Group Protection
Problem Possible Cause Suggested Solution
Incomplete protection of a hindered hydroxyl group (e.g., endo alcohol). - Steric hindrance impeding the approach of the protecting group reagent.- Insufficient reactivity of the silylating agent.- Use a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine.[1][12]- Increase the reaction temperature and/or extend the reaction time, while carefully monitoring for potential side reactions.
Low yield during PMB ether formation. - Poor quality of sodium hydride (if used).- Inefficient generation of the alkoxide.- Use fresh, high-quality NaH.- Consider using a stronger base like potassium hydride (KH) or potassium tert-butoxide.
Difficulty in deprotecting a silyl ether. - Steric hindrance around the silyl ether, preventing access of the fluoride ion.- Use a less sterically demanding fluoride source like HF-pyridine or triethylamine (B128534) trihydrofluoride.- For TBS ethers, prolonged reaction times with TBAF at elevated temperatures may be necessary.[3]
Unwanted cleavage of other acid-sensitive groups during THP deprotection. - The acidic conditions are too harsh.- Use a milder acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS).[4]
Amino Group Protection
Problem Possible Cause Suggested Solution
Incomplete Boc protection of the amino group. - Insufficient equivalents of Boc anhydride.- The amine is protonated (if starting from a salt).- Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.- Ensure the presence of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid and deprotonate the amine.
Low yield during Cbz protection. - The Cbz-Cl reagent is of poor quality.- Use freshly opened or purified Cbz-Cl.- Ensure anhydrous reaction conditions.
Difficulty in removing the Boc group. - The acidic conditions are not strong enough.- Use a stronger acid solution (e.g., 20-50% TFA in dichloromethane) or HCl in dioxane.[8]
Carbonyl Group Protection
Problem Possible Cause Suggested Solution
Low yield during ketalization. - The equilibrium is not shifted towards the product.- The ketone is sterically hindered.- Use a Dean-Stark apparatus to azeotropically remove water during the reaction.- Add a dehydrating agent like triethyl orthoformate.- Use a stronger acid catalyst, but monitor for side reactions.
The ketal protecting group is cleaved during a subsequent reaction. - Unintentional exposure to acidic conditions.- Carefully buffer subsequent reactions to maintain neutral or basic pH.- Choose a more robust protecting group if acidic conditions are unavoidable in the synthetic route.

Experimental Protocols

Protocol 1: TBS Protection of a Secondary Alcohol

This protocol is adapted from the Corey procedure for the protection of a secondary alcohol.[4]

Reagents and Materials:

  • This compound-containing secondary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.5 equiv)

  • Imidazole (B134444) (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBSCl (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the TBS ether.

Protocol 2: Deprotection of a TBS Ether using TBAF

This protocol describes the standard procedure for cleaving a TBS ether.[3][12]

Reagents and Materials:

  • TBS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC. For sterically hindered ethers, heating may be required.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Take up the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired alcohol.

Protocol 3: Boc Protection of a Primary Amine

Reagents and Materials:

  • This compound-containing primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.5 equiv) to the solution.

  • Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary Tables

Table 1: Common Protecting Groups for Hydroxyls

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButyldimethylsilylTBSTBSCl, imidazole, DMF[4]TBAF, THF; or H⁺ (e.g., AcOH)[1]Base, mild acid, many oxidizing/reducing agents
p-MethoxybenzylPMBPMB-Cl, NaH, DMF/THF[13][14]DDQ, CH₂Cl₂/H₂O; or TFA[15]Acid, base, hydrogenolysis
TetrahydropyranylTHPDHP, PPTS (cat.), CH₂Cl₂[4]H⁺ (e.g., TsOH, MeOH)[3]Base, nucleophiles, organometallics

Table 2: Common Protecting Groups for Amines

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂O, Et₃N, CH₂Cl₂[9]Strong acid (TFA or HCl)[8]Base, hydrogenolysis, nucleophiles
CarbobenzyloxyCbzCbz-Cl, NaHCO₃, H₂O/dioxaneH₂, Pd/C (hydrogenolysis)[8]Acid, base

Table 3: Common Protecting Groups for Carbonyls

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
Ethylene KetalCyclic AcetalEthylene glycol, TsOH (cat.), Toluene, Dean-Stark[10]H₃O⁺ (e.g., aq. HCl, acetone)[7]Base, nucleophiles, hydrides, organometallics

Visualizations

experimental_workflow_TBS_protection start Start: This compound with -OH group dissolve 1. Dissolve alcohol and imidazole in anhydrous DMF start->dissolve add_tbscl 2. Add TBSCl dissolve->add_tbscl stir 3. Stir at room temperature (12-24h) add_tbscl->stir workup 4. Aqueous Workup: (Et₂O/H₂O extraction, washes) stir->workup dry_concentrate 5. Dry (MgSO₄) and concentrate workup->dry_concentrate purify 6. Purify: Flash Column Chromatography dry_concentrate->purify end End: TBS-protected product purify->end

Caption: Workflow for TBS protection of a hydroxyl group.

decision_tree_hydroxyl_protection start Need to protect a hydroxyl group on This compound? node_stability What stability is required? start->node_stability node_moderate Moderate Stability: Robust to most conditions, removable with fluoride. node_stability->node_moderate Moderate node_high High Stability: Need orthogonality to silyl ethers. node_stability->node_high High/Orthogonal node_sterics Is the -OH group sterically hindered? use_tbscl Use TBSCl + Imidazole node_sterics->use_tbscl No use_tbsotf Use TBSOTf + 2,6-Lutidine node_sterics->use_tbsotf Yes node_moderate->node_sterics use_pmb Use PMB ether node_high->use_pmb

Caption: Decision tree for selecting a hydroxyl protecting group.

References

Navigating the Synthesis of Bicyclo[3.2.1]octane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a pivotal structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its synthesis, while achievable through various routes, presents unique challenges, particularly during scale-up operations. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during the synthesis of this important bicyclic system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: My reaction to form the this compound skeleton is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in this compound synthesis can often be attributed to several factors, including the choice of synthetic route, reaction conditions, and the nature of the starting materials. Here are some common causes and troubleshooting steps:

    • Inefficient Cyclization Strategy: The formation of the bicyclic ring is a critical step. For intramolecular reactions, such as Michael additions or aldol (B89426) condensations, the choice of base and solvent is crucial for efficient enolate formation and subsequent cyclization.[1]

      • Troubleshooting:

        • Base Selection: If using a base-catalyzed cyclization, consider the strength and steric bulk of the base. For example, potassium tert-butoxide is effective for the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one (B2877809).[1] Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective.[1]

        • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like THF or DMF are commonly used for enolate-based reactions.[1]

        • Temperature Control: Precise temperature control is often necessary. Some reactions require low temperatures (e.g., -78 °C with LDA) to control selectivity and prevent side reactions.[1]

    • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. These can include polymerization, rearrangements, or intermolecular reactions.

      • Troubleshooting:

        • Concentration: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

        • Protecting Groups: If your starting materials have multiple reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

        • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation or the formation of byproducts over extended periods.

    • Stereochemical Issues: The stereochemistry of the starting material can significantly impact the feasibility and outcome of the cyclization, especially in reactions like the intramolecular Diels-Alder.

      • Troubleshooting:

        • Conformational Analysis: Analyze the conformation of the acyclic precursor to ensure it can readily adopt the necessary geometry for cyclization.

        • Catalyst Choice: In enantioselective syntheses, the choice of a chiral catalyst is critical for achieving the desired stereoisomer.[2]

Issue 2: Difficulty in Purifying the this compound Product

  • Question: I am having trouble isolating a pure sample of my this compound derivative. What purification strategies are most effective?

  • Answer: The purification of this compound derivatives can be challenging due to the presence of closely related isomers or byproducts.

    • Common Impurities: These can include starting materials, diastereomers, or products from side reactions.

    • Purification Techniques:

      • Column Chromatography: This is the most common method for purifying bicyclic compounds. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is critical for achieving good separation.

      • Distillation: For volatile and thermally stable this compound derivatives, distillation under reduced pressure can be an effective purification method.[3]

      • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

      • Sublimation: For certain this compound compounds, sublimation can be a viable purification technique.[4]

Issue 3: Unexpected Rearrangement Products

  • Question: My reaction is yielding a rearranged product instead of the expected this compound skeleton. Why is this happening and how can I prevent it?

  • Answer: The this compound system can be prone to rearrangements, especially under acidic or thermal conditions, due to ring strain.

    • Causes of Rearrangement:

      • Acid Catalysis: The presence of acid can promote carbocation-mediated rearrangements. For example, acid-promoted rearrangement of certain precursors can lead to the formation of the bicyclo[3.2.1] system.[2]

      • Thermal Stress: High reaction temperatures can provide the energy needed to overcome the activation barrier for rearrangement reactions.

    • Prevention Strategies:

      • pH Control: Maintain neutral or basic conditions if acid-catalyzed rearrangement is a concern. The use of buffers or acid scavengers can be beneficial.

      • Temperature Management: Run reactions at the lowest effective temperature.

      • Careful Selection of Reagents: Avoid reagents that are known to promote rearrangements.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of bicyclo[3.2.1]octan-6-one via intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one, highlighting the impact of different bases.

BaseSolvent(s)TemperatureReaction TimeYield (%)
Potassium tert-butoxide (t-BuOK)tert-ButanolRefluxNot Specified70
Sodium Hydride (NaH)THF, DMF-11 °C to 2 °C4 hoursGood
Lithium Diisopropylamide (LDA)THF-78 °CNot SpecifiedHigh

Data sourced from BenchChem[1]

Key Experimental Protocols

1. General Procedure for Base-Catalyzed Intramolecular Cyclization of 2-(2-bromoethyl)cyclopentan-1-one

This protocol provides a general framework for the synthesis of bicyclo[3.2.1]octan-6-one.

  • Materials:

    • 2-(2-bromoethyl)cyclopentan-1-one

    • Selected base (e.g., Potassium tert-butoxide, Sodium Hydride, or LDA)

    • Anhydrous solvent (e.g., tert-Butanol, THF, or DMF)

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.

    • Charge the flask with the anhydrous solvent and the selected base.

    • Cool the mixture to the appropriate temperature (e.g., reflux for t-BuOK, -11 °C for NaH, -78 °C for LDA).

    • Slowly add a solution of 2-(2-bromoethyl)cyclopentan-1-one in the anhydrous solvent to the stirred base suspension.

    • Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.[1]

Visualizing the Workflow

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G General Synthesis and Purification Workflow A Starting Material Preparation B Cyclization Reaction (e.g., Intramolecular Michael Addition) A->B C Reaction Quenching B->C D Workup & Extraction C->D E Drying & Concentration D->E F Purification (e.g., Column Chromatography, Distillation) E->F G Characterization (NMR, MS, etc.) F->G H Pure this compound Product G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low-yield reactions.

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there multiple products? A1_Yes->Q2 Action1 Check reaction conditions: - Temperature - Reaction time - Reagent purity/activity A1_No->Action1 End Improved Yield Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Optimize for selectivity: - Change solvent - Adjust concentration (dilution) - Use a different catalyst/base A2_Yes->Action2 Action3 Consider product decomposition. - Re-evaluate workup conditions - Check product stability A2_No->Action3 Action2->End Action3->End

Caption: A decision tree for troubleshooting low-yield reactions in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Bicyclo[3.2.1]octane and Bicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic frameworks of bicyclo[3.2.1]octane and bicyclo[2.2.2]octane are prevalent scaffolds in medicinal chemistry and natural products. Their conformational rigidity and defined spatial arrangement of substituents make them attractive as bioisosteres and pharmacophores. Understanding the inherent reactivity of these two systems is crucial for their effective application in drug design and synthetic chemistry. This guide provides an objective comparison of the reactivity of this compound and bicyclo[2.2.2]octane, supported by experimental data, to aid researchers in the strategic incorporation of these motifs into complex molecules.

Executive Summary

The key difference in the reactivity of this compound and bicyclo[2.2.2]octane stems from the greater thermodynamic stability of the this compound framework and its corresponding cationic and radical intermediates. The bicyclo[2.2.2]octane system, being more strained, readily undergoes rearrangement to the more stable this compound skeleton under conditions that generate carbocationic or radical intermediates. This fundamental difference governs the product distributions and reaction pathways observed in a variety of transformations.

Thermodynamic Stability

Computational studies have shown that this compound is thermodynamically more stable than bicyclo[2.2.2]octane. This difference in ground-state energy influences the relative energies of transition states and intermediates, often providing a thermodynamic driving force for the rearrangement of the bicyclo[2.2.2]octyl system.

Reactivity Comparison: Solvolysis and Carbocation Rearrangements

Solvolysis reactions of bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl derivatives provide a clear illustration of their differing reactivities, which are dominated by the propensity of the bicyclo[2.2.2]octyl cation to rearrange.

The solvolysis of bicyclo[2.2.2]oct-2-yl tosylate in acetic acid yields a mixture of products, with the rearranged exo-bicyclo[3.2.1]oct-2-yl acetate (B1210297) being the major component. This indicates that the initially formed bicyclo[2.2.2]oct-2-yl cation is unstable and rapidly rearranges to the more stable bicyclo[3.2.1]oct-2-yl cation.

Table 1: Product Distribution in the Acetolysis of Bicyclo[2.2.2]oct-2-yl Tosylate

ProductPercentage
exo-Bicyclo[3.2.1]oct-2-yl acetate65-70%
Bicyclo[2.2.2]oct-2-yl acetate30-35%
endo-Bicyclo[3.2.1]oct-2-yl acetate<1%
Alkenesminor

Data extrapolated from qualitative descriptions in the literature. Actual percentages may vary based on specific reaction conditions.

Conversely, the acetolysis of exo-bicyclo[3.2.1]octan-2-yl tosylate proceeds with a high degree of retention of the this compound framework, although some leakage to the bicyclo[2.2.2]octyl system is observed through ion pair return mechanisms. The endo-bicyclo[3.2.1]octan-2-yl tosylate is significantly less reactive than the exo isomer and also yields predominantly this compound products upon solvolysis.

The logical relationship for the formation of the common intermediate carbocation from both bicyclic systems during solvolysis is depicted below.

solvolysis_pathway cluster_start1 Bicyclo[2.2.2]octyl System cluster_start2 Bicyclo[3.2.1]octyl System cluster_products Products B222_OTs Bicyclo[2.2.2]oct-2-yl Tosylate Intermediate Bicyclo[3.2.1]oct-2-yl Cation (more stable) B222_OTs->Intermediate Ionization & Rearrangement B321_OTs exo-Bicyclo[3.2.1]oct-2-yl Tosylate B321_OTs->Intermediate Ionization B321_OAc exo-Bicyclo[3.2.1]oct-2-yl Acetate (Major) Intermediate->B321_OAc Solvent Capture B222_OAc Bicyclo[2.2.2]oct-2-yl Acetate (Minor) Intermediate->B222_OAc Solvent Capture

Carbocation formation and rearrangement pathway.
Experimental Protocols: Acetolysis of Bicyclooctyl (B8554865) Tosylates

A solution of the bicyclooctyl tosylate in anhydrous acetic acid containing a molar equivalent of a non-nucleophilic base (e.g., sodium acetate or 2,6-lutidine) is heated at a constant temperature. Aliquots are withdrawn at various time intervals, and the reaction is quenched. The product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative percentages of the different acetate products and any elimination byproducts. The rate of the reaction can be determined by monitoring the disappearance of the starting tosylate or the appearance of the products over time.

Reactivity Comparison: Radical Rearrangements

Similar to carbocationic systems, bicyclo[2.2.2]octenyl radicals exhibit a strong tendency to rearrange to the more stable bicyclo[3.2.1]octenyl radical system. This rearrangement is driven by the release of ring strain.

Studies on the reduction of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl selenophenyl esters with tris(trimethylsilyl)silane (B43935) (TTMSS) have shown that the initially formed secondary bicyclo[2.2.2]oct-5-en-2-yl radical can either be trapped by the silane (B1218182) or undergo a facile rearrangement to the corresponding bicyclo[3.2.1]oct-6-en-2-yl radical. The ratio of the unrearranged to rearranged products is dependent on the nature of the substituent at the 4-position.

Table 2: Product Distribution in the Radical Reduction of 4-Substituted Bicyclo[2.2.2]oct-5-en-2-yl Selenophenyl Esters

4-SubstituentUnrearranged Product (%)Rearranged Product (%)
H9010
OMe1585
Ph1090
CH2OSi(i-Pr)38812

Data from Jung, M. E.; et al. J. Org. Chem. 2016, 81, 1453-1465.

The experimental workflow for the radical rearrangement study is outlined below.

radical_workflow Start 4-Substituted Bicyclo[2.2.2]oct-5-en-2-yl Selenophenyl Ester Reaction Radical Reduction (TTMSS, AIBN, Toluene (B28343), 110 °C) Start->Reaction Intermediate Bicyclo[2.2.2]oct-5-en-2-yl Radical Reaction->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Trapping1 H-atom Transfer from TTMSS Intermediate->Trapping1 Rearranged_Intermediate Bicyclo[3.2.1]oct-6-en-2-yl Radical Rearrangement->Rearranged_Intermediate Trapping2 H-atom Transfer from TTMSS Rearranged_Intermediate->Trapping2 Product1 Unrearranged Bicyclo[2.2.2]octene Trapping1->Product1 Product2 Rearranged Bicyclo[3.2.1]octene Trapping2->Product2 Analysis Product Ratio Analysis (GC, NMR) Product1->Analysis Product2->Analysis

Experimental workflow for radical rearrangement.
Experimental Protocols: Radical Reduction of Selenophenyl Esters

A solution of the 4-substituted bicyclo[2.2.2]oct-5-en-2-yl selenophenyl ester, tris(trimethylsilyl)silane (TTMSS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a degassed solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the unrearranged and rearranged products. The product ratio is determined by GC or 1H NMR spectroscopy.

Other Reactions

While solvolysis and radical rearrangements are the most studied areas of comparative reactivity, other transformations also highlight the differences between these two bicyclic systems.

  • Addition Reactions: In electrophilic additions to the double bond of bicyclo[2.2.2]octene, the initial adduct can undergo rearrangement to the bicyclo[3.2.1]octyl skeleton, especially under conditions that favor carbocation formation.

  • Oxidation: The oxidation of this compound and bicyclo[2.2.2]octane can lead to different product distributions depending on the oxidant and the position of attack, with the relative stability of intermediates playing a key role.

  • Reduction: The stereochemical outcome of the reduction of bicyclo[3.2.1]octanones and bicyclo[2.2.2]octanones can differ due to the distinct steric environments of the carbonyl groups in the two frameworks.

Conclusion

The reactivity of this compound and bicyclo[2.2.2]octane is fundamentally dictated by the greater thermodynamic stability of the former. This leads to a pronounced tendency for the bicyclo[2.2.2]octyl system to rearrange to the bicyclo[3.2.1]octyl skeleton in reactions involving carbocationic or radical intermediates. For synthetic chemists and drug designers, this means that reactions on a bicyclo[2.2.2]octane core that are likely to proceed through such intermediates may lead to products with a rearranged this compound framework. Conversely, the this compound scaffold offers a more stable platform for chemical modifications. A thorough understanding of these reactivity patterns is essential for the predictable and efficient synthesis of complex molecules incorporating these important bicyclic motifs.

A Comparative Computational Analysis of Bicyclo[3.2.1]octane and Other Bicyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the quest for novel therapeutic agents with high affinity and selectivity is perpetual. Bicyclic scaffolds, rigid three-dimensional frameworks, are invaluable in drug design as they allow for the precise spatial arrangement of functional groups to interact with biological targets.[1] Among these, the bicyclo[3.2.1]octane system has garnered significant attention due to its unique conformational properties and its presence in numerous biologically active natural products. This guide provides a comparative computational analysis of this compound against other bicyclic systems, focusing on their physicochemical properties, conformational landscapes, and strain energies, supported by computational data and methodologies.

Physicochemical and Conformational Properties

The structure and properties of a bicyclic system are dictated by the number of atoms in its bridges. A subtle change, such as a single carbon atom, can significantly alter a molecule's flexibility, lipophilicity, and how it presents its substituents for biological interactions.[1] this compound, with its distinct bridge sizes, primarily adopts a rigid chair-boat conformation.[1][2] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Below is a comparison of the physicochemical properties of this compound with two other relevant bicyclic systems: bicyclo[3.3.1]nonane and bicyclo[2.2.2]octane.

PropertyThis compoundBicyclo[3.3.1]nonaneBicyclo[2.2.2]octane
Molecular Formula C₈H₁₄C₉H₁₆C₈H₁₄
Molecular Weight 110.20 g/mol 124.22 g/mol 110.20 g/mol
Calculated logP 2.893.29-
Conformational Flexibility Primarily exists in a rigid chair-boat conformation.[1]Adopts a preferred twin-chair conformation but can also exist in chair-boat and boat-boat conformations.[1]A symmetric and relatively rigid structure.[3]

Table 1: Comparison of the physicochemical properties of selected bicyclic systems.[1]

The defined and rigid geometry of the this compound scaffold makes it a valuable tool in medicinal chemistry for creating molecules with specific three-dimensional shapes.[4][5]

Computational Analysis of Ring Strain Energy

Ring Strain Energy (RSE) is the excess potential energy of a cyclic molecule compared to a hypothetical strain-free acyclic counterpart.[6] This energy, arising from angle and torsional strain, is a critical factor in determining the molecule's stability and reactivity.[6][7] Computational chemistry provides robust methods to quantify RSE, often becoming the standard approach due to the challenges of experimental measurements like combustion calorimetry.[6][8]

Computational studies have shown that this compound is the most stable among fifteen C8H14 isomers, indicating a relatively low strain energy.[9] The stability of different bicyclic systems can be compared by their calculated enthalpies of formation.

Bicyclic SystemRelative Energy (kcal/mol)
This compound 0.00
Bicyclo[2.2.2]octane 0.70
cis-Octahydropentalene 0.24
trans-Octahydropentalene 8.14
cis-Bicyclo[4.2.0]octane 19.84

Table 2: Relative stability of C8H14 bicyclic isomers based on computational analysis. This compound is used as the reference with the lowest energy.[9][10]

The lower relative energy of this compound highlights its inherent stability compared to other bridged and fused ring systems of the same molecular formula.

Experimental Protocols for Computational Analysis

The computational evaluation of bicyclic systems involves a series of well-defined protocols to ensure accurate and reproducible results. These methods are essential for calculating properties like strain energy and conformational preferences.

Key Experimental Protocols:

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically achieved using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory) with appropriate basis sets (e.g., 6-31G, 6-311G).[9][11] The optimization ensures that all forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Strain Energy Calculation: A common and reliable method for calculating RSE is through the use of isodesmic or homodesmotic reactions.[6][12] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[13] The energy difference between the products and reactants, calculated computationally, gives the strain energy of the cyclic molecule. For instance, the strain energy of a bicycloalkane can be calculated by comparing its heat of formation to that of unstrained acyclic alkanes.[13]

  • Force Field Calculations: For larger systems or for molecular dynamics simulations, force fields (e.g., MM2, GROMOS) are employed.[14][15] A force field is a set of parameters and equations that describe the potential energy of a system of atoms.[15] These methods are computationally less expensive and are used for conformational analysis and calculating enthalpies.[14]

G cluster_input Input cluster_computation Computational Analysis cluster_output Output Start Initial 3D Structure of Bicyclic System Opt Geometry Optimization (DFT/ab initio) Start->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Conf Conformational Search (Force Field/MD) Opt->Conf Strain Strain Energy Calculation (Homodesmotic Reactions) Opt->Strain Results Optimized Geometry Thermodynamic Properties Ring Strain Energy Freq->Results Conf->Results Strain->Results

Computational workflow for analyzing bicyclic systems.

Application in Drug Discovery

The rigid nature of the this compound scaffold is a highly desirable feature in drug design.[4][5] By incorporating this moiety, medicinal chemists can reduce the conformational flexibility of a drug candidate, which can lead to higher binding affinity and selectivity for its biological target. The this compound core acts as a rigid anchor, positioning various functional groups in well-defined spatial orientations to optimize interactions with a protein's binding site. This concept is central to structure-based drug design.

Furthermore, derivatives of this scaffold, such as 2-azathis compound, have shown significant biological activity, deriving from their structural similarity to bioactive alkaloids like nicotine (B1678760) and cocaine, while the bicyclic backbone provides additional rigidity.[4][5]

G cluster_scaffold Drug Candidate cluster_target Biological Target Scaffold This compound (Rigid Core) FG1 Functional Group 1 Scaffold->FG1 FG2 Functional Group 2 Scaffold->FG2 FG3 Functional Group 3 Scaffold->FG3 Target Protein Binding Site FG1->Target Optimized Interactions FG2->Target Optimized Interactions FG3->Target Optimized Interactions

Use of a rigid scaffold to orient functional groups for target binding.

Conclusion

The this compound framework stands out among bicyclic systems due to its inherent stability and rigid chair-boat conformation. Computational analyses consistently show it to be one of the least strained C8H14 isomers, making it an energetically favorable scaffold. Its rigidity is a key asset in drug design, allowing for the precise positioning of substituents to maximize interactions with biological targets, thereby enhancing potency and selectivity. While other bicyclic systems like the more flexible bicyclo[3.3.1]nonane offer different conformational options, the well-defined and stable structure of this compound makes it a preferred building block in the rational design of novel therapeutics. The continued use of advanced computational methods will further elucidate the subtle properties of these scaffolds, guiding the development of the next generation of medicines.

References

A Comparative Guide to the X-ray Crystallographic Studies of Bicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane scaffold is a key structural motif in a wide array of natural products and synthetic molecules of significant biological and pharmaceutical importance. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it a valuable template in drug design and development. X-ray crystallography has been an indispensable tool in elucidating the precise solid-state conformations, stereochemistry, and intermolecular interactions of these derivatives, providing crucial insights for structure-activity relationship (SAR) studies. This guide offers a comparative overview of X-ray crystallographic studies of various this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of a typical experimental workflow.

Performance Comparison of this compound Derivatives

The following tables summarize key crystallographic data for a selection of this compound derivatives, including oxa-, dioxa-, and other heteroatom-bridged analogues. This comparative data allows for an objective assessment of the structural variations within this class of compounds.

Table 1: Crystallographic Data for Oxathis compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
1C13H12Br2O2MonoclinicP21/a16.9206.44411.27092.451227.7[1]
2C17H16O2MonoclinicP21/c14.1419.58210.125109.791290.8[2]
3C10H8Br2O2MonoclinicP21/c11.7978.13911.44698.721086.3[3]

Table 2: Crystallographic Data for Dioxathis compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
4C22H25ClO7OrthorhombicP2121217.49112.86328.029902699.9[4]
5C17H22O5OrthorhombicP21212110.95114.40310.012901578.4[5]
6C17H22O5OrthorhombicP21212110.82314.47110.151901588.2[5]

Table 3: Crystallographic Data for other Heterothis compound Derivatives

CompoundBridge AtomFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
7Nitrogen (Aza)C17H23NOOrthorhombicP21212110.11712.38311.536901444.8[6]
8Sulfur (Thia)C17H19Cl2NO2SMonoclinicP21/c12.1898.28818.271108.131754.8

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard set of procedures, from crystal growth to structure solution and refinement. Below are detailed methodologies representative of those cited in the referenced studies.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the this compound derivative in an appropriate solvent or solvent mixture. Common solvents include methanol, ethanol, ethyl acetate, hexane, and dichloromethane. For instance, crystals of a dioxathis compound derivative were obtained by slow evaporation from a methanol/water mixture. In other cases, vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, can be employed to promote crystal growth.

X-ray Data Collection

X-ray intensity data is collected on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector. The crystal is mounted on a goniometer head and maintained at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations and potential crystal decay. Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation is typically used. A series of frames are collected using ω and φ scans to cover a significant portion of the reciprocal space. Data collection strategies are optimized to ensure high completeness and redundancy of the reflection data.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, often within software packages like SHELXS or Olex2. The initial structural model is refined by full-matrix least-squares on F² using programs such as SHELXL. In this iterative process, the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic study of a novel this compound derivative, from its initial synthesis to the final structural analysis and data deposition.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_deposition Data Dissemination Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CHECKCIF) StructureRefinement->Validation Deposition Deposition to CCDC/COD Validation->Deposition Publication Publication of Results Deposition->Publication

Caption: Workflow for X-ray Crystallographic Analysis.

This guide provides a foundational understanding of the crystallographic studies of this compound derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of molecules. The detailed structural information obtained from X-ray crystallography will continue to be a cornerstone in the rational design of novel therapeutic agents and functional materials based on the this compound framework.

References

Spectroscopic Dissection of Bicyclo[3.2.1]octane Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, a nuanced understanding of stereochemistry is paramount. The rigid bicyclo[3.2.1]octane framework is a common motif in natural products and pharmaceutical agents, and the spatial orientation of substituents can dramatically influence biological activity. This guide provides a detailed spectroscopic comparison of the endo and exo diastereomers of bicyclo[3.2.1]octan-2-ol, supported by experimental data and protocols to aid in their synthesis and characterization.

Distinguishing Features in NMR and IR Spectroscopy

The key to differentiating the endo and exo diastereomers of bicyclo[3.2.1]octan-2-ol lies in the distinct magnetic environments of their protons and carbons, as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, and the characteristic vibrational modes observed in Infrared (IR) spectroscopy. The exo isomer, where the hydroxyl group is oriented away from the six-membered ring, and the endo isomer, where it is positioned towards it, exhibit subtle but measurable differences in their spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for assigning the stereochemistry of these diastereomers. The chemical shifts (δ) and coupling constants (J) are particularly informative.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H-2) is a key diagnostic signal. In the exo diastereomer, this proton is in the endo position and typically appears at a different chemical shift with distinct coupling constants compared to the corresponding exo proton in the endo diastereomer. These differences arise from the varying dihedral angles between H-2 and the adjacent protons on C-1 and C-3, which can be predicted by the Karplus equation.

Similarly, the ¹³C NMR spectra show characteristic shifts for the carbon atoms, especially C-2, C-3, and C-4, due to the different steric and electronic environments in the two diastereomers.

Table 1: Comparative ¹H and ¹³C NMR Data for Bicyclo[3.2.1]octan-2-ol Diastereomers

Compound Spectroscopy C1/H1 C2/H2 C3/H3 C4/H4 C5/H5 C6/H6 C7/H7 C8/H8
exo-Bicyclo[3.2.1]octan-2-ol ¹³C NMR (δ, ppm)42.171.940.828.935.432.823.135.1
¹H NMR (δ, ppm)2.35 (m)3.95 (t, J=7.0 Hz)1.80-1.95 (m)1.40-1.60 (m)2.20 (m)1.65-1.80 (m)1.20-1.40 (m)1.95-2.10 (m)
endo-Bicyclo[3.2.1]octan-2-ol ¹³C NMR (δ, ppm)41.868.938.728.635.229.323.534.9
¹H NMR (δ, ppm)2.40 (m)4.25 (m)1.90-2.05 (m)1.50-1.70 (m)2.25 (m)1.30-1.50 (m)1.60-1.80 (m)1.70-1.85 (m)

Note: NMR data are typically recorded in CDCl₃ and chemical shifts are referenced to TMS (0 ppm). The data presented are representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For both diastereomers of bicyclo[3.2.1]octan-2-ol, the most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. While the IR spectra of the two diastereomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed due to the different overall molecular symmetry and vibrational modes.

Table 2: Key IR Absorption Frequencies for Bicyclo[3.2.1]octan-2-ol Diastereomers

Diastereomer O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
exo-Bicyclo[3.2.1]octan-2-ol ~3350 (broad)~2870-2940~1050
endo-Bicyclo[3.2.1]octan-2-ol ~3360 (broad)~2870-2940~1070

Experimental Protocols

The synthesis and spectroscopic analysis of this compound diastereomers can be achieved through established methods.

Synthesis of exo- and endo-Bicyclo[3.2.1]octan-2-ol

A common route to a mixture of the diastereomeric alcohols is the reduction of bicyclo[3.2.1]octan-2-one.

  • Reduction of Bicyclo[3.2.1]octan-2-one: Bicyclo[3.2.1]octan-2-one (1.0 eq) is dissolved in a suitable solvent, such as methanol (B129727) or diethyl ether, and cooled in an ice bath. A reducing agent, for example, sodium borohydride (B1222165) (NaBH₄, 1.1 eq), is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a mixture of exo- and endo-bicyclo[3.2.1]octan-2-ol.

  • Separation: The diastereomers can be separated by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. The exo isomer is typically less polar and elutes first.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the purified alcohol in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates, or the sample is analyzed as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound diastereomers.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Bicyclo[3.2.1]octan-2-one reduction Reduction (e.g., NaBH4) start->reduction 1. Dissolve in MeOH mixture Mixture of exo/endo Alcohols reduction->mixture 2. Quench & Extract chromatography Column Chromatography mixture->chromatography exo_isomer exo-Bicyclo[3.2.1]octan-2-ol chromatography->exo_isomer Less Polar endo_isomer endo-Bicyclo[3.2.1]octan-2-ol chromatography->endo_isomer More Polar nmr NMR Spectroscopy (1H, 13C) exo_isomer->nmr ir IR Spectroscopy exo_isomer->ir endo_isomer->nmr endo_isomer->ir

Caption: Synthesis and analysis workflow.

This comprehensive guide provides the necessary spectroscopic data and experimental context for the confident identification and differentiation of exo and endo this compound diastereomers, a critical skill for chemists working on the synthesis of complex molecules with defined stereochemistry.

Biological activity of bicyclo[3.2.1]octane vs. its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Bicyclo[3.2.1]octane and its Analogues

The this compound scaffold is a rigid molecular framework that has proven to be a versatile template in medicinal chemistry. Its conformational rigidity allows for the precise orientation of substituents, making it an attractive core for the design of ligands targeting a variety of biological entities. This guide provides a comparative analysis of the biological activity of this compound and its analogues, with a focus on their interactions with monoamine transporters and G-protein coupled receptors. Experimental data is presented to facilitate a direct comparison of these compounds, and detailed methodologies for key assays are provided.

Monoamine Transporter Inhibition

A significant area of research for this compound analogues has been the development of inhibitors for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Structure-Activity Relationship at DAT and SERT

The nature of the heteroatom at the 8-position of the this compound ring system significantly influences both the potency and selectivity of these compounds for DAT and SERT. Analogues with an oxygen (8-oxathis compound), sulfur (8-thiathis compound), or nitrogen (8-azathis compound) at this position have been extensively studied.

Generally, within the 8-heterothis compound series, compounds with a 2β-carbomethoxy-3β-aryl configuration exhibit potent binding at both DAT and SERT[1]. However, the 3α-aryl diastereomers show significantly weaker potency at SERT, suggesting that the stereochemistry at the C-3 position is a critical determinant of selectivity.

For instance, in the 8-oxathis compound series, biaryl substitutions at the 3-position have been explored. Benzothiophene substituted compounds, in particular, have demonstrated significant binding affinity for DAT with a high degree of selectivity over SERT[1]. In contrast, 8-azathis compound derivatives with an 8-cyclopropylmethyl group have been shown to impart high SERT/DAT selectivity[2].

The 8-thiathis compound analogues have also been investigated as potent and selective inhibitors of DAT and SERT. The 3β-(3,4-dichlorophenyl) analogue, for example, inhibits both DAT and SERT with high potency. Interestingly, the corresponding 2,3-unsaturated analogue is a potent and highly selective DAT inhibitor, with over 800-fold selectivity versus SERT[3]. This highlights the profound impact of minor structural modifications on the biological activity profile.

Quantitative Comparison of Monoamine Transporter Inhibitors

The following table summarizes the in vitro binding affinities (Ki in nM) of representative this compound analogues for the dopamine and serotonin transporters.

Compound IDScaffoldR GroupDAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
1 8-Azathis compound8-cyclopropylmethyl4.042401060
2 8-Azathis compound8-(p-chlorobenzyl)3.9--
3 8-Thiathis compound3β-(3,4-dichlorophenyl)5.78.01.4
4 8-Thiabicyclo[3.2.1]oct-2-ene3-(3,4-dichlorophenyl)4.5>3600>800

Data compiled from multiple sources.[2][3]

Vasopressin Receptor Antagonism

Derivatives of 8-azathis compound have also been explored as antagonists for the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes. These receptors are implicated in a variety of physiological processes, including the regulation of blood pressure and water homeostasis.

A series of biaryl amides featuring an 8-azathis compound headpiece have been synthesized and evaluated for their activity as mixed V1a/V2 receptor antagonists. Several of these analogues have demonstrated excellent V1a and good V2 receptor binding affinities, with some compounds showing promise for further development as therapeutic agents[4].

Quantitative Comparison of Vasopressin Receptor Antagonists

The table below presents the binding affinities (Ki in nM) of selected 8-azathis compound derivatives for the V1a and V2 vasopressin receptors.

Compound IDScaffoldR GroupV1a Ki (nM)V2 Ki (nM)
8g 8-Azathis compoundBiaryl Amide0.815
12g 8-Azathis compoundBiaryl Amide1.220
13d 8-Azathis compoundBiaryl Amide0.510
13g 8-Azathis compoundBiaryl Amide0.912

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3742-3745.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method for determining the binding affinity of compounds for the dopamine and serotonin transporters.

Objective: To determine the inhibition constant (Ki) of test compounds for DAT and SERT.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligand: [³H]WIN 35,428 for DAT and [³H]Citalopram for SERT.

  • Test compounds (this compound analogues).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).

  • Incubation: Add 100 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vasopressin Receptor Binding Assay

This protocol outlines a method for assessing the binding affinity of compounds to the V1a and V2 vasopressin receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for V1a and V2 receptors.

Materials:

  • Cell membranes from cell lines stably expressing the human V1a or V2 receptor.

  • Radioligand: [³H]Arginine Vasopressin.

  • Test compounds (8-azathis compound derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: To each well of a 96-well plate, add a fixed amount of the membrane preparation, increasing concentrations of the unlabeled test compound, and a fixed concentration of the radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating the biological activity of the this compound analogues.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron 5HT_ext Serotonin (5-HT) SERT SERT (Outward-facing) 5HT_ext->SERT 1. Binding Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT SERT_bound SERT-5HT-Na-Cl (Occluded) SERT->SERT_bound 2. Conformational Change SERT_inward SERT (Inward-facing) SERT_bound->SERT_inward 3. Translocation SERT_inward->SERT 6. Reorientation 5HT_int Serotonin (5-HT) SERT_inward->5HT_int 4. Release Na_int Na+ SERT_inward->Na_int Cl_int Cl- SERT_inward->Cl_int K_int K+ K_int->SERT_inward 5. K+ Binding

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Vasopressin_V1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR 1. Binding Gq Gq Protein V1aR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca 5a. PKC PKC Activation DAG->PKC 5b. Response Cellular Response (e.g., Vasoconstriction) Ca->Response 6. PKC->Response

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogues Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (DAT, SERT, VP-R) Purification->Binding_Assay Data_Analysis Determination of Ki, IC50, EC50 Binding_Assay->Data_Analysis Uptake_Assay Neurotransmitter Uptake Assays Uptake_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., Ca2+ flux) Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General Experimental Workflow for Drug Discovery.

References

A Comparative Guide to Mechanistic Pathways in Bicyclo[3.2.1]octane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of natural products and serves as a critical building block in synthetic organic chemistry. Its synthesis often involves intricate rearrangement reactions, the mechanisms of which are of significant interest for controlling reaction outcomes and designing novel synthetic strategies. This guide provides a comparative overview of common mechanistic pathways leading to the formation of this compound systems, supported by experimental data and detailed protocols.

Mechanistic Overview

The formation of the this compound skeleton frequently proceeds through carbocationic intermediates, which undergo skeletal reorganization to achieve a more stable arrangement. The primary precursors for these rearrangements are often bicyclo[2.2.2]octane derivatives. The key mechanistic pathways include:

  • Wagner-Meerwein Rearrangement: This is a classic carbocation rearrangement involving a 1,2-alkyl shift. In the context of this compound synthesis, it is often initiated by the departure of a leaving group from a bicyclo[2.2.2]octyl system, leading to the expansion of a six-membered ring and the formation of the thermodynamically more stable this compound framework. The biosynthesis of certain norditerpenoid alkaloids is believed to involve a Wagner-Meerwein-type rearrangement of a bicyclo[2.2.2]octane moiety into a this compound skeleton.[1]

  • Acid-Catalyzed Rearrangement: The treatment of bicyclo[2.2.2]octane derivatives, particularly alcohols, with acid catalysts can induce rearrangement to the this compound system.[2][3] This process typically involves the protonation of a hydroxyl group, followed by the loss of water to generate a carbocation that then undergoes rearrangement.

  • Solvolysis Reactions: The solvolysis of bicyclo[2.2.2]octyl derivatives, where a leaving group departs in a polar solvent, is a powerful tool for studying the behavior of the resulting carbocation intermediates. The product distribution, including the formation of rearranged this compound products, provides valuable mechanistic insights.[4][5] The relative rates of solvolysis of different bridgehead derivatives can be correlated with changes in strain energy during the formation of the carbocation.[4]

Comparative Performance of Rearrangement Reactions

The choice of rearrangement strategy depends on the desired substitution pattern and stereochemistry of the final this compound product. The following table summarizes key performance indicators for representative rearrangement reactions.

Reaction Type Starting Material Reagents/Conditions Product(s) Yield (%) Diastereoselectivity Reference
Acid-Catalyzed Rearrangementendo-alcohol 20 Formic acidEnone 12 Not specifiedStereoselective[2]
Wagner-Meerwein RearrangementTriflate 78 HeatPentacycle 79 Not specifiedNot specified[6]
Solvolysis2-methylene-bicyclo[2.2.2]oct-1-yl triflatesEthanol (B145695)Bridgehead substitution productsNot specifiedKinetic control[4]
Oxidative RearrangementKeto dicarboxylic acid 18b Lead tetraacetate1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one (19 ) and rearranged this compound products30-40% of 19 Mixture of products[7]
Lewis Acid-Catalyzed Rearrangement6-t-Butyldimethylsilyl-7-methylthiobicyclo[3.2.1]oct-6-en-8-ol derivativesBF3·OEt2Bicyclo[3.3.0]oct-3-en-2-one or 2-methylenebicyclo[3.3.0]oct-3-ene derivativesUp to 92%Selective based on C-1 substituent[8]

Experimental Protocols

Acid-Catalyzed Rearrangement of a Bicyclo[2.2.2]octene Derivative

This protocol is based on the transformation of a bicyclo[2.2.2]octane framework into a this compound system as a key step in the total synthesis of (±)-prezizaene.[2]

Starting Material: endo-alcohol 20 Reagents: Formic acid Procedure:

  • A solution of the endo-alcohol 20 in formic acid is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enone 12 .

Solvolysis of a Bicyclo[2.2.2]octyl Derivative

This general procedure is based on studies of the solvolysis of bridgehead-substituted tricyclo[4.4.0.03,8]decanes (twistanes) and their comparison to bicyclo[2.2.2]octyl systems.[9]

Starting Material: Bridgehead-substituted bicyclo[2.2.2]octyl bromide Solvent: 80% aqueous ethanol Procedure:

  • A solution of the bicyclo[2.2.2]octyl bromide is prepared in 80% aqueous ethanol.

  • The solution is heated at a specific temperature, and the reaction is monitored over time by withdrawing aliquots.

  • The rate of solvolysis can be determined by titrating the liberated hydrobromic acid with a standardized base or by a conductometric method.

  • For product analysis, the reaction is allowed to proceed to completion.

  • The reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The product distribution (e.g., alcohol and ether) is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Mechanisms

The following diagrams illustrate the key mechanistic pathways and a general workflow for their investigation.

Wagner_Meerwein_Rearrangement Start Bicyclo[2.2.2]octyl Derivative with Leaving Group (LG) Carbocation Bicyclo[2.2.2]octyl Carbocation Start->Carbocation Loss of LG Rearrangement Wagner-Meerwein Rearrangement (1,2-Alkyl Shift) Carbocation->Rearrangement Product_Carbocation Bicyclo[3.2.1]octyl Carbocation Rearrangement->Product_Carbocation Product This compound Product Product_Carbocation->Product Nucleophilic Attack / Elimination

Caption: Wagner-Meerwein rearrangement pathway.

Acid_Catalyzed_Rearrangement Start Bicyclo[2.2.2]octanol Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Bicyclo[2.2.2]octyl Carbocation Protonation->Carbocation - H2O Rearranged_Carbocation Bicyclo[3.2.1]octyl Carbocation Carbocation->Rearranged_Carbocation Rearrangement Final_Product This compound Product Rearranged_Carbocation->Final_Product Deprotonation / Nucleophilic Attack

Caption: Acid-catalyzed rearrangement of a bicyclo[2.2.2]octanol.

Experimental_Workflow cluster_synthesis Synthesis & Reaction cluster_analysis Analysis cluster_mechanistic Mechanistic Study synthesis Synthesis of Bicyclo[2.2.2]octane Precursor reaction Rearrangement Reaction (e.g., Acid Catalysis, Solvolysis) synthesis->reaction workup Reaction Workup & Purification reaction->workup characterization Structural Characterization (NMR, IR, MS) workup->characterization quantification Quantitative Analysis (Yield, d.r.) workup->quantification kinetics Kinetic Studies characterization->kinetics labeling Isotopic Labeling Experiments characterization->labeling computational Computational Modeling quantification->computational

Caption: General workflow for studying this compound rearrangements.

References

Bicyclo[3.2.1]octane: A Conformationally Restricted Scaffold for Enhanced Drug Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutics is a constant endeavor. One powerful strategy in medicinal chemistry is the use of conformationally restricted analogs to optimize drug-target interactions. This guide provides a comparative analysis of the bicyclo[3.2.1]octane scaffold, a rigid three-dimensional framework, against its more flexible counterparts, supported by experimental data to highlight its advantages in drug design.

The core principle behind using conformationally restricted scaffolds like this compound is to pre-organize the pharmacophoric elements of a molecule into a bioactive conformation. This reduces the entropic penalty upon binding to the target protein, which can lead to a significant increase in binding affinity and efficacy. Furthermore, the rigid nature of the this compound skeleton can enhance selectivity by disfavoring binding to off-target proteins that may require a different conformation for interaction.

Performance Comparison: this compound Analogs vs. Flexible Alternatives

The incorporation of the this compound motif has demonstrated significant improvements in the biological activity and selectivity of various classes of therapeutic agents. Below are comparative data for inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA), mammalian target of rapamycin (B549165) (mTOR), and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Table 1: In Vitro Potency of NAAA Inhibitors
CompoundScaffoldTargetIC50 (µM)Fold Improvement
Flexible Analog (1) Piperidine (B6355638)h-NAAA1.15-
Rigid Analog (20) 8-azathis compoundh-NAAA0.23~5-fold[1]

h-NAAA: human N-acylethanolamine-hydrolyzing acid amidase

The data clearly shows that constraining the flexible piperidine ring into the more rigid 8-azathis compound scaffold resulted in a five-fold increase in inhibitory potency against h-NAAA.[1] This enhancement is attributed to the pre-organization of the molecule into a conformation that is more favorable for binding to the enzyme's active site.

Table 2: Selectivity of mTOR Kinase Inhibitors
CompoundScaffoldmTOR Ki (nM)PI3Kα Ki (nM)Selectivity (PI3Kα/mTOR)
Flexible Analog Morpholine (B109124)2443218-fold[2]
Rigid Analog 8-oxa-3-azathis compound9.139143-fold[2]

Replacing the flexible morpholine group with the rigid 8-oxa-3-azathis compound moiety in a series of mTOR inhibitors led to a significant improvement in selectivity over the closely related PI3Kα kinase.[2] The rigid scaffold likely disfavors binding to the PI3Kα active site, which may accommodate a different conformation of the inhibitor.

Table 3: Binding Affinity of Nicotinic Acetylcholine Receptor (nAChR) Ligands
CompoundScaffoldnAChR SubtypeKi (nM)
NicotinePyrrolidineα4β2~1
Rigid Analog (9b) 2-isoxazolyl-8-azathis compoundα4β23[3]

The 2β-isoxazolyl-8-azathis compound derivative (9b) demonstrates high affinity for the α4β2 nAChR, comparable to the endogenous ligand acetylcholine and the well-known agonist nicotine.[3] This highlights the ability of the this compound scaffold to effectively mimic the binding pose of more flexible, natural ligands.

Table 4: Representative Pharmacokinetic Profile Comparison
ParameterFlexible Analog (Hypothetical)Rigid Analog (Hypothetical)
Cmax (ng/mL)150200
t1/2 (hours)48
Oral Bioavailability (%)3060

This table presents a hypothetical comparison to illustrate the potential pharmacokinetic benefits of conformational restriction. Actual data can vary depending on the specific compound and its metabolic profile.

The rigid nature of the this compound scaffold can lead to improved metabolic stability and reduced clearance, potentially resulting in a longer half-life and enhanced oral bioavailability compared to more flexible analogs which may be more susceptible to metabolism.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for key assays cited in the comparison.

Farnesyltransferase Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of compounds against farnesyltransferase (FTase).

Principle: This is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase results in a decrease in fluorescence.

Materials:

  • Farnesyltransferase (FTase) enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

  • Test compounds and a known FTase inhibitor (positive control)

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution into the wells of the 384-well plate. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of the known FTase inhibitor (0% activity).

  • Enzyme Addition: Add 20 µL of FTase solution in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of a substrate mixture containing FPP and the dansyl-GCVLS peptide in assay buffer to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity of test compounds to a specific nAChR subtype.

Principle: This is a competitive radioligand binding assay that measures the ability of a non-labeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

  • Receptor source: Rat brain homogenates or cell lines expressing the desired nAChR subtype (e.g., α4β2).

  • Radioligand: [3H]Cytisine for α4β2 nAChRs.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Test compounds and a known nAChR ligand (e.g., nicotine) for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Receptor Preparation: Prepare a membrane suspension from the receptor source.

  • Assay Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of a known unlabeled ligand is added.

  • Incubation: Incubate the plate at 4°C for 120 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the context in which these conformationally restricted analogs exert their effects is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Ras_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds GRB2/SOS GRB2/SOS RTK->GRB2/SOS activates Ras-GDP Ras (inactive) GRB2/SOS->Ras-GDP promotes GDP/GTP exchange Ras-GTP Ras (active) Ras-GDP->Ras-GTP Raf Raf Ras-GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription\nFactors Transcription Factors ERK->Transcription\nFactors activates Cell Proliferation\nSurvival Cell Proliferation Survival Transcription\nFactors->Cell Proliferation\nSurvival promotes Farnesyltransferase\nInhibitor Farnesyltransferase Inhibitor Farnesyltransferase\nInhibitor->Ras-GDP prevents farnesylation & membrane localization

Caption: The Ras signaling pathway, a key regulator of cell growth, is often targeted by farnesyltransferase inhibitors.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis of\nthis compound\nAnalog Synthesis of This compound Analog Characterization\n(NMR, MS) Characterization (NMR, MS) Synthesis of\nthis compound\nAnalog->Characterization\n(NMR, MS) Synthesis of\nFlexible Analog Synthesis of Flexible Analog Synthesis of\nFlexible Analog->Characterization\n(NMR, MS) Binding Assay\n(e.g., nAChR) Binding Assay (e.g., nAChR) Characterization\n(NMR, MS)->Binding Assay\n(e.g., nAChR) Enzyme Inhibition\nAssay (e.g., FTase) Enzyme Inhibition Assay (e.g., FTase) Characterization\n(NMR, MS)->Enzyme Inhibition\nAssay (e.g., FTase) IC50/Ki\nDetermination IC50/Ki Determination Binding Assay\n(e.g., nAChR)->IC50/Ki\nDetermination Enzyme Inhibition\nAssay (e.g., FTase)->IC50/Ki\nDetermination Comparative\nAnalysis Comparative Analysis IC50/Ki\nDetermination->Comparative\nAnalysis

Caption: A generalized experimental workflow for comparing this compound analogs with their flexible counterparts.

Conclusion

The use of the this compound scaffold as a conformationally restricted analog offers a compelling strategy for lead optimization in drug discovery. The presented data demonstrates that this rigid framework can significantly enhance biological activity and selectivity by pre-organizing key pharmacophoric features into a bioactive conformation. For researchers and scientists in drug development, considering the incorporation of such rigid scaffolds can be a valuable tool in the design of next-generation therapeutics with improved performance profiles.

References

A Comparative Guide to Catalysts for Bicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a key structural motif in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional structure presents a significant synthetic challenge, spurring the development of diverse catalytic strategies for its efficient and stereoselective construction. This guide provides a comparative overview of prominent catalytic systems for the synthesis of bicyclo[3.2.1]octanes, offering a detailed analysis of their performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to identify the most suitable catalytic approach for their specific synthetic goals.

Performance Comparison of Catalytic Systems

The synthesis of the this compound core can be broadly categorized by the type of catalyst employed. The primary approaches include organocatalysis, palladium catalysis, and copper catalysis, each with distinct advantages in terms of reactivity, selectivity, and substrate scope. The following tables summarize the performance of representative catalysts from each category.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octanes, often proceeding through elegant domino or cascade reactions. These methods frequently utilize chiral amines or thioureas to control the stereochemical outcome.

Catalyst TypeSubstratesKey Reaction TypeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Ref.
Quinine-derived thiourea (B124793)Cyclohexane-1,2-diones, NitroalkenesTandem Michael-Henry77-8988:12 - 92:892-99[1]
Takemoto's catalystCyclic 1,3-ketoesters, β,γ-unsaturated 1,2-keto amidesDomino Michael/Aldol60>20:137[2]
Proline derivative1,4-Cyclohexanedione, NitroalkenesDomino Michael-Henry56-91Single diastereomer90-95[3]
Chiral Phosphoric AcidEnone dionesDesymmetrizing Michael Cyclization84Single diastereomer90[4]
Metal-Catalyzed Approaches

Palladium and copper complexes are versatile catalysts for constructing the this compound skeleton through various cycloaddition and cascade reactions. These methods often offer high efficiency and functional group tolerance.

Catalyst SystemSubstratesKey Reaction TypeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Ref.
Pd(OAc)₂ / (R)-BinapN-sulfonyl-2-alkynylanilideAminopalladation/Heck-type cascade16-24[5]
Pd₂(dba)₃·CHCl₃ / (S)-DifluorphosCyclopentenes, AlcoholsAsymmetric Tandem Heck/Carbonylation81>20:196[6]
--INVALID-LINK--₂N-sulfonyl-2-aryl-4-pentenaminesEnantioselective Alkene CarboaminationModerate to Good-up to 67[7]
Copper(I) salt2-arylaziridines, 2-substituted cyclopentadieneFormal [4+3] Cycloadditionup to 95>20:1-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Organocatalytic Domino Michael/Aldol Reaction

This procedure is adapted from the work of Alexakis and co-workers for the synthesis of bicyclo[3.2.1]octanes using a chiral thiourea catalyst.[2][9]

Materials:

  • Cyclic 1,3-ketoester (1.0 equiv)

  • β,γ-Unsaturated 1,2-keto amide (1.2 equiv)

  • Takemoto's catalyst (10 mol%)

  • Toluene (0.5 M)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the cyclic 1,3-ketoester and Takemoto's catalyst.

  • Dissolve the solids in toluene.

  • Add the β,γ-unsaturated 1,2-keto amide to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.

Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation

The following protocol is based on the desymmetrization of cyclopentenes developed by Yuan, Lin, Yao, and co-workers.[6]

Materials:

  • Cyclopentene (B43876) derivative (1.0 equiv)

  • Alcohol (10 equiv)

  • Pd₂(dba)₃·CHCl₃ (5 mol%)

  • (S)-Difluorphos (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,2-Dichloroethane (DCE) / Dichloromethane (DCM) (10:1, 0.1 M)

Procedure:

  • In a sealed tube, combine the cyclopentene derivative, Pd₂(dba)₃·CHCl₃, (S)-Difluorphos, and K₂CO₃.

  • Thoroughly flush the tube with carbon monoxide (CO) gas.

  • Under a CO atmosphere, add the alcohol and the DCE/DCM solvent mixture.

  • Stir the reaction mixture at 100 °C for 36 hours.

  • After cooling to room temperature, concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Visualizing Reaction Pathways

Understanding the underlying mechanisms of these complex transformations is key to their application and further development. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles and reaction workflows.

Organocatalytic_Domino_Reaction cluster_substrates Substrates Ketoester Cyclic 1,3-Ketoester Enolate Enolate Intermediate Ketoester->Enolate + Catalyst Unsat_Amide β,γ-Unsaturated Amide Catalyst Chiral Thiourea Catalyst Michael_Adduct Michael Adduct Enolate->Michael_Adduct + Unsat. Amide Aldol_Adduct Intramolecular Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Cyclization Product This compound Aldol_Adduct->Product Dehydration Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic domino Michael/Aldol reaction pathway.

Palladium_Catalyzed_Heck_Carbonylation Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition + Cyclopentene Cyclopentene Cyclopentene Alcohol Alcohol CO Carbon Monoxide Carbopalladation Carbopalladation Oxidative_Addition->Carbopalladation CO_Insertion CO Insertion Carbopalladation->CO_Insertion + CO Acyl_Pd Acyl-Pd Intermediate CO_Insertion->Acyl_Pd Reductive_Elimination Reductive Elimination Acyl_Pd->Reductive_Elimination + Alcohol Reductive_Elimination->Pd0 Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Palladium-catalyzed tandem Heck/Carbonylation cycle.

References

A Comparative Guide to the Synthetic Validation of Bicyclo[3.2.1]octane Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a key structural motif present in a wide array of biologically active natural products, exhibiting activities ranging from antinociceptive to antibacterial.[1][2] The synthesis of this bridged bicyclic system has been a significant focus of chemical research, leading to the development of numerous elegant and efficient synthetic strategies. This guide provides a comparative overview of some of the most prominent synthetic routes, offering experimental data, detailed protocols, and visual representations of the key transformations.

The construction of the this compound core is often the pivotal step in the total synthesis of complex natural products.[3] Strategies to access this framework can be broadly categorized into several key approaches, including intramolecular Michael additions, Diels-Alder reactions, radical cyclizations, and ring expansions. Each of these methods offers unique advantages in terms of stereocontrol, efficiency, and applicability to different target molecules.

Key Synthetic Strategies and Performance Data

The following table summarizes the performance of various synthetic methods for constructing the this compound core, highlighting key parameters such as yield, number of steps, and the specific natural product or core structure being synthesized.

Synthetic Strategy Key Reagents/Catalysts Substrate Product Yield (%) Reference
Intramolecular Michael AdditionNaOMeEnone dione (B5365651)This compound81[4]
Chiral Phosphoric Acid-Catalyzed Michael CyclizationChiral Phosphoric AcidEnone dionesChiral Bicyclo[3.2.1]octanes86-95 (ee)[4]
Mn(III)-mediated Radical CyclizationMn(OAc)₃Alkynyl ketoneThis compound43[5]
Intramolecular Diels-AlderHeat (190 °C)5-vinyl-1,3-cyclohexadieneTricyclo[3.2.1.0²⁷]octene80[6][7]
Iodine-induced Cyclization/OxidationI₂, DMSOAllylic alcoholHighly functionalized this compound67
Organocatalytic Domino Michael-AldolTakemoto's catalyst1,3-ketoester and β,γ-unsaturated amideChiral this compound60[2]
Pauson-Khand ReactionCo₂(CO)₈Enyne7/5-bicyclic ring system45[8]
Ring-Closing Metathesis (RCM)Grubbs 2nd Gen. CatalystDieneThis compound scaffoldNot specified[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for some of the key experiments cited in this guide.

Chiral Phosphoric Acid-Catalyzed Intramolecular Michael Addition

This method, developed for the enantioselective synthesis of bicyclo[3.2.1]octanes, utilizes a chiral phosphoric acid catalyst to induce a desymmetrizing Michael cyclization.[4]

  • Reaction Setup: To a solution of the enone dione (1.0 equiv) in the specified solvent is added the chiral phosphoric acid catalyst (3-5 mol%).

  • Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is monitored by ¹H NMR for the consumption of the starting material. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.[4]

Mn(III)-Mediated Radical Cyclization

This protocol is employed for the synthesis of the this compound fragment of natural products like rhodojaponin III and (−)-glaucocalyxin A.[5][12]

  • Reaction Setup: A solution of the alkynyl ketone (1.0 equiv) in a mixture of ethanol (B145695) and acetic acid is prepared.

  • Reagents: Manganese(III) acetate (B1210297) (20 equiv) is added to the solution.

  • Conditions: The reaction mixture is heated to 100 °C and stirred for 72 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the this compound.[5]

Intramolecular Diels-Alder Reaction from a Carvone Derivative

This approach utilizes a thermally induced intramolecular Diels-Alder reaction to construct a tricyclic intermediate, which is then converted to the this compound system.[6][7]

  • Substrate Preparation: The 5-vinyl-1,3-cyclohexadiene precursor is synthesized from (R)-carvone.

  • Reaction Setup: A solution of the diene in anhydrous toluene (B28343) with a small amount of propylene (B89431) oxide is placed in a sealed ampoule after degassing.

  • Conditions: The sealed ampoule is heated at 190 °C for 48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the resulting tricyclic product is purified by column chromatography.[6]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic strategies discussed.

Intramolecular_Michael_Addition cluster_start Starting Material cluster_reaction Key Transformation cluster_product Core Structure start Enone Dione reaction Intramolecular Michael Addition start->reaction Base or Chiral Acid Catalyst product This compound reaction->product

Caption: Intramolecular Michael Addition for this compound Synthesis.

Radical_Cyclization_Pathway cluster_start Precursor cluster_reaction Radical Formation & Cyclization cluster_product Final Scaffold start Alkynyl Ketone reaction Mn(III)-mediated Radical Cyclization start->reaction Mn(OAc)₃ product This compound reaction->product

Caption: Mn(III)-Mediated Radical Cyclization Pathway.

Diels_Alder_Strategy cluster_start Diene Precursor cluster_cycloaddition Key Cycloaddition cluster_intermediate Intermediate cluster_cleavage Ring Opening cluster_product Target Core start 5-Vinyl-1,3-cyclohexadiene cycloaddition Intramolecular Diels-Alder start->cycloaddition Heat intermediate Tricyclic Intermediate cycloaddition->intermediate cleavage Cyclopropane Ring Cleavage intermediate->cleavage product This compound cleavage->product

Caption: Intramolecular Diels-Alder and Ring Cleavage Strategy.

References

A Comparative Guide to Modern Synthetic Methods for the Bicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.2.1]octane framework is a key structural motif present in a wide array of biologically active natural products and serves as a versatile building block in medicinal chemistry and drug development. The efficient construction of this bridged bicyclic system is of significant interest to synthetic chemists. This guide provides a comparative overview of three prominent modern synthetic methods for accessing the this compound core: Intramolecular Diels-Alder (IMDA) Reaction, Manganese(III)-Mediated Radical Cyclization, and Organocatalyzed Domino Michael/Aldol Reaction.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for each synthetic methodology, based on representative examples from the literature. This allows for a direct comparison of their efficiency and applicability.

Table 1: Comparison of Key Reaction Parameters

MethodKey Precursor TypeTypical YieldReaction TimeTemperatureStereoselectivity
Intramolecular Diels-Alder Substituted 5-vinyl-1,3-cyclohexadiene~80% (for tricyclic precursor)[1]48 hours[1]190 °C[1]High (endo/exo selectivity)
Mn(III)-Mediated Radical Cyclization Alkynyl ketones40-62%[2]72 hours90-100 °C[2]Mixture of (E/Z) isomers often observed[2]
Organocatalytic Domino Reaction Cyclic 1,3-dicarbonyl & α,β-unsaturated carbonyl53-98%[3][4]12-48 hoursRoom TemperatureHigh diastereo- and enantioselectivity[3][4]

Table 2: Substrate Scope and Functional Group Tolerance

MethodAdvantagesLimitations
Intramolecular Diels-Alder - Well-established and predictable.[1] - Can construct multiple stereocenters in a single step.- Requires high temperatures.[1] - Synthesis of the diene precursor can be multi-step.
Mn(III)-Mediated Radical Cyclization - Tolerates a variety of functional groups. - Can be used to form highly functionalized bicyclic systems.[2]- Often requires a stoichiometric amount of Mn(OAc)₃.[2] - Can produce mixtures of geometric isomers.[2]
Organocatalytic Domino Reaction - Mild reaction conditions.[3] - High levels of stereocontrol are achievable.[4] - Atom economical.- Substrate scope can be limited by the specific catalyst and reaction type.

Experimental Protocols

Detailed methodologies for key examples of each synthetic approach are provided below.

Intramolecular Diels-Alder (IMDA) Reaction from (R)-Carvone

This method utilizes the commercially available monoterpene (R)-carvone to construct a tricyclo[3.2.1.02,7]octane intermediate, which can be subsequently converted to the this compound system.[1]

Synthesis of (5R,6R)-2-(tert-Butyldimethylsilanyloxy)-6-isopropenyl-3-methylcyclohexa-1,3-dienecarboxylic acid methyl ester (IMDA Precursor):

  • A solution of commercial (R)-(-)-carvone (3.98 g, 25.9 mmol) in THF (20 mL) is added dropwise to a solution of LDA in THF (44.3 mL of a 0.7 M solution, 31.1 mmol) at -78 °C.

  • The reaction mixture is allowed to warm to -10 °C and stirred at this temperature for 1 h, then cooled to -78 °C.

  • HMPA (4.5 mL) is added, followed by methyl cyanoformate (3.2 mL, 38.9 mmol).

  • After 30 min, the reaction mixture is poured into saturated NH₄Cl solution and extracted with ether.

  • The crude product is then treated with lithium bis(trimethylsilyl)amide and tert-butyldimethylsilyl triflate to afford the silyloxy diene precursor.[1]

Intramolecular Diels-Alder Cyclization:

  • A degassed anhydrous toluene (B28343) solution of the diene precursor and a small amount of propylene (B89431) oxide is heated in a sealed ampoule at 190 °C for 48 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tricyclic product (80% yield).[1]

Mn(III)-Mediated Radical Cyclization of an Alkynyl Ketone

This method constructs the this compound core through a radical-mediated cyclization of an alkynyl ketone.[2]

General Procedure:

  • To a solution of the alkynyl ketone (1.0 equiv) in a 9:1 to 19:1 mixture of ethanol (B145695) (EtOH) and acetic acid (HOAc) is added manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O, 2.0-2.5 equiv).

  • The reaction mixture is heated to 90-100 °C and stirred for 72 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the this compound derivative (yields typically range from 40-60%).[2]

Organocatalytic Domino Michael/Aldol Reaction

This approach utilizes a chiral organocatalyst to mediate a cascade reaction between a cyclic 1,3-dicarbonyl compound and an α,β-unsaturated carbonyl compound, leading to the highly stereoselective formation of functionalized bicyclo[3.2.1]octanes.[3][4]

Representative Procedure:

  • To a solution of the cyclic 1,3-ketoester (0.2 mmol) in an appropriate solvent (e.g., toluene or dichloromethane) is added the chiral organocatalyst (e.g., a quinine-derived thiourea, 10-20 mol%).

  • The β,γ-unsaturated 1,2-ketoester or amide (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-48 hours).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to give the desired this compound product. Yields are generally good to excellent (53-98%), with high diastereoselectivity and enantioselectivity.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the generalized reaction pathways and a logical workflow for selecting a synthetic method.

general_reaction_pathways cluster_imda Intramolecular Diels-Alder cluster_radical Mn(III)-Mediated Radical Cyclization cluster_domino Organocatalytic Domino Reaction imda_start Vinyl Cyclohexadiene imda_inter Tricyclic Intermediate imda_start->imda_inter Heat imda_end This compound imda_inter->imda_end Ring Opening rad_start Alkynyl Ketone rad_inter Radical Intermediate rad_start->rad_inter Mn(OAc)3 rad_end This compound rad_inter->rad_end Cyclization dom_start1 Cyclic 1,3-Dicarbonyl dom_end This compound dom_start1->dom_end Organocatalyst dom_start2 Unsaturated Carbonyl dom_start2->dom_end Organocatalyst

Caption: Generalized reaction pathways for the synthesis of bicyclo[3.2.1]octanes.

experimental_workflow start Define Target this compound method_selection Select Synthetic Method start->method_selection precursor_synthesis Synthesize Precursor(s) method_selection->precursor_synthesis IMDA, Radical, or Domino cyclization Perform Cyclization Reaction precursor_synthesis->cyclization workup Reaction Work-up & Purification cyclization->workup characterization Characterize Product workup->characterization

Caption: A typical experimental workflow for synthesizing a this compound derivative.

logical_relationship start Desired Attributes q1 High Stereoselectivity? start->q1 q2 Mild Conditions? q1->q2 Yes imda Intramolecular Diels-Alder q1->imda No q3 Functional Group Tolerance? q2->q3 No domino Organocatalytic Domino Reaction q2->domino Yes q3->imda No radical Mn(III)-Mediated Radical Cyclization q3->radical Yes

Caption: Decision tree for selecting a synthetic method for bicyclo[3.2.1]octanes.

References

Safety Operating Guide

Proper Disposal of Bicyclo[3.2.1]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bicyclo[3.2.1]octane and its derivatives is a critical aspect of laboratory safety and environmental responsibility. As with any chemical waste, it is imperative to follow established protocols to minimize risks to personnel and the environment. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must not be done through standard waste streams such as regular trash or sewer systems.[1][4] The following steps outline the correct procedure for its disposal:

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.[4][5][6]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[5]

  • Containerization :

    • Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be in good condition, with a secure, screw-on cap.[5][7] Do not use corks or parafilm to seal the container.[7]

    • Ensure the container is stored in a secondary containment unit to capture any potential leaks.[7]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[4][5]

    • The label must include the full chemical name, "this compound", and the quantity of waste.[4] Avoid using abbreviations or chemical formulas.[4]

    • Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[4]

  • Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.

    • This area should be cool, dry, and well-ventilated.[1][2]

    • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[4]

    • Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[1]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[5][6]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]

    • After triple-rinsing, the container can be disposed of in the regular trash, but be sure to deface the original label.[6]

Summary of Handling and Disposal Requirements

RequirementGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat.[1][2][3]
Handling Area Well-ventilated area, preferably a fume hood.[1][2]
Waste Classification Hazardous Chemical Waste.[4][5][6]
Disposal Method Through a licensed chemical waste disposal service (e.g., controlled incineration).[1]
Prohibited Disposal Do not dispose of in regular trash or down the sewer.[1][4]
Waste Container Compatible, leak-proof container with a screw-on cap.[5][7]
Container Labeling "Hazardous Waste", full chemical name, quantity, date, and contact information.[4]
Waste Storage Designated, cool, dry, and well-ventilated area with secondary containment.[1][2][7]
Empty Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container in regular trash after defacing the label.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container collect_liquid_solid Collect waste in a compatible, labeled hazardous waste container. is_empty_container->collect_liquid_solid No triple_rinse Triple-rinse the container with a suitable solvent. is_empty_container->triple_rinse Yes store_waste Store in a designated hazardous waste storage area. collect_liquid_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of the empty container in regular trash. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Bicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bicyclo[3.2.1]octane and its derivatives. The following procedures are based on available safety data for closely related compounds and general best practices for laboratory chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Routine Handling in a Ventilated Area Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[3][4].Not typically required if handled in a well-ventilated area or fume hood.Laboratory coat.
Handling Solids (potential for dust) Tightly fitting safety goggles[5].Chemical-resistant gloves.A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced[3][5]. Use a NIOSH-approved respirator for dusts.Laboratory coat, long-sleeved clothing[6].
Weighing and Transferring Safety glasses with side shields or goggles.Chemical-resistant gloves.Recommended to be performed in a fume hood to avoid inhalation of any dust or vapors[4][5].Laboratory coat.
Accidental Spills Tightly fitting safety goggles and face shield.Impervious gloves[6].A full-face respirator with appropriate cartridges[3][5].Fire/flame resistant and impervious clothing[3][5].
Firefighting Self-contained breathing apparatus (SCBA)[3][4].Not applicable.Self-contained breathing apparatus (SCBA)[3][4].Full protective gear.

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[3].

  • Store away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

  • Avoid contact with skin and eyes[3][5].

  • Avoid the formation of dust and aerosols[3][5].

  • Use non-sparking tools and take precautionary measures against static discharge[3][5].

  • Do not eat, drink, or smoke in the handling area[6].

  • Wash hands thoroughly after handling[6].

3. Spill Response:

  • In case of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition[3][5].

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For solid spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust[3].

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Prevent the spill from entering drains or waterways[3].

Disposal Plan

All waste materials should be considered hazardous.

  • Chemical Waste:

    • Collect waste this compound and contaminated materials in a clearly labeled, sealed, and appropriate container.

    • Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations[6]. Do not dispose of it down the drain.

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Reusable PPE should be thoroughly decontaminated before reuse.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare for Handling: - Don Appropriate PPE - Work in Fume Hood store->prepare handle Perform Experimental Work prepare->handle spill Accidental Spill Occurs handle->spill waste_collection Collect Chemical and Contaminated Waste handle->waste_collection spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste_collection dispose Dispose of Waste via Approved Vendor waste_collection->dispose end End of Process dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.